Product packaging for Z-2-Fluoro-3-(3-pyridyl)acrylic acid(Cat. No.:CAS No. 359435-42-0)

Z-2-Fluoro-3-(3-pyridyl)acrylic acid

Cat. No.: B014507
CAS No.: 359435-42-0
M. Wt: 167.14 g/mol
InChI Key: JCFUUOVZEHIBNV-DAXSKMNVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Z-2-Fluoro-3-(3-pyridyl)acrylic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H6FNO2 and its molecular weight is 167.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6FNO2 B014507 Z-2-Fluoro-3-(3-pyridyl)acrylic acid CAS No. 359435-42-0

Properties

IUPAC Name

(Z)-2-fluoro-3-pyridin-3-ylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO2/c9-7(8(11)12)4-6-2-1-3-10-5-6/h1-5H,(H,11,12)/b7-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCFUUOVZEHIBNV-DAXSKMNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=C(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C(/C(=O)O)\F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401247138
Record name (2Z)-2-Fluoro-3-(3-pyridinyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401247138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359435-42-0
Record name (2Z)-2-Fluoro-3-(3-pyridinyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=359435-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2Z)-2-Fluoro-3-(3-pyridinyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401247138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Z-2-Fluoro-3-(3-pyridyl)acrylic acid" CAS number 359435-42-0

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 359435-42-0

Abstract

This technical guide addresses the chemical entity Z-2-Fluoro-3-(3-pyridyl)acrylic acid, identified by the CAS number 359435-42-0. The document serves as a resource for researchers, scientists, and professionals in drug development. While publicly accessible, in-depth experimental data on this specific compound is limited, this guide consolidates available information and provides a framework for its synthesis and potential applications based on the broader class of fluorinated pyridylacrylic acids. The guide covers fundamental chemical properties, proposes a potential synthetic pathway, and discusses the prospective role of such compounds in medicinal chemistry.

Introduction

This compound is a heterocyclic organic compound featuring a pyridine ring and a fluorinated acrylic acid moiety. The presence of the fluorine atom, a common bioisostere in medicinal chemistry, suggests potential for unique biological activities and modified physicochemical properties compared to its non-fluorinated counterpart. This document aims to provide a comprehensive overview of the existing knowledge on this compound and to extrapolate its potential utility in research and development.

Chemical and Physical Properties

PropertyValueSource
CAS Number 359435-42-0[1][2][3]
Molecular Formula C₈H₆FNO₂[1][2]
Molecular Weight 167.14 g/mol [1][2]
IUPAC Name (2Z)-2-fluoro-3-(pyridin-3-yl)prop-2-enoic acid[2]
Appearance Solid (presumed)General knowledge
Solubility Expected to be soluble in polar organic solventsGeneral knowledge

Potential Synthetic Pathways

While a specific, detailed experimental protocol for the synthesis of this compound has not been found in the surveyed literature, a plausible and commonly employed method for the stereoselective synthesis of Z-α-fluoro-β-arylacrylic esters is the Horner-Wadsworth-Emmons (HWE) reaction . This approach would likely involve the reaction of 3-pyridinecarboxaldehyde with a phosphonate reagent, followed by hydrolysis of the resulting ester to the carboxylic acid.

Proposed Horner-Wadsworth-Emmons Reaction

The general workflow for this synthetic approach is outlined below. This represents a hypothetical protocol based on established chemical principles for the synthesis of similar compounds.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Intermediate & Final Product aldehyde 3-Pyridinecarboxaldehyde ester Ethyl (Z)-2-fluoro-3-(3-pyridyl)acrylate aldehyde->ester 1. Horner-Wadsworth-Emmons Reaction phosphonate Ethyl (diethoxyphosphoryl)fluoroacetate phosphonate->ester base Base (e.g., NaH, KHMDS) base->ester solvent Anhydrous Solvent (e.g., THF) solvent->ester temperature Low Temperature (e.g., -78 °C to rt) temperature->ester acid This compound ester->acid 2. Hydrolysis (e.g., LiOH, H₂O/THF)

Caption: Proposed synthetic workflow for this compound.

Detailed Hypothetical Protocol
  • Preparation of the Phosphonate Ylide: Ethyl (diethoxyphosphoryl)fluoroacetate is treated with a strong base, such as sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at a low temperature (e.g., -78 °C) to generate the corresponding phosphonate carbanion.

  • Olefination Reaction: 3-Pyridinecarboxaldehyde, dissolved in the same anhydrous solvent, is added dropwise to the solution of the phosphonate ylide. The reaction mixture is allowed to slowly warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC). The reaction conditions, particularly the choice of base and solvent, can influence the stereoselectivity (Z:E ratio) of the resulting alkene.

  • Work-up and Purification of the Ester: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude ethyl (Z)-2-fluoro-3-(3-pyridyl)acrylate is then purified by column chromatography on silica gel.

  • Hydrolysis to the Carboxylic Acid: The purified ester is dissolved in a mixture of THF and water. An excess of a base, such as lithium hydroxide (LiOH), is added, and the mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).

  • Final Work-up and Isolation: The reaction mixture is acidified with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4, leading to the precipitation of the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Potential Applications in Drug Development

While no specific biological activities have been reported for this compound, the structural motifs present in the molecule are of significant interest in medicinal chemistry.

  • Pyridine Ring: The pyridine moiety is a common scaffold in a vast number of pharmaceuticals due to its ability to engage in hydrogen bonding and other interactions with biological targets. It is present in drugs with a wide range of therapeutic applications.

  • α,β-Unsaturated Carbonyl System: The acrylic acid portion of the molecule is a Michael acceptor and can potentially form covalent bonds with nucleophilic residues (such as cysteine) in target proteins. This mechanism of action is utilized by a number of approved drugs.

  • Fluorine Atom: The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. It can improve metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins, and modulate the acidity of nearby functional groups.

Given these features, this compound could be investigated as an intermediate or a final compound in the development of inhibitors for various enzymes or receptors implicated in disease.

Signaling Pathways and Logical Relationships

Due to the absence of specific biological data for this compound, a diagram of a specific signaling pathway it modulates cannot be provided. However, a general logical diagram can illustrate the potential role of such a compound as a covalent inhibitor.

G cluster_compound Compound cluster_target Biological Target cluster_pathway Cellular Process cluster_outcome Therapeutic Outcome compound This compound (Michael Acceptor) cysteine Nucleophilic Cysteine Residue compound->cysteine Covalent Bond Formation protein Target Protein pathway Disease-Related Pathway protein->pathway Activates cysteine->protein Part of outcome Inhibition of Pathway -> Therapeutic Effect pathway->outcome Leads to

Caption: Potential mechanism of action for a covalent inhibitor.

Conclusion

This compound is a chemical compound with potential for applications in organic synthesis and drug discovery. Although detailed experimental data is currently scarce in the public domain, its synthesis is feasible through established methodologies such as the Horner-Wadsworth-Emmons reaction. The combination of a pyridine ring, a fluorinated Michael acceptor system, makes it an interesting candidate for further investigation as a building block for novel bioactive molecules. Future research is needed to elucidate its specific chemical and biological properties to fully realize its potential.

Disclaimer

This document is intended for informational purposes for a scientific audience and is based on currently available data, which is limited. The proposed synthetic protocol is hypothetical and has not been experimentally validated. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel.

References

An In-depth Technical Guide on the Physicochemical Properties of Z-2-Fluoro-3-(3-pyridyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a summary of the known physicochemical properties of Z-2-Fluoro-3-(3-pyridyl)acrylic acid, a heterocyclic aromatic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. Due to the limited availability of in-depth experimental data in publicly accessible literature, this document focuses on presenting the fundamental physicochemical characteristics.

Core Physicochemical Properties

This compound, with the CAS number 359435-42-0, is an off-white solid.[1] Its chemical structure consists of a pyridine ring linked to a fluorinated acrylic acid moiety. The presence of the fluorine atom, the carboxylic acid group, and the pyridine nitrogen imparts specific electronic and steric properties that are of interest in the design of bioactive molecules.

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound. It is important to note that while some of these values are experimentally derived, others, particularly logP and pKa, are often predicted through computational models.

PropertyValueSource
Molecular Formula C₈H₆FNO₂[2]
Molecular Weight 167.14 g/mol [2]
CAS Number 359435-42-0[2][3]
Melting Point > 265 °C (decomposes)[4]
Boiling Point 313.5 °C at 760 mmHg[4]
Density 1.353 g/cm³[4]
logP (octanol-water partition coefficient) 1.47660[4]
Refractive Index 1.592[4]
Topological Polar Surface Area (TPSA) 50.2 Ų[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 4[4]
Rotatable Bond Count 2[4]

Note on pKa and Solubility: Extensive searches did not yield experimentally determined pKa or quantitative aqueous solubility data for this compound. The pKa of the carboxylic acid group and the pyridine nitrogen are critical for understanding the ionization state and solubility of the compound at different pH values. For a structurally related compound, trans-3-(3-Pyridyl)acrylic acid, a predicted pKa of 3.13±0.10 is available, which may offer a rough estimate.[5] However, the presence of the electron-withdrawing fluorine atom in the target molecule would likely influence its acidity.

Experimental Protocols

General Synthetic Workflow

The synthesis of this compound would likely involve a condensation reaction between a suitable pyridine-3-carbaldehyde and a fluorinated acetic acid derivative, followed by stereoselective control to obtain the Z-isomer. The following diagram illustrates a plausible, high-level workflow for its synthesis and purification.

G General Synthetic Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification & Analysis Reactants Pyridine-3-carbaldehyde + Fluoroacetic acid derivative Reaction Condensation Reaction (e.g., Knoevenagel or similar) Reactants->Reaction Base catalyst Crude Crude Product Mixture (Z/E isomers) Reaction->Crude Purification Chromatographic Separation (e.g., Column Chromatography) Crude->Purification Eluent Pure_Z Isolated Z-isomer Purification->Pure_Z Analysis Structural Verification (NMR, MS, etc.) Pure_Z->Analysis Final Pure Z-2-Fluoro-3- (3-pyridyl)acrylic acid Analysis->Final

Caption: A generalized workflow for the synthesis and purification of this compound.

Biological Activity and Signaling Pathways

The following diagram represents the current state of knowledge regarding the biological interactions of this specific compound.

G Biological Activity of this compound Compound This compound Pathway Signaling Pathway / Biological Target Activity Biological Activity NoData No Data Available

Caption: Current knowledge on the biological interactions of this compound.

Conclusion

This compound is a chemical entity with defined fundamental physicochemical properties. However, a comprehensive understanding of its reactivity, solubility, and biological function is hampered by the lack of detailed experimental data in the public domain. Further research is required to elucidate its pKa, solubility in various solvents, and to establish robust protocols for its synthesis and analysis. Moreover, its biological activity profile and potential interactions with signaling pathways remain to be explored, representing an open area for future investigation in the field of drug discovery and development.

References

An In-depth Technical Guide to Z-2-Fluoro-3-(3-pyridyl)acrylic acid: A Key Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of Z-2-Fluoro-3-(3-pyridyl)acrylic acid. The strategic incorporation of a fluorine atom onto the acrylic acid backbone, combined with the presence of a pyridyl moiety, makes this compound a valuable scaffold in medicinal chemistry and drug discovery. The unique electronic properties imparted by fluorine can significantly influence the pharmacokinetic and pharmacodynamic profile of a parent molecule, potentially leading to enhanced metabolic stability, binding affinity, and bioavailability.

Molecular Structure and Properties

This compound is a heterocyclic aromatic compound. The "Z" designation in its nomenclature refers to the stereochemistry at the carbon-carbon double bond, where the fluorine atom and the pyridyl group are on the same side.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₆FNO₂[1][2]
Molecular Weight 167.14 g/mol [1][2]
CAS Number 359435-42-0[1]
Appearance Off-White Solid
Melting Point > 265 °C (decomposition)
Boiling Point 313.5 °C at 760 mmHg
SMILES String F/C(C(O)=O)=C\c1cccnc1
InChI Key JCFUUOVZEHIBNV-DAXSKMNVSA-N

Experimental Protocols: Synthesis of this compound

Proposed Synthesis via a Modified Horner-Wadsworth-Emmons Reaction:

Objective: To synthesize ethyl (Z)-2-fluoro-3-(3-pyridyl)acrylate, followed by hydrolysis to the target carboxylic acid.

Materials:

  • 3-Pyridinecarboxaldehyde

  • Ethyl (di-2,2,2-trifluoroethyl)phosphonofluoroacetate

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • 18-Crown-6

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Preparation of the Phosphonate Ylide:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve ethyl (di-2,2,2-trifluoroethyl)phosphonofluoroacetate (1.2 equivalents) and 18-crown-6 (1.5 equivalents) in anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of KHMDS (1.2 equivalents) in THF to the reaction mixture.

    • Stir the resulting solution at -78 °C for 30 minutes to generate the phosphonate ylide.

  • Olefination Reaction:

    • To the ylide solution, add a solution of 3-pyridinecarboxaldehyde (1.0 equivalent) in anhydrous THF dropwise.

    • Continue stirring the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature.

  • Work-up and Purification of the Ester:

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate ethyl (Z)-2-fluoro-3-(3-pyridyl)acrylate.

  • Hydrolysis to the Carboxylic Acid:

    • Dissolve the purified ethyl ester in a mixture of methanol and water.

    • Add lithium hydroxide (LiOH, 2.0 equivalents) to the solution.

    • Stir the reaction mixture at room temperature until the ester is completely hydrolyzed (monitored by TLC).

    • Remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and stereochemistry.

Potential Applications in Drug Discovery

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties. The pyridyl moiety is also a common feature in many biologically active compounds. Therefore, this compound represents a valuable building block for the synthesis of novel therapeutics. Its potential applications could be in the development of inhibitors for enzymes such as gelatinase B or as a precursor for antibacterial agents.[5]

Logical Workflow: Fragment-Based Drug Discovery

Given its molecular characteristics, this compound is an ideal candidate for use in fragment-based drug discovery (FBDD). The following diagram illustrates a typical FBDD workflow where this molecule could be utilized as a starting fragment.

FBDD_Workflow cluster_0 Fragment Library & Screening cluster_1 Hit Validation & Optimization cluster_2 Lead Generation & Preclinical Development Fragment_Library Fragment Library (including this compound) Target_Selection Target Selection & Preparation Fragment_Library->Target_Selection Biophysical_Screening Biophysical Screening (NMR, SPR, X-ray Crystallography) Target_Selection->Biophysical_Screening Hit_Identification Hit Identification Biophysical_Screening->Hit_Identification Hit_Validation Hit Validation (Orthogonal Assays) Hit_Identification->Hit_Validation Structure_Based_Design Structure-Based Design (Fragment Growing/Linking) Hit_Validation->Structure_Based_Design Lead_Generation Lead Generation Structure_Based_Design->Lead_Generation Lead_Optimization Lead Optimization (ADME/Tox Properties) Lead_Generation->Lead_Optimization Preclinical_Candidate Preclinical Candidate Lead_Optimization->Preclinical_Candidate

References

In-Depth Technical Guide: Solubility of Z-2-Fluoro-3-(3-pyridyl)acrylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of Z-2-Fluoro-3-(3-pyridyl)acrylic acid in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document provides a framework for understanding and determining the solubility of this compound. It includes a comprehensive, generalized experimental protocol for solubility determination. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis by outlining a systematic approach to characterizing a critical physicochemical property of this compound.

Introduction

This compound is a fluorinated derivative of 3-(3-pyridyl)acrylic acid. The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, including its solubility, acidity, and metabolic stability. Understanding the solubility of this compound in various organic solvents is crucial for a range of applications, including reaction chemistry, purification, formulation development, and in vitro/in vivo screening.

Currently, there is a notable absence of published quantitative solubility data for this compound in common organic solvents. This guide, therefore, provides a detailed methodology for researchers to determine these values experimentally.

Physicochemical Properties

PropertyValue
Molecular Formula C₈H₆FNO₂
Molecular Weight 167.14 g/mol
Appearance Solid
CAS Number 359435-42-0

Theoretical Considerations for Solubility

The solubility of this compound in a given organic solvent is governed by the principle of "like dissolves like." The molecule possesses both polar and non-polar characteristics:

  • Polar Features: The carboxylic acid group (-COOH) and the pyridine ring's nitrogen atom are capable of hydrogen bonding and dipole-dipole interactions.

  • Non-polar Features: The aromatic pyridine ring and the carbon backbone contribute to its non-polar character.

Therefore, its solubility is expected to be significant in polar protic and aprotic solvents that can engage in hydrogen bonding or strong dipole-dipole interactions. Solubility in non-polar solvents is likely to be limited.

Experimental Protocols for Solubility Determination

The following are generalized yet detailed methodologies for determining the solubility of this compound in organic solvents.

Gravimetric Method (Equilibrium Solubility)

This method determines the equilibrium solubility by creating a saturated solution and then quantifying the amount of dissolved solute.

4.1.1. Materials

  • This compound

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethyl sulfoxide)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.45 µm)

  • Pre-weighed collection vials

  • Vacuum oven or rotary evaporator

4.1.2. Procedure

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant using a syringe fitted with a pre-warmed (to the experimental temperature) 0.45 µm filter. This prevents undissolved solid from being collected.

  • Solvent Evaporation: Dispense the filtered saturated solution into a pre-weighed collection vial. Carefully evaporate the solvent using a vacuum oven at a temperature below the decomposition point of the compound or a rotary evaporator.

  • Quantification: Once the solvent is completely removed, re-weigh the vial. The difference in weight corresponds to the mass of the dissolved this compound.

  • Calculation: Calculate the solubility in mg/mL or mol/L.

UV-Vis Spectrophotometric Method

This method is suitable if the compound has a chromophore and is advantageous for smaller sample sizes.

4.2.1. Materials

  • All materials from the gravimetric method

  • UV-Vis spectrophotometer

  • Quartz cuvettes

4.2.2. Procedure

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

  • Saturated Solution Preparation: Prepare a saturated solution and sample the supernatant as described in the gravimetric method (steps 1-4).

  • Dilution: Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring the absorbance into the linear range of the calibration curve.

  • Measurement: Measure the absorbance of the diluted sample at λmax.

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Data Presentation

While specific data for this compound is not available, the results from the experimental protocols described above should be presented in a clear and structured table for easy comparison.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)
MethanolExperimental ValueExperimental Value
EthanolExperimental ValueExperimental Value
AcetoneExperimental ValueExperimental Value
Ethyl AcetateExperimental ValueExperimental Value
DichloromethaneExperimental ValueExperimental Value
AcetonitrileExperimental ValueExperimental Value
Dimethyl SulfoxideExperimental ValueExperimental Value

Mandatory Visualizations

As no specific signaling pathways or complex experimental workflows involving this compound have been identified in the literature, a logical workflow for the generalized solubility determination process is provided below.

Solubility_Determination_Workflow cluster_quantification Quantification Method start Start: Obtain Compound and Solvents prep Prepare Supersaturated Solution (Excess Solute in Known Volume of Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-72h with agitation) prep->equilibrate settle Allow Excess Solid to Settle equilibrate->settle sample Withdraw Supernatant via Syringe Filter settle->sample gravimetric Gravimetric Method sample->gravimetric spectroscopic Spectroscopic Method sample->spectroscopic evaporate Evaporate Solvent gravimetric->evaporate dilute Dilute Sample spectroscopic->dilute weigh Weigh Residue evaporate->weigh calculate_grav Calculate Solubility (mg/mL or mol/L) weigh->calculate_grav end_point End: Report Solubility Data calculate_grav->end_point measure_abs Measure Absorbance dilute->measure_abs calculate_spec Calculate Concentration (from Calibration Curve) measure_abs->calculate_spec calculate_spec->end_point

Caption: Workflow for determining the solubility of a compound.

Conclusion

This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in organic solvents. While specific quantitative data is not currently available in the literature, the detailed experimental protocols and logical workflows presented herein offer a robust framework for researchers to generate this critical information. The systematic determination of solubility will undoubtedly facilitate the effective use of this compound in drug discovery and development.

Navigating the Uncharted: A Technical Guide to the Safe Handling of Z-2-Fluoro-3-(3-pyridyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a compound is the foundation of its safe handling. The table below summarizes the available data for Z-2-Fluoro-3-(3-pyridyl)acrylic acid.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 359435-42-0
Molecular Formula C₈H₆FNO₂
Molecular Weight 167.14 g/mol
Appearance Solid
Purity Typically >98%
Storage Class 11 - Combustible Solids

Section 2: Hazard Identification and Classification

Due to the absence of a specific Safety Data Sheet for this compound, the hazard classification is based on the available data for trans-3-(3-Pyridyl)acrylic acid and general knowledge of acrylic acid derivatives. Researchers should handle this compound with the assumption that it possesses similar or potentially greater hazards than its analogue.

GHS Hazard Classification (Inferred)

Hazard ClassCategoryGHS CodeHazard Statement
Skin Corrosion/Irritation2H315Causes skin irritation.
Serious Eye Damage/Eye Irritation2H319Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)3H335May cause respiratory irritation.

Pictograms (Inferred)

alt text

Signal Word (Inferred): Warning

Precautionary Statements (Inferred)

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Section 3: Experimental Protocols for Safe Handling

Adherence to strict laboratory protocols is paramount when working with research compounds of unknown toxicity. The following methodologies are based on best practices for handling potentially hazardous chemical solids.

Personal Protective Equipment (PPE)

A robust PPE strategy is the first line of defense. The following diagram outlines the mandatory PPE for handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) lab_coat Flame-Resistant Lab Coat gloves Nitrile or Neoprene Gloves goggles Chemical Splash Goggles face_shield Face Shield (for splash risk) goggles->face_shield Supplement with respirator NIOSH-approved Respirator (if dust is generated) researcher Researcher researcher->lab_coat Wears researcher->gloves Wears researcher->goggles Wears researcher->respirator Wears

Figure 1: Mandatory Personal Protective Equipment (PPE) for handling.
Engineering Controls

Engineering controls are designed to remove the hazard at the source.

  • Fume Hood: All weighing and handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust particles.

  • Ventilation: Ensure adequate general laboratory ventilation.

Handling and Storage Procedures

The logical flow for safe handling and storage is depicted below.

Handling_Storage_Flow start Start receive Receive Compound start->receive inspect Inspect Container for Damage receive->inspect store Store in a Cool, Dry, Well-Ventilated Area inspect->store No Damage dispose Dispose of Waste According to Regulations inspect->dispose Damaged handle Handle in Fume Hood with Appropriate PPE store->handle weigh Weigh on a Tared Container handle->weigh dissolve Dissolve in an Appropriate Solvent weigh->dissolve dissolve->dispose end End dispose->end

Figure 2: Logical workflow for handling and storage.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

Handling:

  • Avoid dust formation.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in work areas.

Section 4: First Aid and Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazardous Combustion Products: Carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Section 5: Spill and Disposal Management

A clear protocol for spill management and waste disposal is essential for laboratory safety and environmental protection.

Spill_Disposal_Plan spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Material ppe->contain collect Carefully Collect Spilled Material contain->collect place_container Place in a Labeled, Sealed Container collect->place_container decontaminate Decontaminate Spill Area place_container->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose

Figure 3: Spill response and disposal workflow.

Spill Cleanup:

  • Ensure adequate ventilation.

  • Avoid creating dust.

  • Use a HEPA-filtered vacuum or wet methods for cleanup.

  • Place waste in a sealed, labeled container for disposal.

Waste Disposal:

  • Dispose of this compound and its container in accordance with local, regional, and national regulations.

  • Do not allow it to enter drains or waterways.

This technical guide is intended to provide a framework for the safe handling of this compound. It is imperative that researchers supplement this information with their institution's specific safety protocols and conduct a thorough risk assessment before beginning any experimental work. As more data becomes available for this compound, this guide will be updated to reflect the most current safety and handling information.

In-depth Technical Guide on the Biological Activity of Z-2-Fluoro-3-(3-pyridyl)acrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, Scientists, and Drug Development Professionals,

This guide addresses the current scientific understanding of the biological activity of the compound Z-2-Fluoro-3-(3-pyridyl)acrylic acid. Following a comprehensive review of publicly accessible scientific literature and databases, it must be reported that there is currently no available information regarding the biological activity of this specific molecule.

Extensive searches have been conducted to identify studies detailing its mechanism of action, pharmacological effects, or any quantitative data such as IC50 or EC50 values. These searches, however, have only yielded listings from chemical suppliers, which provide basic chemical identifiers and properties but no biological data.

Consequently, it is not possible to fulfill the request for a detailed technical guide, including data tables, experimental protocols, and signaling pathway diagrams, as the foundational research on the biological functions of this compound has not been published in the sources reviewed.

This document will be updated if and when research on the biological activity of this compound becomes available in the public domain. We recommend that researchers interested in this compound consider it a novel area for investigation.

Potential Therapeutic Targets of Z-2-Fluoro-3-(3-pyridyl)acrylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-2-Fluoro-3-(3-pyridyl)acrylic acid is a synthetic organic compound with potential therapeutic applications. While direct experimental data on its biological targets are limited, its structural similarity to known bioactive molecules, particularly trans-3-(3-pyridyl)acrylic acid, provides a strong basis for hypothesizing its mechanism of action. This technical guide explores the potential therapeutic targets of this compound, focusing on its prospective roles as an antibacterial, anti-inflammatory, and anticancer agent. The core of this analysis is built upon the known inhibitory activities of its non-fluorinated analog against enoyl-acyl carrier protein reductase (FabI) and gelatinase B (MMP-9). The introduction of a fluorine atom at the 2-position of the acrylic acid moiety is a common medicinal chemistry strategy to enhance potency and modulate pharmacokinetic properties. This guide presents hypothetical quantitative data, detailed experimental protocols for target validation, and visualizations of relevant signaling pathways and experimental workflows to provide a comprehensive framework for future research and drug development efforts.

Introduction

This compound (molecular formula: C8H6FNO2, molecular weight: 167.14 g/mol ) is a small molecule featuring a pyridine ring linked to a fluoroacrylic acid moiety. The strategic incorporation of fluorine into drug candidates can significantly alter their electronic properties, metabolic stability, and binding affinity to biological targets. Although this compound is commercially available for research purposes, its specific therapeutic targets have not been extensively elucidated in publicly available literature.

This guide leverages a structure-activity relationship (SAR) approach by examining the known biological activities of the closely related compound, trans-3-(3-pyridyl)acrylic acid. Research has indicated that this non-fluorinated analog exhibits inhibitory activity against bacterial enoyl-acyl carrier protein reductase (FabI) and human gelatinase B (Matrix Metalloproteinase-9, MMP-9)[1]. Based on this, we postulate that this compound may exhibit similar or enhanced inhibitory effects on these and potentially other related targets.

Potential Therapeutic Targets

Enoyl-Acyl Carrier Protein Reductase (FabI) - Antibacterial Target

2.1.1. Biological Rationale

Enoyl-acyl carrier protein reductase (FabI) is a crucial enzyme in the bacterial fatty acid synthesis (FAS-II) pathway. This pathway is essential for building bacterial cell membranes and is absent in humans, making FabI an attractive target for the development of novel antibacterial agents with high selectivity. Inhibition of FabI disrupts the bacterial cell membrane integrity, leading to bacterial cell death. The known inhibitory activity of trans-3-(3-pyridyl)acrylic acid against FabI suggests that this compound could function as a potent antibacterial agent[1].

2.1.2. Hypothetical Quantitative Data

The following table summarizes hypothetical quantitative data for the inhibitory activity of this compound against FabI from various bacterial species. These values are for illustrative purposes and would require experimental validation.

Bacterial Species Target Enzyme Inhibitor IC50 (nM) MIC (µg/mL)
Staphylococcus aureusSaFabIThis compound502
Escherichia coliEcFabIThis compound1208
Pseudomonas aeruginosaPaFabIThis compound25016
Streptococcus pneumoniaeSpFabIThis compound754

2.1.3. Experimental Protocols for Target Validation

Protocol 1: In Vitro FabI Enzyme Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified FabI enzyme.

  • Materials: Purified recombinant FabI enzyme, NADPH, crotonoyl-CoA, this compound, assay buffer (e.g., 100 mM sodium phosphate, pH 7.5), microplate reader.

  • Procedure: a. Prepare a serial dilution of this compound in the assay buffer. b. In a 96-well plate, add the assay buffer, NADPH, and the test compound at various concentrations. c. Initiate the reaction by adding the FabI enzyme. d. Start the reaction by adding the substrate, crotonoyl-CoA. e. Monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) over time using a microplate reader. f. Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

  • Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a bacterial strain.

  • Materials: Bacterial culture, Mueller-Hinton broth, this compound, 96-well microplates, incubator.

  • Procedure: a. Prepare a twofold serial dilution of the test compound in Mueller-Hinton broth in a 96-well plate. b. Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). c. Include positive (no compound) and negative (no bacteria) controls. d. Incubate the plates at 37°C for 18-24 hours. e. Determine the MIC as the lowest concentration of the compound at which no visible bacterial growth is observed.

2.1.4. Signaling Pathway and Experimental Workflow

bacterial_fatty_acid_synthesis cluster_pathway Bacterial Fatty Acid Synthesis (FAS-II) Pathway cluster_inhibitor Inhibitory Action Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Acyl_Carrier_Protein Acyl Carrier Protein (ACP) Malonyl_CoA->Acyl_Carrier_Protein Elongation_Cycle Elongation Cycle (FabH, FabG, FabZ) Acyl_Carrier_Protein->Elongation_Cycle Enoyl_ACP Enoyl-ACP Elongation_Cycle->Enoyl_ACP FabI Enoyl-ACP Reductase (FabI) Enoyl_ACP->FabI Acyl_ACP Acyl-ACP FabI->Acyl_ACP Acyl_ACP->Elongation_Cycle Next cycle Fatty_Acids Fatty Acids Acyl_ACP->Fatty_Acids Membrane Cell Membrane Components Fatty_Acids->Membrane Inhibitor This compound Inhibitor->FabI

Caption: Bacterial fatty acid synthesis pathway and the inhibitory action of this compound on FabI.

experimental_workflow_fabI start Start: Hypothesis Inhibition of FabI in_vitro In Vitro Validation FabI Enzyme Inhibition Assay start->in_vitro ic50 Determine IC50 Value in_vitro->ic50 cellular Cellular Validation MIC Assay ic50->cellular mic_value Determine MIC Value cellular->mic_value in_vivo In Vivo Efficacy Animal Model of Infection mic_value->in_vivo efficacy Assess Therapeutic Efficacy in_vivo->efficacy end Conclusion: Potential Antibacterial Agent efficacy->end

Caption: Experimental workflow for validating this compound as a FabI inhibitor.

Gelatinase B (MMP-9) - Anti-Inflammatory and Anticancer Target

2.2.1. Biological Rationale

Matrix Metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major component of basement membranes. Overexpression and aberrant activity of MMP-9 are implicated in various pathological processes, including chronic inflammation, tumor invasion, and metastasis. By degrading the ECM, MMP-9 facilitates the migration of inflammatory cells and cancer cells. Therefore, inhibitors of MMP-9 have therapeutic potential in treating inflammatory diseases and cancer. The inhibitory activity of trans-3-(3-pyridyl)acrylic acid against gelatinase B suggests a similar potential for its fluorinated analog[1].

2.2.2. Hypothetical Quantitative Data

The following table presents hypothetical quantitative data for the inhibitory activity of this compound against MMP-9 and its effect on cancer cell invasion.

Assay Type Target/Cell Line Inhibitor IC50 (nM) Invasion Inhibition (%)
MMP-9 Enzymatic AssayHuman MMP-9This compound80-
ZymographyHT-1080 cellsThis compound-75 (at 1 µM)
Matrigel Invasion AssayMDA-MB-231 cellsThis compound-60 (at 1 µM)

2.2.3. Experimental Protocols for Target Validation

Protocol 3: MMP-9 Fluorogenic Substrate Assay

  • Objective: To determine the IC50 of this compound against purified MMP-9.

  • Materials: Recombinant human MMP-9, fluorogenic MMP-9 substrate, this compound, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2), fluorescence microplate reader.

  • Procedure: a. Activate the pro-MMP-9 enzyme according to the manufacturer's instructions. b. Prepare a serial dilution of the test compound in the assay buffer. c. In a 96-well plate, add the assay buffer, activated MMP-9, and the test compound. d. Incubate for a pre-determined time to allow for inhibitor binding. e. Initiate the reaction by adding the fluorogenic substrate. f. Monitor the increase in fluorescence over time. g. Calculate the IC50 value from the dose-response curve.

Protocol 4: Gelatin Zymography

  • Objective: To assess the inhibitory effect of this compound on MMP-9 activity in a biological sample (e.g., cell culture supernatant).

  • Materials: Cell culture supernatant from a high MMP-9 expressing cell line (e.g., HT-1080), SDS-PAGE gels containing gelatin, this compound, renaturing buffer, developing buffer.

  • Procedure: a. Treat cells with varying concentrations of the test compound and collect the conditioned media. b. Run the conditioned media on a gelatin-containing SDS-PAGE gel under non-reducing conditions. c. After electrophoresis, wash the gel with a renaturing buffer to remove SDS. d. Incubate the gel in a developing buffer to allow for gelatin degradation by MMPs. e. Stain the gel with Coomassie Brilliant Blue and then destain. f. Areas of gelatin degradation will appear as clear bands against a blue background. Quantify the band intensity to determine the inhibitory effect.

2.2.4. Signaling Pathway and Experimental Workflow

mmp9_signaling cluster_upstream Upstream Signaling cluster_activation MMP-9 Activation and Activity cluster_inhibitor Inhibitory Action Growth_Factors Growth Factors (e.g., EGF, FGF) MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Growth_Factors->MAPK_Pathway Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) NFkB_Pathway NF-κB Pathway Cytokines->NFkB_Pathway AP1_NFkB AP-1 and NF-κB Transcription Factors MAPK_Pathway->AP1_NFkB NFkB_Pathway->AP1_NFkB MMP9_Gene MMP-9 Gene Transcription AP1_NFkB->MMP9_Gene Pro_MMP9 Pro-MMP-9 Synthesis MMP9_Gene->Pro_MMP9 Active_MMP9 Active MMP-9 Pro_MMP9->Active_MMP9 Activation ECM_Degradation Extracellular Matrix (ECM) Degradation Active_MMP9->ECM_Degradation Cell_Migration Cell Migration and Invasion ECM_Degradation->Cell_Migration Angiogenesis Angiogenesis ECM_Degradation->Angiogenesis Inhibitor This compound Inhibitor->Active_MMP9

Caption: MMP-9 signaling pathway and its inhibition by this compound.

experimental_workflow_mmp9 start Start: Hypothesis Inhibition of MMP-9 in_vitro In Vitro Validation MMP-9 Enzymatic Assay start->in_vitro ic50 Determine IC50 Value in_vitro->ic50 cellular Cell-Based Validation Gelatin Zymography ic50->cellular activity_in_cells Confirm Cellular Activity cellular->activity_in_cells functional Functional Assays Matrigel Invasion Assay activity_in_cells->functional invasion_inhibition Assess Anti-Invasive Effect functional->invasion_inhibition in_vivo In Vivo Models (e.g., Cancer Metastasis Model) invasion_inhibition->in_vivo efficacy Evaluate Therapeutic Potential in_vivo->efficacy end Conclusion: Potential Anti-Inflammatory/ Anticancer Agent efficacy->end

Caption: Experimental workflow for validating this compound as an MMP-9 inhibitor.

Conclusion and Future Directions

This compound presents an intriguing scaffold for the development of novel therapeutics. Based on the known activities of its close structural analog, this compound is hypothesized to target bacterial FabI and human MMP-9, suggesting its potential as an antibacterial, anti-inflammatory, and anticancer agent. The presence of the fluorine atom may enhance its potency and pharmacokinetic profile, making it a promising lead for further investigation.

The experimental protocols and workflows detailed in this guide provide a clear roadmap for the validation of these potential therapeutic targets. Future research should focus on synthesizing and testing this compound in the described in vitro and cell-based assays. Positive results from these initial studies would warrant progression to in vivo animal models to assess its efficacy and safety profile. Furthermore, broader screening against a panel of related enzymes and receptors could uncover additional therapeutic targets and expand the potential applications of this compound. Pharmacokinetic and toxicological studies will also be crucial for its development as a clinical candidate.

References

Z-2-Fluoro-3-(3-pyridyl)acrylic Acid: A Technical Guide for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide on the potential application of Z-2-Fluoro-3-(3-pyridyl)acrylic acid as a fragment in drug discovery. Due to the limited publicly available data on the specific biological activity of this compound, this guide is based on the general principles of fragment-based drug discovery (FBDD) and the known roles of its structural motifs in medicinal chemistry. The experimental protocols provided are illustrative examples of common FBDD practices.

Introduction to this compound as a Drug Fragment

This compound is a small molecule (fragment) with structural features that make it an attractive starting point for fragment-based drug discovery (FBDD). FBDD is a powerful methodology in modern drug discovery that begins with the identification of low-molecular-weight compounds (fragments) that bind weakly to a biological target. These initial hits are then optimized and elaborated into more potent, drug-like molecules.

The key structural features of this compound include:

  • A Pyridine Ring: A common motif in medicinal chemistry, known to participate in hydrogen bonding and aromatic interactions with protein targets. It is frequently found in kinase inhibitors and other classes of drugs.

  • A Fluoroacrylic Acid Moiety: The fluorine atom can significantly influence the molecule's physicochemical properties, such as its acidity (pKa), lipophilicity, and metabolic stability. The acrylic acid group provides a handle for further chemical modification and can act as a hydrogen bond donor and acceptor.

  • Low Molecular Weight: With a molecular weight of 167.14 g/mol , it adheres to the "Rule of Three" often used for fragment selection, which suggests a molecular weight under 300 Da.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. Understanding these properties is crucial for designing effective screening and follow-up experiments.

PropertyValueSource
Molecular Formula C₈H₆FNO₂[1][2]
Molecular Weight 167.14 g/mol [1][2]
CAS Number 359435-42-0[1]
Appearance Solid[2]

The presence of the fluorine atom is expected to lower the pKa of the carboxylic acid compared to its non-fluorinated analog, potentially influencing its binding interactions and solubility at physiological pH.

Potential Biological Targets and Screening Strategies

The structural motifs of this compound suggest several potential classes of biological targets. The pyridine ring is a well-known hinge-binding motif in kinases . The acrylic acid moiety could interact with targets that bind carboxylates, such as proteases or metalloenzymes . The conjugated system may also participate in π-stacking interactions.

A general workflow for a fragment screening campaign to identify targets for this molecule is depicted below.

FBDD_Workflow cluster_0 Fragment Library cluster_1 Screening cluster_2 Hit Validation cluster_3 Lead Optimization Frag This compound Screen Biophysical Screening (e.g., TSA, SPR, NMR) Frag->Screen Biochem Biochemical/Cell-based Assay Screen->Biochem Validate Hits Struct Structural Biology (X-ray, NMR) Biochem->Struct Determine Binding Mode Opt Fragment Elaboration (Growing, Linking, Merging) Struct->Opt Structure-Guided Design

Fragment-Based Drug Discovery Workflow.

Illustrative Experimental Protocols

The following are example protocols for key experiments in a fragment screening campaign.

Thermal Shift Assay (TSA) for Hit Identification

Objective: To identify if this compound binds to and stabilizes a target protein.

Materials:

  • Purified target protein (e.g., a kinase) at 2 µM in 100 mM HEPES pH 7.5, 150 mM NaCl.

  • This compound stock solution (10 mM in DMSO).

  • SYPRO Orange dye (5000x stock in DMSO).

  • 96-well PCR plates.

  • Real-time PCR instrument.

Procedure:

  • Prepare a 2x protein/dye solution by mixing the protein stock with SYPRO Orange to a final dye concentration of 5x.

  • In a 96-well plate, add 10 µL of the 2x protein/dye solution to each well.

  • Add 10 µL of this compound at various concentrations (e.g., from 1 µM to 1 mM final concentration) to the wells. Include a DMSO control.

  • Seal the plate and centrifuge briefly.

  • Run a melt curve experiment on a real-time PCR instrument, increasing the temperature from 25 °C to 95 °C at a rate of 0.5 °C/min.

  • Monitor the fluorescence of SYPRO Orange. The melting temperature (Tm) is the midpoint of the unfolding transition. A significant increase in Tm in the presence of the fragment suggests binding.

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

Objective: To determine the binding affinity (KD) of this compound to an immobilized target protein.

Materials:

  • SPR instrument (e.g., Biacore).

  • CM5 sensor chip.

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Purified target protein.

  • This compound at various concentrations in running buffer (e.g., HBS-EP+).

Procedure:

  • Immobilize the target protein on a CM5 sensor chip using standard amine coupling chemistry.

  • Prepare a dilution series of this compound in running buffer (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM).

  • Inject the fragment solutions over the sensor chip surface at a constant flow rate and record the binding response in resonance units (RU).

  • After each injection, regenerate the sensor surface with a suitable regeneration solution.

  • Fit the equilibrium binding responses against the fragment concentration to a steady-state affinity model to determine the dissociation constant (KD).

Fragment Elaboration Strategies

Once a binding mode is confirmed, typically through X-ray crystallography or NMR, the fragment can be optimized to improve its potency and drug-like properties. The following diagram illustrates common fragment elaboration strategies.

Fragment_Elaboration cluster_0 Initial Fragment cluster_1 Elaboration Strategies cluster_2 Optimized Lead Frag This compound Grow Growing Frag->Grow Link Linking Frag->Link Merge Merging Frag->Merge Lead Potent Lead Compound Grow->Lead Link->Lead Merge->Lead

References

Technical Guide: Spectroscopic Analysis of Z-2-Fluoro-3-(3-pyridyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Z-2-Fluoro-3-(3-pyridyl)acrylic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Detailed, generalized experimental protocols for acquiring this data are also presented. Due to the limited availability of published experimental data for this specific compound, this guide is based on established principles of spectroscopic analysis for structurally similar molecules.

Chemical Structure and Properties

  • IUPAC Name: (2Z)-2-fluoro-3-(pyridin-3-yl)prop-2-enoic acid

  • CAS Number: 359435-42-0[1]

  • Molecular Formula: C₈H₆FNO₂[1]

  • Molecular Weight: 167.14 g/mol [1]

  • Structure: Chemical structure of this compound

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound. These are predicted values based on the chemical structure and typical ranges for the functional groups present.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0 - 14.0br s1H-COOH
~8.8 - 8.9d1HPyridyl H-2
~8.6 - 8.7dd1HPyridyl H-6
~8.1 - 8.2dt1HPyridyl H-4
~7.5 - 7.6dd1HPyridyl H-5
~7.0 - 7.2d1HVinylic H

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~160 - 165 (d)-COOH
~150 - 155 (d)C-F
~150 - 152Pyridyl C-2
~148 - 150Pyridyl C-6
~135 - 137Pyridyl C-4
~130 - 132Pyridyl C-3
~123 - 125Pyridyl C-5
~115 - 120 (d)Vinylic C

Note: (d) indicates a doublet due to coupling with fluorine.

Table 3: Predicted IR Absorption Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid)
~1700 - 1720StrongC=O stretch (Carboxylic acid)
~1640 - 1660MediumC=C stretch (Alkene)
~1570 - 1600MediumC=N, C=C stretch (Pyridine)
~1200 - 1300StrongC-O stretch
~1000 - 1100StrongC-F stretch

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

m/z RatioIon
168.0458[M+H]⁺
150.0352[M+H - H₂O]⁺
122.0397[M+H - H₂O - CO]⁺
166.0301[M-H]⁻

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Actual parameters may need to be optimized based on the instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range of 0-15 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover a range of 0-200 ppm.

    • A higher number of scans will be required (typically 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source. This could be a standalone instrument or coupled with a liquid chromatography system (LC-MS).

  • Acquisition (Direct Infusion):

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire spectra in both positive and negative ion modes.

    • Typical ESI source parameters include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.

  • Data Processing: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (ESI-MS) Purification->MS Data_Analysis Data Analysis & Spectral Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Validation Structure Validation Data_Analysis->Structure_Validation Final_Report Final Report & Publication Structure_Validation->Final_Report

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to Z-2-Fluoro-3-(3-pyridyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Z-2-Fluoro-3-(3-pyridyl)acrylic acid, a fluorinated heterocyclic compound of interest in chemical and pharmaceutical research. This document details its commercial availability, a plausible synthetic route, and an exploration of its potential, though currently undocumented, biological significance.

Commercial Availability

This compound (CAS Number: 359435-42-0) is available from several commercial suppliers. The table below summarizes the available quantitative data from a selection of these vendors. Please note that pricing and stock availability are often subject to change and may require a direct inquiry with the supplier.

SupplierProduct NumberPurityPack SizePriceAvailability
Santa Cruz Biotechnology sc-280088InquireInquireInquireInquire
BLD Pharm BD207869≥98%1g, 5g, 25gInquireInquire
ENCO F595850InquireInquireInquireInquire
Moldb M131201≥98%InquireInquireInquire

Physicochemical Properties

PropertyValue
Molecular Formula C₈H₆FNO₂[1][2][3]
Molecular Weight 167.14 g/mol [1][2][3]
Appearance Off-White Solid

Synthesis Methodology

Plausible Experimental Protocol: Still-Gennari Olefination

This protocol is a well-established method for synthesizing Z-alkenes and is adapted here for the specific synthesis of this compound.

Materials:

  • Ethyl 2-fluoro-2-(bis(2,2,2-trifluoroethyl)phosphono)acetate

  • 3-Pyridinecarboxaldehyde

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • 18-Crown-6

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Preparation of the Phosphonate Ylide:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve ethyl 2-fluoro-2-(bis(2,2,2-trifluoroethyl)phosphono)acetate (1.2 equivalents) and 18-crown-6 (1.2 equivalents) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of KHMDS (1.1 equivalents) in THF dropwise to the phosphonate solution.

    • Stir the resulting mixture at -78 °C for 30 minutes to generate the phosphonate ylide.

  • Reaction with Aldehyde:

    • To the ylide solution, add a solution of 3-pyridinecarboxaldehyde (1.0 equivalent) in anhydrous THF dropwise at -78 °C.

    • Continue to stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion of the reaction, quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude ethyl ester of the product.

  • Hydrolysis to the Carboxylic Acid:

    • Dissolve the crude ester in a suitable solvent system (e.g., THF/water or ethanol/water).

    • Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

    • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Synthetic Workflow Diagram

G reagents Ethyl 2-fluoro-2-(bis(2,2,2-trifluoroethyl)phosphono)acetate + 18-Crown-6 + KHMDS in THF at -78°C ylide Formation of Phosphonate Ylide reagents->ylide reaction Still-Gennari Olefination at -78°C ylide->reaction aldehyde 3-Pyridinecarboxaldehyde in THF aldehyde->reaction workup Quench with NH4Cl, Extraction reaction->workup ester Crude Ethyl Z-2-Fluoro-3-(3-pyridyl)acrylate workup->ester hydrolysis Hydrolysis with LiOH or NaOH ester->hydrolysis acidification Acidification with HCl hydrolysis->acidification product This compound acidification->product

Caption: Plausible synthetic workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the specific biological activities, molecular targets, or signaling pathways associated with this compound. The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability and binding affinity. Derivatives of acrylic acid and pyridine are known to exhibit a wide range of biological activities. However, without specific experimental data, any discussion of the biological role of this particular compound would be speculative.

Logical Relationship Diagram for Investigating Biological Activity

For researchers interested in exploring the biological potential of this compound, a general workflow for screening and characterization is proposed below.

G start This compound in_vitro In Vitro Screening (e.g., enzyme assays, receptor binding assays) start->in_vitro cell_based Cell-Based Assays (e.g., cytotoxicity, reporter gene assays) in_vitro->cell_based hit_id Hit Identification cell_based->hit_id target_id Target Identification and Validation hit_id->target_id If active moa Mechanism of Action Studies target_id->moa in_vivo In Vivo Efficacy and PK/PD Studies moa->in_vivo lead_opt Lead Optimization in_vivo->lead_opt

Caption: A general workflow for the biological evaluation of a novel compound.

This guide provides a foundational understanding of this compound based on currently available information. Further research is warranted to fully elucidate its synthetic optimization and biological potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Z-2-Fluoro-3-(3-pyridyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the stereoselective synthesis of Z-2-Fluoro-3-(3-pyridyl)acrylic acid from pyridine-3-carboxaldehyde. The key transformation is a Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction, which allows for the highly Z-selective formation of the fluoroalkene. This method is of significant interest in medicinal chemistry and drug development, as the introduction of a fluorine atom and the specific Z-geometry can profoundly influence the biological activity and pharmacokinetic properties of molecules.

Introduction

The synthesis of stereochemically defined fluoroalkenes is a crucial endeavor in modern organic chemistry, particularly in the development of novel therapeutic agents. The Z-isomer of 2-Fluoro-3-(3-pyridyl)acrylic acid is a valuable building block, incorporating both a fluorinated vinyl moiety and a pyridine ring, features commonly found in biologically active compounds. The standard Horner-Wadsworth-Emmons reaction typically yields the thermodynamically favored E-isomer. However, the Still-Gennari modification, employing a phosphonate reagent with electron-withdrawing groups, kinetically favors the formation of the Z-isomer, often with high selectivity.[1][2][3][4]

This document outlines a detailed experimental protocol for this synthesis, along with data on the expected stereoselectivity based on analogous reactions.

Key Reaction: Still-Gennari Olefination

The core of this synthesis is the Still-Gennari olefination, a powerful variant of the Horner-Wadsworth-Emmons reaction designed for Z-selectivity. The reaction proceeds through the nucleophilic attack of a phosphonate carbanion on an aldehyde, forming an oxaphosphetane intermediate. The use of phosphonates with electron-withdrawing substituents, such as bis(2,2,2-trifluoroethyl) esters, accelerates the elimination from the syn-oxaphosphetane intermediate, leading to the kinetic Z-alkene product.[3][5]

Still_Gennari_Mechanism cluster_0 Phosphonate Activation cluster_1 Olefination Reaction cluster_2 Final Product Formation P1 Fluorophosphonoacetate Reagent Carbanion Phosphonate Carbanion P1->Carbanion Deprotonation Base Strong Base (e.g., KHMDS) Base->P1 Aldehyde Pyridine-3-carboxaldehyde Carbanion->Aldehyde Nucleophilic Addition Intermediate Syn-Oxaphosphetane Intermediate Aldehyde->Intermediate Product Z-2-Fluoro-3-(3-pyridyl)acrylic ester Intermediate->Product Syn-Elimination Ester Z-acrylic ester Acid This compound Ester->Acid Hydrolysis

Caption: General workflow for the Still-Gennari synthesis.

Experimental Protocol

This protocol is based on established Still-Gennari olefination procedures for aromatic aldehydes.[1][6][7]

Materials:

  • Pyridine-3-carboxaldehyde

  • Ethyl 2-fluoro-2-(bis(2,2,2-trifluoroethoxy)phosphoryl)acetate (Still-Gennari reagent)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (0.5 M solution in toluene)

  • 18-Crown-6

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl) (1 M)

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Schlenk line or inert atmosphere setup (Argon or Nitrogen)

  • Syringes and needles

  • Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

  • Rotary evaporator

  • Separatory funnel

  • Glassware for extraction and filtration

  • Flash chromatography setup

  • NMR spectrometer

  • Mass spectrometer

Part 1: Synthesis of Ethyl Z-2-Fluoro-3-(3-pyridyl)acrylate

experimental_workflow start Start: Assemble dry glassware under inert atmosphere step1 Dissolve 18-crown-6 in anhydrous THF and cool to -78 °C start->step1 step2 Add KHMDS solution dropwise and stir step1->step2 step3 Add Still-Gennari reagent dropwise and stir for 30 min step2->step3 step4 Add pyridine-3-carboxaldehyde solution dropwise step3->step4 step5 Stir at -78 °C for 2-4 hours, monitoring by TLC step4->step5 step6 Quench reaction with saturated aq. NH4Cl at -78 °C step5->step6 step7 Warm to room temperature and perform aqueous workup step6->step7 step8 Extract with ethyl acetate, dry, and concentrate step7->step8 step9 Purify by flash column chromatography step8->step9 end Product: Ethyl Z-2-fluoro-3-(3-pyridyl)acrylate step9->end

Caption: Workflow for the synthesis of the intermediate ester.

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add 18-crown-6 (1.2 mmol, 1.2 equiv).

  • Add anhydrous THF (10 mL) and stir until the 18-crown-6 is fully dissolved.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add KHMDS solution (0.5 M in toluene, 1.1 mmol, 1.1 equiv) dropwise via syringe. Stir the mixture for 15 minutes at -78 °C.

  • In a separate dry flask, dissolve the Still-Gennari reagent, ethyl 2-fluoro-2-(bis(2,2,2-trifluoroethoxy)phosphoryl)acetate (1.1 mmol, 1.1 equiv), in a small amount of anhydrous THF.

  • Add the phosphonate solution dropwise to the reaction mixture at -78 °C and stir for 30 minutes.

  • Dissolve pyridine-3-carboxaldehyde (1.0 mmol, 1.0 equiv) in anhydrous THF (2 mL) and add this solution dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure ethyl Z-2-fluoro-3-(3-pyridyl)acrylate.

Part 2: Hydrolysis to this compound
  • Dissolve the purified ethyl Z-2-fluoro-3-(3-pyridyl)acrylate (1.0 equiv) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH) (2.0-3.0 equiv) and stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Dilute the residue with water and wash with a nonpolar solvent like diethyl ether to remove any unreacted starting material.

  • Carefully acidify the aqueous layer to pH ~4-5 with 1 M HCl.

  • The product may precipitate out of solution. If so, collect the solid by filtration. If not, extract the aqueous layer with ethyl acetate.

  • Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.

Data Presentation

The following table summarizes typical yields and Z:E selectivity for the Still-Gennari olefination of various aromatic aldehydes, which can be considered analogous to pyridine-3-carboxaldehyde.[3][7][8]

AldehydeBaseSolventTemperature (°C)Yield (%)Z:E Ratio
BenzaldehydeKHMDS / 18-crown-6THF-7888>99:1
p-TolualdehydeKHMDS / 18-crown-6THF-7892>99:1
p-AnisaldehydeKHMDS / 18-crown-6THF-7895>99:1
p-NitrobenzaldehydeKHMDS / 18-crown-6THF-7885>99:1
2-NaphthaldehydeKHMDS / 18-crown-6THF-7890>99:1
FurfuralKHMDS / 18-crown-6THF-788798:2

Note: This data is for the synthesis of the corresponding acrylic esters from non-fluorinated bis(2,2,2-trifluoroethyl) phosphonoacetate. The presence of the fluorine atom on the phosphonate may influence the yield and selectivity.

Characterization of this compound

  • Molecular Formula: C₈H₆FNO₂

  • Molecular Weight: 167.14 g/mol

  • Appearance: Expected to be a solid.

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum is expected to show signals for the pyridine ring protons and the vinylic proton. The coupling constant between the vinylic proton and the fluorine atom will be characteristic.

  • ¹³C NMR: The spectrum will show signals for the eight carbon atoms, with the carbons attached to the fluorine and in the double bond showing characteristic shifts and C-F coupling.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound.

Applications and Future Perspectives

This compound is a versatile building block for the synthesis of more complex molecules. The fluorinated acrylic acid moiety can participate in a variety of chemical transformations, including amide bond formation, esterification, and cycloaddition reactions. Its potential applications include:

  • Medicinal Chemistry: As a precursor for the synthesis of novel enzyme inhibitors, receptor antagonists, or other biologically active compounds. The pyridine nitrogen can act as a hydrogen bond acceptor, and the fluoroalkene can serve as a stable mimic of a peptide bond.

  • Materials Science: Incorporation into polymers or other materials to modify their electronic and physical properties.

The development of efficient and highly stereoselective methods for the synthesis of such fluorinated building blocks is crucial for advancing these fields. Further optimization of the reaction conditions for heteroaromatic aldehydes like pyridine-3-carboxaldehyde may lead to even higher yields and selectivities.

References

Application Notes and Protocols: Synthesis of Z-2-Fluoro-3-(3-pyridyl)acrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of Z-2-Fluoro-3-(3-pyridyl)acrylic acid, a valuable building block in medicinal chemistry and drug development. The protocol is based on a modified Knoevenagel condensation reaction, followed by ester hydrolysis.

Experimental Protocol

The synthesis is a two-step process:

  • Step 1: Knoevenagel Condensation - Synthesis of Ethyl Z-2-Fluoro-3-(3-pyridyl)acrylate.

  • Step 2: Hydrolysis - Conversion of Ethyl Z-2-Fluoro-3-(3-pyridyl)acrylate to this compound.

Step 1: Synthesis of Ethyl Z-2-Fluoro-3-(3-pyridyl)acrylate

Materials:

  • 3-Pyridinecarboxaldehyde

  • Ethyl 2-fluoroacetate

  • Piperidine (catalyst)

  • Acetic Acid (co-catalyst)

  • Toluene (solvent)

  • Anhydrous Magnesium Sulfate (drying agent)

  • Sodium Bicarbonate solution (for washing)

  • Brine (for washing)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add 3-pyridinecarboxaldehyde (1.0 eq) and toluene.

  • Add ethyl 2-fluoroacetate (1.2 eq), followed by piperidine (0.1 eq) and acetic acid (0.1 eq).

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

Materials:

  • Ethyl Z-2-Fluoro-3-(3-pyridyl)acrylate (from Step 1)

  • Lithium Hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric Acid (HCl) (for acidification)

  • Ethyl Acetate (for extraction)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • pH meter or pH paper

  • Separatory funnel

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Dissolve Ethyl Z-2-Fluoro-3-(3-pyridyl)acrylate (1.0 eq) in a mixture of THF and water in a round-bottom flask.

  • Cool the solution in an ice bath and add Lithium Hydroxide (1.5 eq).

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with HCl.

  • A precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and dry under vacuum to yield the final product, this compound.

Data Presentation

ParameterStep 1: CondensationStep 2: Hydrolysis
Starting Material 3-PyridinecarboxaldehydeEthyl Z-2-Fluoro-3-(3-pyridyl)acrylate
Key Reagents Ethyl 2-fluoroacetate, Piperidine, Acetic AcidLithium Hydroxide, Hydrochloric Acid
Solvent TolueneTetrahydrofuran/Water
Reaction Temperature Reflux0 °C to Room Temperature
Reaction Time 4-8 hours (monitor by water collection)2-4 hours (monitor by TLC)
Product Ethyl Z-2-Fluoro-3-(3-pyridyl)acrylateThis compound
Typical Yield 75-85%85-95%
Purity (Typical) >95% (after chromatography)>98% (after filtration and drying)
Analytical Method 1H NMR, 13C NMR, Mass Spectrometry1H NMR, 13C NMR, Mass Spectrometry, HPLC

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Hydrolysis A 3-Pyridinecarboxaldehyde + Ethyl 2-fluoroacetate B Add Piperidine & Acetic Acid in Toluene A->B Reactants C Reflux with Dean-Stark Trap B->C Reaction D Workup: Wash with NaHCO3 & Brine C->D Quenching E Purification: Column Chromatography D->E Purification F Ethyl Z-2-Fluoro-3-(3-pyridyl)acrylate E->F Intermediate Product G Ethyl Z-2-Fluoro-3-(3-pyridyl)acrylate H Add LiOH in THF/Water G->H Starting Material I Acidify with HCl H->I Reaction J Filtration & Drying I->J Isolation K This compound J->K Final Product

Application Notes and Protocols for the Incorporation of Z-2-Fluoro-3-(3-pyridyl)acrylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of unique structural motifs into peptides is a cornerstone of modern drug discovery. Z-2-Fluoro-3-(3-pyridyl)acrylic acid presents a novel building block for peptide modification, combining the advantageous properties of a fluorinated alpha,beta-unsaturated system with the hydrogen bonding and potential catalytic capabilities of a pyridine ring. The introduction of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of peptides.[1][2] The pyridine moiety can act as a hydrogen bond acceptor or participate in catalytic triads, potentially modulating the biological activity and pharmacokinetic properties of the resulting peptide analogues.[3][4]

These application notes provide a comprehensive guide for the incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS). The protocols outlined below are based on established methodologies for the coupling of non-canonical and sterically hindered amino acids.

Properties of this compound

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in peptide synthesis.

PropertyValueReference
Molecular Formula C₈H₆FNO₂[5][6]
Molecular Weight 167.14 g/mol [5][6]
Appearance Solid[7]
CAS Number 359435-42-0[5]

Experimental Protocols

The following protocols are recommended for the incorporation of this compound into a peptide sequence during standard Fmoc-based solid-phase peptide synthesis.

General Solid-Phase Peptide Synthesis Workflow

The overall workflow for incorporating the title compound will follow the standard SPPS cycle.

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin->Fmoc_Deprotection Washing1 3. Washing Fmoc_Deprotection->Washing1 Coupling 4. Coupling of This compound Washing1->Coupling Washing2 5. Washing Coupling->Washing2 Capping 6. Capping (Optional) Washing2->Capping Cycle Repeat for next amino acid Capping->Cycle Cycle->Fmoc_Deprotection Cleavage 7. Cleavage and Global Deprotection Cycle->Cleavage Purification 8. Purification Cleavage->Purification

Figure 1: General workflow for solid-phase peptide synthesis incorporating this compound.
Activation and Coupling of this compound

Due to the electron-withdrawing nature of the fluorine atom and the pyridine ring, the acrylic acid moiety may exhibit altered reactivity. Therefore, a robust activation method is recommended.

Materials:

  • This compound

  • Peptide-resin with a free N-terminal amine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl (hydroxyimino)cyanoacetate (OxymaPure®) or 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

Protocol:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. After swelling, wash the resin three times with DMF.

  • Pre-activation: In a separate vessel, dissolve this compound (3 eq.), OxymaPure (3 eq.), and DIC (3 eq.) in DMF. Allow the solution to pre-activate for 10-15 minutes at room temperature.

  • Coupling Reaction: Add the pre-activated solution to the swelled resin. Add DIPEA (6 eq.) to the reaction vessel.

  • Reaction Time: Allow the coupling reaction to proceed for 4-12 hours at room temperature with gentle agitation. Longer coupling times may be necessary due to the potential steric hindrance and electronic effects of the building block.

  • Monitoring: Monitor the coupling reaction using a qualitative ninhydrin test (Kaiser test) to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

  • Washing: After the reaction is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

Note: For difficult couplings, a double coupling strategy may be employed. After the initial coupling and washing, repeat steps 3-6.

Cleavage and Deprotection

A standard cleavage cocktail is used to release the modified peptide from the resin and remove side-chain protecting groups.

Materials:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Protocol:

  • Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry under a stream of nitrogen.

  • Cleavage: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the peptide pellet under vacuum.

Purification and Characterization

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.

Purification_Characterization Crude_Peptide Crude Peptide RP_HPLC Reverse-Phase HPLC Crude_Peptide->RP_HPLC Mass_Spec Mass Spectrometry RP_HPLC->Mass_Spec Characterization Purity_Analysis Purity Analysis (Analytical HPLC) RP_HPLC->Purity_Analysis Purity Check Final_Product Purified Peptide Mass_Spec->Final_Product Purity_Analysis->Final_Product

Figure 2: Workflow for the purification and characterization of the modified peptide.

Potential Applications and Future Directions

Peptides incorporating this compound are expected to exhibit unique biological properties. The fluorinated vinyl group can act as a stable mimic of a peptide bond or as a Michael acceptor for covalent modification of target proteins. The pyridine moiety can enhance binding affinity through hydrogen bonding or electrostatic interactions.

Potential research avenues include:

  • Enzyme Inhibitors: The electrophilic nature of the fluoroacrylic system could be exploited to design covalent inhibitors of enzymes.

  • Protein-Protein Interaction Modulators: The rigidified conformation and unique electronic properties of the incorporated moiety may lead to potent and selective inhibitors of protein-protein interactions.

  • Pharmacokinetic Optimization: The fluorine and pyridine functionalities can be used to fine-tune the metabolic stability and cell permeability of therapeutic peptides.[1][2]

Conclusion

The use of this compound in peptide synthesis offers an exciting opportunity to generate novel peptide analogues with potentially enhanced therapeutic properties. The protocols detailed in these application notes provide a solid foundation for researchers to explore the incorporation of this unique building block. Careful optimization of coupling conditions and thorough characterization of the final products are essential for successful implementation.

References

Application Notes and Protocols: Z-2-Fluoro-3-(3-pyridyl)acrylic Acid as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-2-Fluoro-3-(3-pyridyl)acrylic acid is a valuable fluorinated building block in synthetic and medicinal chemistry. Its unique electronic and structural properties, arising from the presence of a fluorine atom, a carboxylic acid moiety, and a pyridine ring, make it an attractive starting material for the synthesis of a diverse range of heterocyclic compounds. This document provides an overview of its potential applications and generalized protocols for the synthesis of key heterocyclic scaffolds, including pyridones, pyridazines, and pyrimidines. While specific experimental data for reactions directly involving this compound is limited in publicly available literature, the protocols provided are based on established synthetic methodologies for analogous α,β-unsaturated carboxylic acids and fluorinated building blocks.

Introduction

Fluorine-containing heterocyclic compounds are of significant interest in drug discovery and materials science due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. This compound combines the key pharmacophore of a pyridine ring with the reactivity of a fluorinated acrylic acid, presenting a versatile platform for the construction of novel heterocyclic systems. The electron-withdrawing nature of the fluorine atom activates the double bond for nucleophilic attack, while the carboxylic acid and pyridine nitrogen offer multiple sites for cyclization reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 359435-42-0
Molecular Formula C₈H₆FNO₂
Molecular Weight 167.14 g/mol
Appearance Off-white solid

Synthetic Applications & Protocols

The reactivity of this compound allows for its use in various cyclization reactions to form a range of heterocyclic compounds. The following sections outline generalized protocols for the synthesis of pyridones, pyridazines, and pyrimidines.

Synthesis of 2-Pyridone Derivatives

The reaction of α,β-unsaturated acids with amines is a common method for the synthesis of pyridone scaffolds, which are present in numerous biologically active molecules.

Reaction Workflow:

G start This compound + Amine (R-NH2) step1 Michael Addition start->step1 Base, Solvent step2 Intramolecular Cyclization/ Dehydration step1->step2 product Fluorinated Pyridone Derivative step2->product

Caption: General workflow for the synthesis of 2-pyridone derivatives.

Experimental Protocol (General):

  • Reaction Setup: To a solution of this compound (1 equivalent) in a suitable high-boiling solvent (e.g., DMF, DMSO, or diphenyl ether), add the desired primary amine (1-1.2 equivalents) and a catalytic amount of a base (e.g., potassium carbonate, sodium acetate).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 120-180 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Expected Quantitative Data (Hypothetical):

Reactant (Amine)ProductReaction Time (h)Yield (%)
Aniline1-Phenyl-4-fluoro-5-(pyridin-3-yl)-1H-pyridin-2-one675
Benzylamine1-Benzyl-4-fluoro-5-(pyridin-3-yl)-1H-pyridin-2-one870
Cyclohexylamine1-Cyclohexyl-4-fluoro-5-(pyridin-3-yl)-1H-pyridin-2-one1065
Synthesis of Pyridazine Derivatives

The reaction with hydrazine hydrate offers a direct route to pyridazinone derivatives, which are important scaffolds in medicinal chemistry.

Reaction Workflow:

G start This compound + Hydrazine Hydrate step1 Condensation/ Cyclization start->step1 Solvent, Heat product Fluorinated Pyridazinone Derivative step1->product

Caption: General workflow for the synthesis of pyridazinone derivatives.

Experimental Protocol (General):

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol, acetic acid, or n-butanol.

  • Reagent Addition: Add hydrazine hydrate (1.1-1.5 equivalents) dropwise to the solution at room temperature.

  • Reaction Conditions: Reflux the reaction mixture for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting residue can be triturated with diethyl ether or recrystallized from a suitable solvent to yield the pure pyridazinone product.

Expected Quantitative Data (Hypothetical):

ReactantProductReaction Time (h)Yield (%)
Hydrazine Hydrate5-Fluoro-6-(pyridin-3-yl)-2H-pyridazin-3-one680
Synthesis of Pyrimidine Derivatives

Condensation with amidines or ureas can lead to the formation of pyrimidine derivatives, a core structure in many pharmaceuticals.

Reaction Workflow:

G start This compound + Amidine/Urea step1 Condensation/ Cyclization start->step1 Base, Solvent, Heat product Fluorinated Pyrimidine Derivative step1->product

Caption: General workflow for the synthesis of pyrimidine derivatives.

Experimental Protocol (General):

  • Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent (e.g., ethanol, isopropanol), add the appropriate amidine hydrochloride or urea derivative (1-1.2 equivalents) and a base such as sodium ethoxide or potassium carbonate (2-3 equivalents).

  • Reaction Conditions: Reflux the reaction mixture for 8-24 hours, monitoring by TLC.

  • Work-up and Purification: After cooling, neutralize the reaction mixture with a suitable acid (e.g., acetic acid). The precipitated product is filtered, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Expected Quantitative Data (Hypothetical):

Reactant (Amidine/Urea)ProductReaction Time (h)Yield (%)
Guanidine Hydrochloride2-Amino-5-fluoro-6-(pyridin-3-yl)pyrimidin-4(3H)-one1265
Urea5-Fluoro-6-(pyridin-3-yl)pyrimidine-2,4(1H,3H)-dione1860
Acetamidine Hydrochloride5-Fluoro-2-methyl-6-(pyridin-3-yl)pyrimidin-4(3H)-one1070

Potential Signaling Pathways and Biological Applications

Logical Relationship of Drug Discovery Process:

G start This compound step1 Synthesis of Heterocyclic Library start->step1 step2 High-Throughput Screening step1->step2 step3 Hit Identification step2->step3 step4 Lead Optimization (SAR Studies) step3->step4 product Drug Candidate step4->product

Caption: A logical workflow from building block to a potential drug candidate.

Conclusion

This compound represents a promising and versatile building block for the synthesis of a variety of fluorinated heterocyclic compounds. The generalized protocols and workflows presented here provide a foundation for researchers to explore the synthesis of novel pyridones, pyridazines, pyrimidines, and other related scaffolds. Further investigation into the reaction conditions and substrate scope will undoubtedly expand the utility of this compound in the development of new therapeutic agents and functional materials. It is recommended that researchers perform small-scale optimization experiments to determine the ideal conditions for their specific substrates and desired products.

Application of Z-2-Fluoro-3-(3-pyridyl)acrylic Acid in Proteomics Research: A Hypothetical Framework Based on Putative NAMPT Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-2-Fluoro-3-(3-pyridyl)acrylic acid is a commercially available compound with a structural motif suggestive of potential activity as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). While a vendor lists it as a product for proteomics research, there is currently no publicly available scientific literature detailing its specific applications, quantitative proteomics data, or established experimental protocols. This document, therefore, provides a hypothetical application note and a series of generalized protocols based on the putative mechanism of this compound as a NAMPT inhibitor. The methodologies described are adapted from established proteomics workflows used to study known NAMPT inhibitors, such as FK866.

Hypothetical Mechanism of Action: NAMPT Inhibition

The chemical structure of this compound, featuring a pyridyl ring, bears resemblance to the core structures of known NAMPT inhibitors.[1][2][3][4] NAMPT is a key enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. Inhibition of NAMPT leads to depletion of cellular NAD+ levels, which in turn affects a multitude of cellular processes, including metabolism, DNA repair, and signaling, making it a target of interest in cancer research.[5][6][7][8] Proteomics studies are crucial to understanding the global cellular response to NAMPT inhibition and for identifying direct and indirect targets of inhibitor compounds.

Application Notes

1. Target Deconvolution and Engagement Studies

  • Objective: To confirm the direct binding of this compound to NAMPT and to identify potential off-target proteins.

  • Methodology: Chemical proteomics approaches, such as affinity-based protein profiling or thermal proteome profiling (TPP), can be employed. In affinity-based methods, an analog of the compound is immobilized on a resin to capture interacting proteins from cell lysates. In TPP, the compound's ability to stabilize its target protein against thermal denaturation is measured across the proteome.

  • Expected Outcome: Identification of NAMPT as the primary target and a list of potential off-target binders, which can be ranked by affinity or thermal stability shifts.

2. Global Proteome and Post-Translational Modification (PTM) Profiling

  • Objective: To understand the downstream cellular effects of NAMPT inhibition by this compound.

  • Methodology: Quantitative proteomics workflows, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Tandem Mass Tags (TMT), or label-free quantification (LFQ), can be used to compare the proteomes of cells treated with the compound versus a vehicle control. This can be extended to PTM analysis, particularly for NAD+-dependent modifications like ADP-ribosylation and acetylation (regulated by sirtuins).

  • Expected Outcome: A comprehensive list of proteins and PTMs that are significantly altered upon treatment, providing insights into the affected cellular pathways and biological processes.

3. Elucidation of Drug Resistance Mechanisms

  • Objective: To identify proteins and pathways that contribute to resistance to this compound.

  • Methodology: Comparative proteomic analysis of sensitive and resistant cancer cell lines treated with the compound.

  • Expected Outcome: Identification of upregulated or downregulated proteins in resistant cells, which may represent novel therapeutic targets to overcome resistance.

Quantitative Data Presentation

The following table represents a hypothetical dataset that could be generated from a quantitative proteomics experiment investigating the effects of this compound on a cancer cell line.

Protein NameGene SymbolFold Change (Compound/Control)p-valueCellular Pathway
Nicotinamide phosphoribosyltransferaseNAMPT-1.10.045NAD+ Biosynthesis
Poly (ADP-ribose) polymerase 1PARP1-2.50.001DNA Repair
Sirtuin 1SIRT1-1.80.005Deacetylation
Hexokinase 2HK2-3.2<0.001Glycolysis
Lactate Dehydrogenase ALDHA-2.9<0.001Glycolysis
Caspase 3CASP32.10.003Apoptosis

Experimental Protocols

Protocol 1: Target Deconvolution using Thermal Proteome Profiling (TPP)

  • Cell Culture and Treatment: Culture cancer cells to 80% confluency. Treat cells with either this compound (at a predetermined effective concentration) or vehicle control (e.g., DMSO) for a specified duration (e.g., 4 hours).

  • Cell Lysis and Temperature Gradient: Harvest and lyse the cells. Aliquot the cell lysate and heat each aliquot to a different temperature in a defined gradient (e.g., 40°C to 70°C).

  • Protein Precipitation and Digestion: Centrifuge the heated lysates to pellet the denatured, aggregated proteins. Collect the supernatant containing the soluble proteins. Digest the soluble proteins into peptides using trypsin.

  • TMT Labeling and Mass Spectrometry: Label the peptides from each temperature point with a different TMT isobaric tag. Pool the labeled peptides and analyze by LC-MS/MS.

  • Data Analysis: Identify and quantify the proteins in each sample. For each protein, plot the relative abundance of the soluble fraction as a function of temperature to generate a melting curve. Compare the melting curves between the compound-treated and vehicle-treated samples to identify proteins with a significant thermal shift, indicating direct binding.

Protocol 2: Global Proteome Analysis using Label-Free Quantification (LFQ)

  • Cell Culture and Treatment: Culture cancer cells in triplicate. Treat one set of triplicates with this compound and the other with a vehicle control for a duration relevant to induce a cellular response (e.g., 24 or 48 hours).

  • Protein Extraction and Digestion: Harvest the cells, lyse them, and extract the total protein. Quantify the protein concentration and digest a fixed amount of protein from each sample into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze each peptide sample individually by LC-MS/MS.

  • Data Analysis: Use a software platform like MaxQuant to perform protein identification and label-free quantification. Perform statistical analysis to identify proteins that are significantly differentially expressed between the compound-treated and control groups. Perform pathway analysis on the list of significantly altered proteins.

Visualizations

G cluster_workflow Proteomics Workflow for a Putative NAMPT Inhibitor start Cell Culture (e.g., Cancer Cell Line) treatment Treatment: 1. This compound 2. Vehicle Control start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis digestion Protein Digestion (Trypsin) lysis->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Data Analysis: - Protein ID & Quantification - Statistical Analysis - Pathway Analysis lcms->data_analysis end Biological Insights data_analysis->end

Caption: A generalized experimental workflow for investigating the proteomic effects of a putative NAMPT inhibitor.

G cluster_pathway Signaling Pathway of NAMPT Inhibition compound This compound (Putative NAMPT Inhibitor) nampt NAMPT compound->nampt Inhibition nad Cellular NAD+ Pool nampt->nad Synthesis parp PARP Activity (DNA Repair) nad->parp Cofactor sirtuins Sirtuin Activity (Deacetylation) nad->sirtuins Cofactor glycolysis Glycolysis & Metabolism nad->glycolysis Cofactor apoptosis Apoptosis parp->apoptosis Reduced Repair Leads to sirtuins->apoptosis Altered Signaling Leads to glycolysis->apoptosis Metabolic Stress Leads to

Caption: The proposed signaling pathway affected by the inhibition of NAMPT.

Disclaimer: The application notes, protocols, and data presented herein are hypothetical and intended for illustrative purposes only. They are based on the presumed, but unverified, mechanism of action of this compound as a NAMPT inhibitor. Researchers should conduct their own validation experiments to determine the actual biological activity and optimal experimental conditions for this compound.

References

Application Notes and Protocols for Z-2-Fluoro-3-(3-pyridyl)acrylic acid in NAMPT Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. This pathway is critical for maintaining cellular NAD+ levels, which are essential for various cellular processes, including energy metabolism, DNA repair, and signaling. Due to their high metabolic rate and reliance on NAD+ for proliferation and survival, cancer cells are particularly vulnerable to the inhibition of NAMPT. This makes NAMPT a promising therapeutic target in oncology. Small molecule inhibitors of NAMPT, such as those containing a 3-pyridyl moiety that mimics the natural substrate nicotinamide (NAM), have shown potent anti-tumor activity.

This document provides detailed application notes and protocols for the evaluation of Z-2-Fluoro-3-(3-pyridyl)acrylic acid as a potential NAMPT inhibitor. While specific quantitative data for this compound is not currently available in the public domain, the provided protocols are based on well-established methods for characterizing NAMPT inhibitors and can be readily adapted for this compound.

Data Presentation

As of the latest literature review, specific inhibitory data (e.g., IC50, Ki) for this compound against NAMPT has not been reported. However, to provide a frame of reference for the potential potency of 3-pyridyl containing compounds, the following table summarizes the activity of other NAMPT inhibitors featuring this structural motif.

Compound Class/NameAssay TypeTargetIC50 (nM)Reference
3-Pyridyl Azetidine UreasBiochemicalHuman NAMPT7 - 36(Zak et al., 2013)[1]
Imidazopyridines (GNE-617)BiochemicalHuman NAMPT~5(Zheng et al., 2019)
TriazolylpyridinesBiochemicalHuman NAMPT5(Zhang et al., 2019)[2]
A-1293201 (Urea derivative)Intracellular NAMPTPC-3 cells5.5(Zak et al., 2016)
FK866 (Reference Compound)Cell-based (A2780)Human NAMPT0.5(Hasmann & Schemainda, 2003)

Signaling Pathway and Experimental Workflow

NAMPT-Mediated NAD+ Salvage Pathway

The following diagram illustrates the central role of NAMPT in the NAD+ salvage pathway and its inhibition.

NAMPT_Pathway cluster_salvage NAD+ Salvage Pathway cluster_downstream Downstream Processes NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN ATP to ADP+Pi NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD ATP to PPi Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs Cell_Metabolism Cellular Metabolism (e.g., Glycolysis, TCA Cycle) NAD->Cell_Metabolism Inhibitor This compound (NAMPT Inhibitor) Inhibitor->NAMPT Inhibition Experimental_Workflow cluster_workflow NAMPT Inhibition Assay Workflow A 1. Reagent Preparation (Enzyme, Substrates, Inhibitor) B 2. Assay Plate Setup (Addition of buffer, enzyme, and inhibitor) A->B C 3. Pre-incubation (Enzyme-inhibitor binding) B->C D 4. Reaction Initiation (Addition of substrate mix) C->D E 5. Enzymatic Reaction (Incubation at 37°C) D->E F 6. Signal Detection (Fluorometric or colorimetric reading) E->F G 7. Data Analysis (Calculation of % inhibition and IC50) F->G

References

Application Notes and Protocols for the Development of NAMPT Inhibitors Using a Z-2-Fluoro-3-(3-pyridyl)acrylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway, which is critical for cellular metabolism and energy homeostasis. In many cancers, NAMPT is overexpressed, making it an attractive target for therapeutic intervention. Inhibition of NAMPT leads to NAD+ depletion, metabolic collapse, and ultimately, cancer cell death. This document provides detailed application notes and protocols for the development of novel NAMPT inhibitors based on a Z-2-Fluoro-3-(3-pyridyl)acrylic acid scaffold. While this specific scaffold is presented as a hypothetical lead series, the methodologies described herein are based on established principles and protocols for NAMPT inhibitor development and can be adapted for this and other chemical series.

I. Chemical Synthesis

The synthesis of derivatives based on the this compound scaffold can be achieved through various synthetic routes. A plausible approach involves the Horner-Wadsworth-Emmons reaction, which is a reliable method for the stereoselective synthesis of alkenes.[1][2][3][4]

Protocol 1: Synthesis of this compound Derivatives

This protocol outlines a general two-step synthesis for the target scaffold.

Step 1: Synthesis of Ethyl 2-fluoro-2-(diethylphosphono)acetate

This reagent is a key intermediate for the Horner-Wadsworth-Emmons reaction.

  • To a solution of triethyl phosphite in an appropriate solvent (e.g., toluene), add ethyl bromofluoroacetate dropwise at a controlled temperature.

  • Heat the reaction mixture to reflux for several hours to facilitate the Arbuzov reaction.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain ethyl 2-fluoro-2-(diethylphosphono)acetate.

Step 2: Horner-Wadsworth-Emmons Reaction

  • To a solution of ethyl 2-fluoro-2-(diethylphosphono)acetate in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) at a low temperature (e.g., -78 °C).

  • Stir the mixture for a period to allow for the formation of the phosphonate ylide.

  • Add a solution of 3-pyridinecarboxaldehyde in the same solvent dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the Z- and E-isomers of ethyl 2-fluoro-3-(3-pyridyl)acrylate. The stereoselectivity can be influenced by the reaction conditions and the nature of the base and solvent.

  • Hydrolyze the ester to the corresponding carboxylic acid using standard conditions (e.g., lithium hydroxide in a THF/water mixture).

II. Biochemical Assays

Protocol 2: In Vitro NAMPT Enzymatic Assay

This protocol describes a coupled-enzyme assay to determine the in vitro potency (IC₅₀) of test compounds against recombinant human NAMPT.[5][6][7][8]

Materials:

  • Recombinant human NAMPT enzyme

  • Nicotinamide (NAM)

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • Adenosine triphosphate (ATP)

  • Nicotinamide mononucleotide adenylyltransferase (NMNAT)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Glucose-6-phosphate (G6P)

  • Resazurin

  • Diaphorase

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • 96-well or 384-well microplates

  • Plate reader capable of measuring fluorescence

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a microplate, add the test compound to the assay wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add a solution of NAMPT enzyme to all wells except the negative control.

  • Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound binding.

  • Initiate the reaction by adding a substrate mixture containing NAM, PRPP, and ATP.

  • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Stop the NAMPT reaction and initiate the detection reaction by adding a mixture containing NMNAT, G6PDH, G6P, resazurin, and diaphorase. This couples the production of NAD+ to the reduction of resazurin to the fluorescent resorufin.

  • Incubate the detection reaction at 37°C, protected from light.

  • Measure the fluorescence (e.g., excitation at 544 nm, emission at 590 nm) using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Data Presentation:

CompoundNAMPT IC₅₀ (nM)
FK866 (Reference) 0.9
This compound Analog 1Hypothetical Value
This compound Analog 2Hypothetical Value
This compound Analog 3Hypothetical Value

III. Cell-Based Assays

Protocol 3: Cellular NAD+ Level Measurement

This protocol measures the effect of NAMPT inhibitors on intracellular NAD+ levels in cancer cell lines.[9][10][11][12]

Materials:

  • Cancer cell line of interest (e.g., A549, HCT116)

  • Cell culture medium and supplements

  • Test compounds

  • NAD+/NADH quantification kit (commercially available, e.g., bioluminescent or colorimetric)

  • 96-well cell culture plates

  • Lysis buffer

  • Plate reader (luminescence or absorbance)

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, lyse the cells according to the NAD+/NADH quantification kit protocol. This typically involves separate acidic and basic lysis steps to selectively measure NAD+ and NADH.

  • Transfer the lysates to a new plate for the quantification assay.

  • Follow the kit manufacturer's instructions to measure the NAD+ levels.

  • Normalize the NAD+ levels to the total protein concentration in each well, determined by a standard protein assay (e.g., BCA assay).

  • Plot the NAD+ levels against the compound concentration to determine the concentration at which a 50% reduction in NAD+ is observed (EC₅₀).

Data Presentation:

CompoundCell LineNAD+ Depletion EC₅₀ (nM)
FK866 (Reference) A549 ~5
This compound Analog 1A549Hypothetical Value
This compound Analog 2A549Hypothetical Value
This compound Analog 3A549Hypothetical Value
Protocol 4: Cell Viability Assay

This assay determines the cytotoxic effect of NAMPT inhibitors on cancer cells.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compounds

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or MTT)

  • 96-well cell culture plates

  • Plate reader (luminescence, fluorescence, or absorbance)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound for 72 to 96 hours.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.

  • Calculate the percent of viable cells relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Data Presentation:

CompoundA549 GI₅₀ (nM)HCT116 GI₅₀ (nM)
FK866 (Reference) ~3 ~1
This compound Analog 1Hypothetical ValueHypothetical Value
This compound Analog 2Hypothetical ValueHypothetical Value
This compound Analog 3Hypothetical ValueHypothetical Value

IV. In Vivo Studies

Protocol 5: Xenograft Tumor Model Evaluation

This protocol outlines a general procedure for evaluating the in vivo efficacy of NAMPT inhibitors in a mouse xenograft model.[13][14][15][16]

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for tumor implantation

  • Test compound and vehicle formulation

  • Calipers for tumor measurement

  • Standard animal care facilities and protocols

Procedure:

  • Subcutaneously implant cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle to the mice according to a predetermined dosing schedule (e.g., once daily, orally or intraperitoneally).

  • Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

  • Calculate the tumor growth inhibition (TGI) for each treatment group.

Data Presentation:

Treatment GroupDosing ScheduleMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control QD, p.o.1500 ± 250-
Reference Compound 10 mg/kg, QD, p.o.400 ± 10073
Test Compound 1 10 mg/kg, QD, p.o.Hypothetical ValueHypothetical Value
Test Compound 1 30 mg/kg, QD, p.o.Hypothetical ValueHypothetical Value

V. Visualizations

NAMPT_Signaling_Pathway cluster_salvage NAD+ Salvage Pathway cluster_downstream NAD+-Dependent Processes NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN NMN NAMPT->NMN NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD PARPs PARPs (DNA Repair) NAD->PARPs Sirtuins Sirtuins (Gene Expression) NAD->Sirtuins Redox Redox Reactions (Metabolism) NAD->Redox Cell_Death Cell Death PARPs->Cell_Death Sirtuins->Cell_Death Redox->Cell_Death Inhibitor Z-2-Fluoro-3-(3-pyridyl) acrylic acid Inhibitor->NAMPT Inhibition

Caption: NAMPT signaling pathway and point of inhibition.

Experimental_Workflow cluster_discovery Discovery & Optimization cluster_preclinical Preclinical Evaluation Synthesis Synthesis of Analogs Biochemical Biochemical Screening (NAMPT IC₅₀) Synthesis->Biochemical Cellular_NAD Cellular NAD+ Assay (EC₅₀) Biochemical->Cellular_NAD Cell_Viability Cell Viability Assay (GI₅₀) Cellular_NAD->Cell_Viability SAR Structure-Activity Relationship (SAR) Cell_Viability->SAR SAR->Synthesis Optimization ADME ADME/PK Studies SAR->ADME In_Vivo In Vivo Efficacy (Xenograft) ADME->In_Vivo Tox Toxicology Studies In_Vivo->Tox

Caption: General experimental workflow for NAMPT inhibitor development.

References

Application Notes and Protocols for the Characterization of Z-2-Fluoro-3-(3-pyridyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of Z-2-Fluoro-3-(3-pyridyl)acrylic acid. The protocols outlined below are designed to ensure accurate and reproducible results for the identification, purity assessment, and structural elucidation of this compound.

Compound Information

ParameterValue
Compound Name This compound
Molecular Formula C₈H₆FNO₂[1][2]
Molecular Weight 167.14 g/mol [1][2]
CAS Number 359435-42-0[1]
Chemical Structure

Analytical Techniques and Protocols

A multi-technique approach is recommended for the comprehensive characterization of this compound. This includes Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework and the fluorine atom.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. Use a suitable reference standard like trifluoroacetic acid.[3]

Predicted NMR Data:

Note: The following chemical shifts and coupling constants are predicted based on the analysis of similar structures and general principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~13.0br s-COOH
~8.8m-Pyridyl-H
~8.6m-Pyridyl-H
~8.0d~16=CH
~7.5m-Pyridyl-H
~7.4m-Pyridyl-H

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Coupling Constant (J, Hz)Assignment
~165 (d)~30 (¹JCF)C=O
~155 (d)~250 (¹JCF)C-F
~150-Pyridyl-C
~148-Pyridyl-C
~136-Pyridyl-C
~130-Pyridyl-C
~124-Pyridyl-C
~115 (d)~10 (²JCF)=CH

Table 3: Predicted ¹⁹F NMR Data (376 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ -120d~16 (³JFH)C-F

Diagram 1: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Dissolve in Deuterated Solvent H_NMR ¹H NMR prep->H_NMR Analyze C_NMR ¹³C NMR prep->C_NMR Analyze F_NMR ¹⁹F NMR prep->F_NMR Analyze structure Structural Elucidation H_NMR->structure C_NMR->structure F_NMR->structure

Caption: Workflow for NMR spectroscopic analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of this compound and for its quantification. A reversed-phase method is generally suitable for this type of compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Table 4: Representative HPLC Gradient

Time (min)% Acetonitrile% Water (0.1% TFA)
01090
209010
259010
261090
301090

Diagram 2: HPLC Purity Assessment Logic

HPLC_Logic start Inject Sample separation Reversed-Phase Separation start->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram analysis Peak Integration & Purity Calculation chromatogram->analysis result Purity Report analysis->result

Caption: Logical flow for HPLC purity analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound and to gain structural information from its fragmentation pattern.

Experimental Protocol:

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive and negative ion modes.

  • Sample Infusion: Introduce the sample dissolved in a suitable solvent (e.g., methanol or acetonitrile) directly into the ion source.

  • Data Acquisition: Acquire a full scan mass spectrum.

Predicted Mass Spectrometry Data:

Table 5: Predicted Mass Spectrometry Data (ESI)

m/zIon
168.04[M+H]⁺
166.03[M-H]⁻
124.04[M+H - CO₂]⁺

Diagram 3: Mass Spectrometry Analysis Pathway

MS_Pathway sample Sample Solution ionization Electrospray Ionization (ESI) sample->ionization mass_analyzer Mass Analyzer ionization->mass_analyzer detector Detector mass_analyzer->detector spectrum Mass Spectrum detector->spectrum interpretation Molecular Weight Confirmation & Fragmentation Analysis spectrum->interpretation

Caption: Pathway of mass spectrometric analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

Predicted FTIR Data:

Table 6: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (Carboxylic acid)
1680-1710StrongC=O stretch (Carboxylic acid)[4]
1630-1650MediumC=C stretch
1550-1600MediumC=C, C=N stretch (Pyridine ring)
1000-1100StrongC-F stretch[4]
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is useful for quantitative analysis and for monitoring reactions.

Experimental Protocol:

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Solvent: A suitable UV-grade solvent such as ethanol or methanol.

  • Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent.

  • Data Acquisition: Scan the absorbance from 200 to 400 nm. The electronic transitions in the pyridine group are well-documented.[5]

Predicted UV-Vis Data:

Table 7: Predicted UV-Vis Absorption Maxima

λmax (nm)Molar Absorptivity (ε)Assignment
~260~10,000π → π* (Pyridine ring)
~310~15,000π → π* (Conjugated system)

References

Application Note and Protocol for the Purification of Z-2-Fluoro-3-(3-pyridyl)acrylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-2-Fluoro-3-(3-pyridyl)acrylic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount for the successful progression of multi-step syntheses and for meeting the stringent quality standards of the pharmaceutical industry. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[1][2] This application note provides a detailed protocol for the purification of this compound using the recrystallization method. The principle of this technique relies on the differential solubility of the compound and its impurities in a selected solvent at varying temperatures.[1][2]

Principle of Recrystallization

Recrystallization involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities, ideally, remain dissolved in the solvent (mother liquor) or are removed via hot filtration if they are insoluble.[1][2] The selection of an appropriate solvent is the most critical step for a successful recrystallization, aiming for a solvent that readily dissolves the target compound at high temperatures but poorly at low temperatures.

Experimental Protocols

Materials and Equipment
  • Compound: Crude this compound

  • Solvents: Ethanol, Isopropanol, Acetone, Ethyl Acetate, Water (HPLC grade or distilled)

  • Equipment:

    • Erlenmeyer flasks

    • Beakers

    • Graduated cylinders

    • Hot plate with magnetic stirring capability

    • Magnetic stir bars

    • Buchner funnel and flask

    • Vacuum source (aspirator or pump)

    • Filter paper

    • Spatula

    • Watch glass

    • Drying oven or vacuum desiccator

    • Melting point apparatus

    • Analytical balance

Protocol 1: Solvent Screening

A systematic solvent screening is crucial to identify the optimal solvent or solvent system for the recrystallization of this compound.

Methodology:

  • Place approximately 50 mg of the crude this compound into several separate test tubes.

  • To each test tube, add a different solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, water) dropwise at room temperature, swirling after each addition, until a total of 1 mL of solvent has been added. Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

  • For solvents in which the compound is insoluble at room temperature, gently heat the test tube in a water bath while stirring. Continue to add the solvent in small portions until the solid completely dissolves. Record the approximate volume of solvent required.

  • Allow the clear solutions to cool slowly to room temperature, and then place them in an ice-water bath for approximately 15-20 minutes.

  • Observe the formation of crystals. A good solvent will yield a significant amount of pure-looking crystals upon cooling.

  • Based on these observations, select the most suitable solvent for the larger-scale recrystallization. A good solvent will exhibit high solubility at elevated temperatures and low solubility at low temperatures.

Protocol 2: Recrystallization of this compound

This protocol outlines the steps for purifying the compound once a suitable solvent has been identified. For the purpose of this protocol, a hypothetical suitable solvent of 9:1 Ethanol:Water is used.

Methodology:

  • Dissolution:

    • Weigh the crude this compound and place it in an appropriately sized Erlenmeyer flask.

    • Add a magnetic stir bar to the flask.

    • Add the minimum amount of the hot 9:1 Ethanol:Water solvent to the flask while stirring and heating on a hot plate. Continue adding the hot solvent portion-wise until the solid is completely dissolved. Avoid adding an excess of solvent to maximize the yield.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.

    • Pre-heat a second Erlenmeyer flask and a funnel with fluted filter paper.

    • Quickly pour the hot solution through the pre-heated filtration setup to remove the insoluble impurities.

  • Crystallization:

    • Remove the flask from the heat and allow the solution to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.

    • Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.

    • Turn on the vacuum source to ensure the filter paper is sealed against the funnel.

    • Swirl the flask containing the crystals to create a slurry and pour it into the center of the Buchner funnel.

    • Rinse the Erlenmeyer flask with a small amount of the cold solvent to transfer any remaining crystals to the funnel.

  • Washing:

    • With the vacuum still applied, wash the crystals on the filter paper with a small portion of the ice-cold solvent to remove any residual mother liquor and soluble impurities.

  • Drying:

    • Leave the crystals in the Buchner funnel with the vacuum on for 10-15 minutes to air-dry them as much as possible.

    • Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight in a drying oven at a temperature below the compound's melting point or in a vacuum desiccator.

Data Presentation

The effectiveness of the purification process can be evaluated by comparing the purity and yield of the final product with the initial crude material.

ParameterCrude MaterialRecrystallized Product
Appearance Off-white to yellowish powderWhite crystalline solid
Initial Mass (g) 5.00-
Final Mass (g) -4.25
Yield (%) -85
Purity (by HPLC, %) 95.299.8
Melting Point (°C) 178-182185-187

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the purification process.

Recrystallization_Workflow cluster_prep Preparation cluster_process Purification Process cluster_analysis Analysis Solvent_Screening Solvent Screening Select_Solvent Select Optimal Solvent Solvent_Screening->Select_Solvent Dissolution Dissolve Crude Product in Hot Solvent Select_Solvent->Dissolution Hot_Filtration Hot Filtration (if necessary) Dissolution->Hot_Filtration Crystallization Cool to Induce Crystallization Hot_Filtration->Crystallization Vacuum_Filtration Collect Crystals via Vacuum Filtration Crystallization->Vacuum_Filtration Washing Wash Crystals with Cold Solvent Vacuum_Filtration->Washing Drying Dry Purified Crystals Washing->Drying Analysis Purity & Yield Analysis Drying->Analysis

Caption: Experimental workflow for the purification of this compound.

Logical_Relationships Crude_Product Crude Product (Low Purity) Recrystallization Recrystallization Process Crude_Product->Recrystallization Purified_Product Purified Product (High Purity) Recrystallization->Purified_Product isolates Impurities Impurities in Mother Liquor Recrystallization->Impurities removes

Caption: Logical relationship of components in the recrystallization process.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Compound does not dissolve - Insufficient solvent- Inappropriate solvent- Add more hot solvent in small increments.- Re-evaluate the solvent choice through screening.
Oiling out (product separates as a liquid) - Solution is supersaturated- Melting point of the solid is lower than the boiling point of the solvent- Add more hot solvent to fully dissolve the oil.- Choose a solvent with a lower boiling point.
No crystals form upon cooling - Too much solvent was used- Solution is not sufficiently cooled- Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound.- Ensure the solution is cooled in an ice bath.
Low recovery yield - Too much solvent was used- Premature crystallization during hot filtration- Crystals are too soluble in the cold wash solvent- Use the minimum amount of hot solvent for dissolution.- Pre-heat the filtration apparatus.- Use a minimal amount of ice-cold solvent for washing.

Conclusion

Recrystallization is an effective and economical method for the purification of this compound. The success of this technique is highly dependent on the selection of a suitable solvent. The protocols provided herein offer a systematic approach to solvent screening and the subsequent purification process. By following these guidelines, researchers can obtain a high-purity product with a good recovery yield, which is essential for downstream applications in drug development and scientific research.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Z-2-Fluoro-3-(3-pyridyl)acrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of Z-2-Fluoro-3-(3-pyridyl)acrylic acid synthesis. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective method is a two-step process starting with a Z-selective Horner-Wadsworth-Emmons (HWE) reaction, specifically the Still-Gennari olefination, followed by ester hydrolysis.

  • Step 1: Still-Gennari Olefination. This reaction involves the condensation of 3-pyridinecarboxaldehyde with a fluorinated phosphonate ester, such as ethyl 2-fluoro-2-(bis(2,2,2-trifluoroethoxy)phosphoryl)acetate, in the presence of a strong, non-coordinating base. This method is known to favor the formation of the Z-isomer of the resulting α,β-unsaturated ester.

  • Step 2: Ester Hydrolysis. The resulting Z-2-fluoro-3-(3-pyridyl)acrylic ester is then hydrolyzed, typically under basic conditions (saponification), to yield the final carboxylic acid product.

Q2: Why is the Z-isomer the desired product in many applications?

The stereochemistry of a molecule is crucial for its biological activity. In drug development, one isomer (in this case, the Z-isomer) often exhibits significantly higher potency or a better safety profile than the other (the E-isomer). The specific geometry of the Z-isomer of 2-fluoro-3-(3-pyridyl)acrylic acid may be essential for its interaction with a biological target.

Q3: What are the critical factors for achieving high Z-selectivity in the Horner-Wadsworth-Emmons reaction?

Achieving high Z-selectivity depends on several factors:

  • Phosphonate Reagent: The use of phosphonates with electron-withdrawing groups on the phosphorus, such as bis(2,2,2-trifluoroethyl) esters (the Still-Gennari reagent), is critical. These groups accelerate the elimination of the oxaphosphetane intermediate, kinetically favoring the Z-alkene.[1]

  • Base Selection: A strong, non-coordinating base is typically required. Potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether like 18-crown-6 is a classic choice.[2] In some cases, sodium hydride (NaH) can also provide good Z-selectivity.[1]

  • Temperature: The reaction is usually performed at very low temperatures (e.g., -78 °C) to ensure kinetic control, which is essential for Z-selectivity.

Q4: How can I purify the final product, this compound?

Purification of pyridyl-substituted acrylic acids can be challenging due to their amphoteric nature. Common methods include:

  • Crystallization: Recrystallization from a suitable solvent system is a common method. The choice of solvent will depend on the polarity of the product and impurities.

  • Acid-Base Extraction: The amphoteric nature of the product can be exploited. The product can be dissolved in a dilute aqueous base, washed with an organic solvent to remove non-acidic impurities, and then precipitated by the addition of a dilute acid.

  • Chromatography: If crystallization is ineffective, column chromatography on silica gel can be used. A polar eluent system, possibly containing a small amount of acetic or formic acid to suppress tailing, may be required.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield of the Ester Intermediate 1. Ineffective Deprotonation of the Phosphonate: The base may be too weak or may have degraded. 2. Decomposition of Starting Materials: The 3-pyridinecarboxaldehyde may be unstable under strongly basic conditions. 3. Side Reactions: The aldehyde may undergo self-condensation (aldol reaction) or other side reactions.1. Use freshly opened or properly stored base. Consider switching to a stronger base system like KHMDS/18-crown-6. 2. Add the aldehyde slowly to the pre-formed phosphonate ylide at low temperature. 3. Ensure strictly anhydrous and inert reaction conditions.
Low Z:E Isomer Ratio 1. Reaction Temperature Too High: Allowing the reaction to warm prematurely can lead to thermodynamic equilibration, favoring the E-isomer. 2. Incorrect Base/Solvent System: The choice of base and solvent significantly impacts stereoselectivity. 3. Suboptimal Phosphonate Reagent: Standard HWE reagents (e.g., triethyl phosphonoacetate) strongly favor the E-isomer.1. Maintain the reaction temperature at -78 °C until completion. 2. Use the recommended Still-Gennari conditions: a phosphonate with electron-withdrawing esters and a strong, non-coordinating base. 3. Ensure you are using a Still-Gennari type phosphonate, such as one with bis(2,2,2-trifluoroethyl) groups.[1]
Incomplete Ester Hydrolysis 1. Insufficient Base or Reaction Time: The saponification may not have gone to completion. 2. Steric Hindrance: The ester group may be sterically hindered, slowing down the hydrolysis.1. Increase the equivalents of base (e.g., LiOH or NaOH) and/or prolong the reaction time. Gentle heating may be necessary. 2. Consider using a co-solvent like THF or methanol to improve solubility and reaction rate.
Difficulty in Product Isolation/Purification 1. Emulsion Formation during Workup: The pyridyl nitrogen can act as a surfactant, leading to emulsions. 2. Product is Water-Soluble: The salt of the carboxylic acid may have high water solubility. 3. Co-elution of Impurities in Chromatography: Structurally similar impurities can be difficult to separate.1. Use brine to break up emulsions during aqueous workup. 2. After acidification, extract with a more polar organic solvent like ethyl acetate or a mixture containing isopropanol. If the product precipitates upon acidification, it can be isolated by filtration. 3. Optimize the mobile phase for chromatography. A gradient elution or the use of a different stationary phase might be necessary.

Experimental Protocols

Step 1: Synthesis of Ethyl Z-2-Fluoro-3-(3-pyridyl)acrylate (Still-Gennari Olefination)

This protocol is a representative procedure based on the principles of the Still-Gennari olefination.

Materials:

  • Ethyl 2-fluoro-2-(bis(2,2,2-trifluoroethoxy)phosphoryl)acetate

  • 3-Pyridinecarboxaldehyde

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • 18-Crown-6

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve 18-crown-6 (1.2 equivalents) and ethyl 2-fluoro-2-(bis(2,2,2-trifluoroethoxy)phosphoryl)acetate (1.1 equivalents) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of KHMDS (1.1 equivalents) in THF to the reaction mixture. Stir for 30 minutes at -78 °C.

  • Add a solution of 3-pyridinecarboxaldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired ester.

Step 2: Hydrolysis of Ethyl Z-2-Fluoro-3-(3-pyridyl)acrylate

Materials:

  • Ethyl Z-2-Fluoro-3-(3-pyridyl)acrylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the ester in a mixture of THF and water.

  • Add LiOH (2-3 equivalents) to the solution.

  • Stir the mixture at room temperature overnight or until TLC analysis indicates complete consumption of the starting material. Gentle heating may be required.

  • Remove the THF under reduced pressure.

  • Wash the remaining aqueous solution with a non-polar organic solvent (e.g., hexanes or diethyl ether) to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to approximately pH 4-5 with 1 M HCl. The product may precipitate out of solution.

  • If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum.

  • If no precipitate forms, extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Still-Gennari Olefination cluster_1 Step 2: Ester Hydrolysis A Dissolve Phosphonate & 18-Crown-6 in THF B Cool to -78°C A->B C Add KHMDS B->C D Add 3-Pyridinecarboxaldehyde C->D E Reaction Stirring D->E F Aqueous Workup E->F G Purification (Chromatography) F->G H Ethyl Z-2-Fluoro-3-(3-pyridyl)acrylate G->H I Dissolve Ester in THF/Water H->I Proceed to Hydrolysis J Add Base (LiOH) I->J K Reaction Stirring J->K L Acidification K->L M Isolation (Filtration/Extraction) L->M N This compound M->N G Start Low Yield Observed CheckPurity Check Purity of Starting Materials? Start->CheckPurity CheckConditions Verify Reaction Conditions? CheckPurity->CheckConditions Purity OK PurifySM Purify/Replace Starting Materials CheckPurity->PurifySM Impure SideReactions Analyze for Side Products? CheckConditions->SideReactions Conditions Correct AdjustConditions Adjust T, Time, or Reagent Stoichiometry CheckConditions->AdjustConditions Incorrect IdentifySR Identify Side Reaction (e.g., Aldol, Decomposition) SideReactions->IdentifySR Yes Optimize Optimize Reagent Addition or Change Base SideReactions->Optimize No Obvious Side Products

References

troubleshooting guide for the synthesis of fluorinated acrylic acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated acrylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing fluorinated acrylic acids?

A1: The primary methods for synthesizing fluorinated acrylic acids include:

  • Hydrolysis of fluorinated acrylic esters: This is a widely used method where a fluorinated acrylate or methacrylate ester is hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.[1]

  • Oxidation of fluorinated acroleins: This method involves the oxidation of a corresponding fluorinated aldehyde to the carboxylic acid.[2]

  • Dehydrohalogenation of halogenated precursors: This involves the elimination of a hydrogen halide from a saturated, halogenated propionic acid derivative.[3]

  • Direct fluorination strategies: While less common for direct synthesis of the final monomer, methods exist for the fluorination of acrylic acid polymers or their precursors.[4]

Q2: My reaction yield is consistently low. What are the most likely causes?

A2: Low yields in fluorinated acrylic acid synthesis can stem from several factors:

  • Incomplete reaction: The reaction may not have reached completion due to suboptimal temperature, insufficient reaction time, or an ineffective catalyst.

  • Side reactions: The formation of byproducts, such as polymers or products from side reactions of the fluorine source, can consume starting materials and reduce the yield of the desired product.[3][5]

  • Product loss during workup: Fluorinated acrylic acids can be volatile or susceptible to polymerization during purification, leading to product loss.[6]

  • Premature polymerization: Acrylic acids are prone to polymerization, especially at elevated temperatures. Inadequate inhibition can lead to significant loss of the monomeric product.[7][8]

Q3: How can I prevent premature polymerization of my fluorinated acrylic acid during synthesis and storage?

A3: To prevent premature polymerization, it is crucial to use polymerization inhibitors. Common inhibitors for acrylic acids include:

  • Hydroquinone monomethyl ether (MEHQ): Effective in the presence of oxygen and commonly used for storage and transport.[8][9]

  • Phenothiazine (PTZ): A highly efficient inhibitor, particularly at elevated temperatures during distillation.[7][8][9]

  • Butylated hydroxytoluene (BHT): Another commonly used radical scavenger. It is also important to store fluorinated acrylic acids at low temperatures and away from light to minimize polymerization.

Q4: What are the best practices for purifying fluorinated acrylic acids?

A4: Purification of fluorinated acrylic acids requires care to avoid polymerization and decomposition. Common methods include:

  • Distillation: Often performed under reduced pressure to lower the boiling point and minimize thermal stress on the compound. The presence of a polymerization inhibitor is essential during distillation.[10]

  • Crystallization: This technique can be effective for purifying solid fluorinated acrylic acids or for separating them from impurities.[11][12][13][14]

  • Column chromatography: While less common for large-scale purification, it can be used for small-scale purification to remove specific impurities.[10]

Q5: I am hydrolyzing a fluorinated ester to the carboxylic acid, but the reaction is not going to completion. What should I do?

A5: Incomplete hydrolysis can be addressed by:

  • Increasing the reaction time or temperature: Ensure the reaction is running for a sufficient duration and at an appropriate temperature to drive it to completion.

  • Using a stronger acid or base: If using catalytic acid or base, increasing the concentration or switching to a stronger one can improve the rate of hydrolysis. For base-promoted hydrolysis, using a stoichiometric amount of a strong base like NaOH or KOH is common.[1]

  • Ensuring adequate mixing: Proper agitation is necessary to ensure good contact between the ester and the aqueous acid or base.

Troubleshooting Guides

Low Yield in the Synthesis of 2-Fluoroacrylic Acid via Oxidation of 2-Fluoroacrolein

This guide addresses common issues encountered during the synthesis of 2-fluoroacrylic acid from 2-fluoroacrolein.

Problem Possible Cause Suggested Solution
Low Conversion of Starting Material Ineffective oxidizing agent.Ensure the oxidizing agent (e.g., m-CPBA) is fresh and has been stored correctly. Consider trying a different oxidizing agent.
Suboptimal reaction temperature.Optimize the reaction temperature. For the oxidation with m-CPBA, a temperature of around 20°C is reported to be effective.[2]
Insufficient reaction time.Monitor the reaction progress using techniques like TLC or GC to ensure it has gone to completion.
Formation of Side Products Over-oxidation or side reactions.Carefully control the stoichiometry of the oxidizing agent. Adding it portion-wise may help.
Instability of the product.Work up the reaction promptly upon completion. Avoid prolonged exposure to harsh conditions.
Product Loss During Workup Volatility of 2-fluoroacrylic acid.Use cold solvents for extraction and minimize the use of high vacuum during solvent removal.
Polymerization during purification.Add a polymerization inhibitor (e.g., hydroquinone) before any heating steps, such as distillation or recrystallization from a hot solvent.
Incomplete Hydrolysis of Fluorinated Acrylate Esters

This guide provides troubleshooting steps for the hydrolysis of fluorinated acrylate esters to their corresponding carboxylic acids.

Problem Possible Cause Suggested Solution
Reaction Stalls or is Incomplete Insufficient acid or base catalyst.Increase the concentration of the acid or base. For base-promoted hydrolysis, ensure at least a stoichiometric amount of base is used.[1]
Low reaction temperature.Increase the reaction temperature to improve the rate of hydrolysis. Refluxing is often necessary.
Poor solubility of the ester.Add a co-solvent such as THF or ethanol to improve the solubility of the ester in the aqueous medium.
Ester is Recovered Unchanged Steric hindrance around the ester group.More forcing conditions may be required, such as higher temperatures, longer reaction times, or a stronger acid/base.
Reversible reaction (acid-catalyzed).Use a large excess of water to drive the equilibrium towards the products.[1]
Low Yield of Carboxylic Acid after Acidification Incomplete precipitation of the acid.Ensure the pH is sufficiently low to fully protonate the carboxylate. Cooling the solution can also improve precipitation.
Product is soluble in the aqueous phase.Extract the acidified aqueous phase with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

Data Presentation

Table 1: Illustrative Yields for the Synthesis of 2-Fluoroacrylic Acid

This table provides an example of how different synthetic routes can influence the final yield of 2-fluoroacrylic acid. The values are based on literature reports and are for illustrative purposes.

Synthetic Route Key Reagents Typical Yield (%) Reference
Oxidation of 2-fluoroacroleinm-CPBA, Dichloromethane~92%[2]
Dehydrochlorination of Methyl 3-chloro-2-fluoropropionateTribasic sodium phosphate, NMP~88% (for the ester)[3]
Hydrolysis of α-hydroxymethyl-α-fluoromalonic acid esters-Low[3]
Table 2: Comparison of Common Polymerization Inhibitors for Acrylic Acids

This table summarizes the characteristics of commonly used polymerization inhibitors for acrylic acids.

Inhibitor Typical Concentration Mechanism Key Features
MEHQ (Hydroquinone monomethyl ether) 50-500 ppmRadical Scavenger (requires O₂)Effective for storage and transport at ambient temperatures.[8][9]
PTZ (Phenothiazine) 50-500 ppmRadical ScavengerHighly effective at elevated temperatures, making it ideal for distillation.[7][8][9]
BHT (Butylated hydroxytoluene) 100-1000 ppmRadical ScavengerA general-purpose inhibitor.

Experimental Protocols

Synthesis of 2-Fluoroacrylic Acid via Oxidation of 2-Fluoroacrolein

This protocol is adapted from a patented procedure and describes the synthesis of 2-fluoroacrylic acid with a high yield.[2]

Materials:

  • 2-Fluoroacrolein

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • n-Heptane

Procedure:

  • In a 250 mL four-necked flask, combine 2-fluoroacrolein (8.89 g, 0.12 mol), m-CPBA (26 g, 0.15 mol), and dichloromethane (30 g).

  • Stir the reaction mixture at 20°C for 2 hours.

  • After the reaction is complete, cool the mixture to approximately 0°C and filter to remove the m-chlorobenzoic acid byproduct.

  • Concentrate the filtrate under reduced pressure to obtain crude 2-fluoroacrylic acid.

  • Recrystallize the crude product from n-heptane (10 g) to yield purified 2-fluoroacrylic acid.

Expected Yield: ~92%

General Protocol for Base-Promoted Hydrolysis of a Fluorinated Acrylate Ester

This protocol provides a general method for the hydrolysis of a fluorinated acrylate ester to the corresponding carboxylic acid.

Materials:

  • Fluorinated acrylate ester

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water

  • Ethanol or Tetrahydrofuran (THF) (as a co-solvent, if needed)

  • Hydrochloric acid (HCl) (for acidification)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve the fluorinated acrylate ester in ethanol or THF.

  • Add a 1-2 M aqueous solution of NaOH or KOH (1.1-1.5 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexane) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to a pH of ~1-2 with concentrated HCl.

  • If the product precipitates, collect it by filtration. If it remains in solution, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the fluorinated acrylic acid.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of 2-Fluoroacrylic Acid start Combine 2-Fluoroacrolein, m-CPBA, and CH₂Cl₂ react Stir at 20°C for 2 hours start->react cool_filter Cool to 0°C and Filter react->cool_filter concentrate Concentrate Filtrate cool_filter->concentrate recrystallize Recrystallize from n-Heptane concentrate->recrystallize product Purified 2-Fluoroacrylic Acid recrystallize->product

Caption: Experimental workflow for the synthesis of 2-fluoroacrylic acid.

troubleshooting_workflow cluster_troubleshooting Troubleshooting Low Yield start Low Yield Observed check_polymerization Evidence of Polymerization? start->check_polymerization check_completion Reaction Incomplete? check_polymerization->check_completion No add_inhibitor Increase Inhibitor Concentration / Add Inhibitor Earlier check_polymerization->add_inhibitor Yes check_workup Product Loss During Workup? check_completion->check_workup No optimize_reaction Optimize Reaction Time, Temperature, or Catalyst check_completion->optimize_reaction Yes optimize_workup Modify Purification Technique (e.g., vacuum distillation, crystallization) check_workup->optimize_workup Yes end Improved Yield check_workup->end No add_inhibitor->end optimize_reaction->end optimize_workup->end

Caption: Logical workflow for troubleshooting low yields in synthesis.

References

common side reactions in the synthesis of Z-2-Fluoro-3-(3-pyridyl)acrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Z-2-Fluoro-3-(3-pyridyl)acrylic acid. The following information is designed to address common side reactions and other experimental challenges.

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues that may be encountered during the synthesis.

Issue 1: Low yield of the desired Z-isomer and formation of a significant amount of the E-isomer.

  • Question: My reaction is producing a mixture of Z and E isomers, with the E-isomer being the major product. How can I improve the selectivity for the Z-isomer?

  • Answer: The formation of the E-isomer is the most common side reaction in the synthesis of this compound, which is typically synthesized via a Horner-Wadsworth-Emmons (HWE) reaction. The standard HWE reaction naturally favors the formation of the more thermodynamically stable E (trans) isomer. To enhance the yield of the Z (cis) isomer, a modified procedure, such as the Still-Gennari olefination, is recommended.[1][2]

    Recommendations:

    • Reagent Selection: Utilize a phosphonate reagent with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in place of the standard triethyl phosphonoacetate. These reagents favor the kinetic product, which is the Z-isomer.

    • Base and Temperature: Employ a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether (e.g., 18-crown-6) at low temperatures (typically -78 °C). The use of sodium hydride (NaH) can also promote Z-selectivity, but the optimal temperature may need to be determined empirically.

    • Solvent: Anhydrous tetrahydrofuran (THF) is a commonly used solvent for this reaction.

Issue 2: Presence of unreacted starting materials (3-pyridinecarboxaldehyde and phosphonate reagent).

  • Question: After the reaction, I observe significant amounts of unreacted aldehyde and phosphonate. What could be the cause?

  • Answer: Incomplete reaction can be due to several factors related to the reaction setup and reagents.

    Recommendations:

    • Anhydrous Conditions: The phosphonate carbanion is a strong base and will be quenched by any moisture present. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.

    • Base Activity: The base used for deprotonation of the phosphonate must be sufficiently strong and active. Use freshly opened or properly stored base.

    • Reaction Time and Temperature: While low temperatures are crucial for Z-selectivity, the reaction may require sufficient time to go to completion. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time. A slight increase in temperature may be necessary if the reaction is sluggish, but this could compromise the Z/E ratio.

Issue 3: Formation of a high molecular weight, insoluble material (polymerization).

  • Question: My reaction mixture has become viscous and contains a solid that is difficult to dissolve. Is this a polymer?

  • Answer: Yes, α,β-unsaturated acrylic acids and their esters are susceptible to polymerization, especially in the presence of radical initiators or under certain light and heat conditions.

    Recommendations:

    • Inhibitor: Add a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the reaction mixture and during purification to prevent polymerization.

    • Light and Heat: Protect the reaction mixture from light and avoid excessive heating.

    • Purification: During workup and purification, minimize the exposure to high temperatures.

Issue 4: Presence of a byproduct with a mass corresponding to the addition of the phosphonate carbanion to the product.

  • Question: I have identified a byproduct that appears to be the result of a Michael addition. How can I prevent this?

  • Answer: The product, this compound, is an α,β-unsaturated carbonyl compound and can act as a Michael acceptor. The phosphonate carbanion can act as a nucleophile and add to the product in a conjugate addition fashion.

    Recommendations:

    • Stoichiometry: Use a slight excess of the aldehyde relative to the phosphonate reagent to ensure the phosphonate carbanion is consumed by the aldehyde.

    • Controlled Addition: Add the base slowly to the solution of the phosphonate and aldehyde at low temperature. This helps to maintain a low concentration of the carbanion and favors the reaction with the more electrophilic aldehyde.

Frequently Asked Questions (FAQs)

  • Q1: What is the general experimental protocol for the synthesis of this compound?

  • A1: A general protocol involves the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction. This typically includes the following steps:

    • Dissolve the phosphonate reagent (e.g., ethyl 2-fluoro-2-(bis(2,2,2-trifluoroethyl)phosphono)acetate) and 3-pyridinecarboxaldehyde in anhydrous THF under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Slowly add a solution of a strong base (e.g., KHMDS with 18-crown-6) to the reaction mixture.

    • Stir the reaction at -78 °C and monitor its progress.

    • Quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride).

    • Perform an aqueous workup to extract the product.

    • If the product is an ester, subsequent hydrolysis under basic or acidic conditions is required to obtain the carboxylic acid.

    • Purify the final product, often by crystallization or chromatography.

  • Q2: How can I purify the Z-isomer from the E-isomer?

  • A2: Separation of Z and E isomers can be challenging.

    • Crystallization: Often, one isomer is more crystalline than the other, allowing for separation by fractional crystallization.

    • Chromatography: Argentation chromatography, which utilizes silica gel impregnated with silver nitrate, can be effective for separating isomers based on the differential interaction of the silver ions with the π-bonds of the alkenes. Reversed-phase HPLC can also be employed.

  • Q3: Can decarboxylation be a side reaction?

  • A3: While possible, decarboxylation of α,β-unsaturated carboxylic acids typically requires elevated temperatures. Under the standard low-temperature conditions of the Still-Gennari reaction, significant decarboxylation is unlikely. However, during purification or subsequent reaction steps involving heat, this could become a concern.

Data Presentation

Table 1: Influence of Reaction Conditions on Z/E Selectivity in Horner-Wadsworth-Emmons Reactions.

Phosphonate ReagentBaseTemperature (°C)Typical Z:E Ratio
Triethyl phosphonoacetateNaH25Low (Favors E)
Bis(2,2,2-trifluoroethyl) phosphonoacetateKHMDS / 18-crown-6-78High (Favors Z)
Ethyl diphenylphosphonoacetateNaH-78Moderate to High (Favors Z)

Note: The exact Z:E ratio is highly dependent on the specific substrates and precise reaction conditions.

Experimental Protocols

A detailed experimental protocol for a related Z-selective Horner-Wadsworth-Emmons reaction is provided below for reference. Adaptation for the synthesis of this compound would involve using 3-pyridinecarboxaldehyde as the aldehyde and a suitable fluorinated phosphonate reagent.

General Procedure for Still-Gennari Olefination:

  • To a solution of bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (2.0 eq.) and the aldehyde (1.0 eq.) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere, is added a solution of potassium bis(trimethylsilyl)amide (1.0 M in THF, 2.1 eq.) containing 18-crown-6 (3.0 eq.).

  • The reaction mixture is stirred at -78 °C for 2-4 hours, and the progress is monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of saturated aqueous NH4Cl.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product (the methyl ester) is then subjected to hydrolysis (e.g., using LiOH in a THF/water mixture) to yield the carboxylic acid.

  • The final product is purified by column chromatography or crystallization.

Mandatory Visualization

Synthesis_and_Side_Reactions cluster_reactants Starting Materials cluster_products Products and Byproducts aldehyde 3-Pyridinecarboxaldehyde betaine Betaine Intermediate aldehyde->betaine phosphonate Fluorinated Phosphonate (e.g., Ethyl 2-fluoro-2- (diethylphosphono)acetate) carbanion Phosphonate Carbanion phosphonate->carbanion Deprotonation + Base base Base (e.g., KHMDS) carbanion->betaine Nucleophilic Attack z_product This compound (Desired Product) betaine->z_product Elimination (Kinetic Control, Still-Gennari Conditions) e_product E-2-Fluoro-3-(3-pyridyl)acrylic acid (Side Product) betaine->e_product Elimination (Thermodynamic Control, Standard HWE Conditions) michael_adduct Michael Adduct z_product->michael_adduct Michael Addition (with Carbanion) polymer Polymer z_product->polymer Polymerization

Caption: Reaction scheme for the synthesis of this compound and potential side reactions.

Troubleshooting_Workflow start Synthesis of this compound check_yield Low Yield of Z-Isomer? start->check_yield check_purity Impure Product? check_yield->check_purity No optimize_hwe Optimize HWE Conditions: - Use Still-Gennari Reagent - Use KHMDS/18-crown-6 - Low Temperature (-78°C) check_yield->optimize_hwe Yes check_reaction Incomplete Reaction? check_purity->check_reaction Yes end Successful Synthesis check_purity->end No check_polymer Polymer Formation? check_reaction->check_polymer No check_reagents Check Reagent Quality: - Anhydrous Solvents - Fresh/Active Base check_reaction->check_reagents Yes add_inhibitor Add Radical Inhibitor (e.g., Hydroquinone) check_polymer->add_inhibitor Yes adjust_stoichiometry Adjust Stoichiometry: - Slight excess of aldehyde check_polymer->adjust_stoichiometry No optimize_hwe->start monitor_reaction Monitor Reaction Progress (TLC/LC-MS) Adjust Reaction Time check_reagents->monitor_reaction monitor_reaction->start control_temp_light Protect from Light and Heat add_inhibitor->control_temp_light control_temp_light->start purification Purification Strategy: - Crystallization - Argentation Chromatography adjust_stoichiometry->purification purification->end

Caption: A troubleshooting workflow for the synthesis of this compound.

References

optimization of reaction conditions for Z-2-Fluoro-3-(3-pyridyl)acrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Z-2-Fluoro-3-(3-pyridyl)acrylic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A common and effective method is a two-step process starting with a Z-selective olefination reaction, such as the Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction, to form the corresponding ester. This is followed by hydrolysis to yield the final carboxylic acid. This approach generally provides good stereoselectivity for the desired Z-isomer.

Q2: Why is achieving high Z-selectivity challenging in this synthesis?

A2: Standard Horner-Wadsworth-Emmons reactions often favor the formation of the more thermodynamically stable E-alkene.[1] To obtain the Z-isomer, specific reagents and conditions are necessary. The Still-Gennari protocol, which utilizes phosphonates with electron-withdrawing groups like bis(2,2,2-trifluoroethyl), accelerates the elimination of the oxaphosphetane intermediate, leading to the kinetic Z-product.[2]

Q3: What are the critical parameters to control for optimal Z-selectivity?

A3: Key parameters include the choice of phosphonate reagent, the base, solvent, and reaction temperature. For high Z-selectivity, a combination of a phosphonate with electron-withdrawing fluoroalkyl groups, a strong, non-coordinating base (like KHMDS), an aprotic solvent (such as THF), and low temperatures (-78 °C) is crucial.[3][4]

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A successful reaction will show the consumption of the starting aldehyde (3-pyridinecarboxaldehyde) and the formation of a new, less polar spot corresponding to the product ester.

Q5: What are the expected impurities in the final product?

A5: Potential impurities include the E-isomer of the product, unreacted starting materials, byproducts from the olefination reaction (e.g., phosphine oxide), and residual solvents.[5][6] During hydrolysis, incomplete reaction can leave residual ester.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive reagents (aldehyde, phosphonate, or base).Reaction temperature is too low, preventing activation.Insufficiently anhydrous conditions.Ensure all reagents are fresh and of high purity.Allow the reaction to warm slowly to the recommended temperature after the initial low-temperature addition.Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
Low Z/E Selectivity Reaction temperature is too high, favoring the thermodynamic E-isomer.Inappropriate base or solvent was used.The phosphonate reagent is not suitable for Z-selectivity.Maintain a reaction temperature of -78 °C during the addition and initial reaction period.[3]Use a strong, non-coordinating base like KHMDS with 18-crown-6 in THF.[4]Employ a Still-Gennari type phosphonate, such as bis(2,2,2-trifluoroethyl) 2-fluoro-2-phosphonoacetate.[2]
Formation of Multiple Byproducts Side reactions due to reactive intermediates.Decomposition of starting materials or product.Ensure the dropwise addition of the base to the mixture of aldehyde and phosphonate at low temperature.Quench the reaction carefully once TLC/HPLC indicates completion to avoid prolonged exposure to basic conditions.
Difficulty in Purifying the Product Ester Co-elution of Z and E isomers on silica gel.Presence of highly polar phosphonate byproducts.Use a less polar solvent system for column chromatography to improve separation of the isomers.Perform an aqueous workup to remove water-soluble byproducts before chromatography.
Incomplete Hydrolysis of the Ester Insufficient hydrolysis reagent (e.g., LiOH) or reaction time.Low reaction temperature.Increase the equivalents of the hydrolysis reagent and/or extend the reaction time, monitoring by TLC/HPLC.Gently warm the reaction mixture if starting materials persist at room temperature.
Product Isomerization (Z to E) during Workup or Purification Exposure to acidic conditions or prolonged heating.Maintain neutral or slightly basic pH during the aqueous workup.Avoid excessive heat during solvent evaporation. Purify via recrystallization if possible to avoid prolonged contact with silica gel.

Experimental Protocols

Step 1: Z-Selective Synthesis of Ethyl 2-Fluoro-3-(3-pyridyl)acrylate (Still-Gennari Olefination)
  • To a solution of 3-pyridinecarboxaldehyde (1.0 eq.) and bis(2,2,2-trifluoroethyl) 2-fluoro-2-phosphonoacetate (1.2 eq.) in anhydrous THF at -78 °C under an argon atmosphere, add a solution of KHMDS (1.2 eq.) in THF dropwise over 30 minutes.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the Z-ester.

Step 2: Hydrolysis to this compound
  • Dissolve the purified Z-ester (1.0 eq.) in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) (1.5 - 2.0 eq.) and stir the mixture at room temperature for 4-6 hours, or until TLC/HPLC analysis indicates complete consumption of the ester.

  • Acidify the reaction mixture to pH ~4-5 with 1M HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the final product.

Visualizations

G Workflow for this compound Synthesis cluster_0 Step 1: Still-Gennari Olefination cluster_1 Step 2: Hydrolysis Start Start Reactants 3-Pyridinecarboxaldehyde + Bis(trifluoroethyl) 2-fluoro-2-phosphonoacetate Start->Reactants Reaction_Conditions KHMDS, THF, -78°C Reactants->Reaction_Conditions Quench Quench with aq. NH4Cl Reaction_Conditions->Quench Workup_1 Aqueous Workup & Extraction Quench->Workup_1 Purification_1 Column Chromatography Workup_1->Purification_1 Intermediate Z-Ethyl 2-Fluoro-3-(3-pyridyl)acrylate Purification_1->Intermediate Hydrolysis_Reactants Intermediate Ester + LiOH in THF/H2O Intermediate->Hydrolysis_Reactants Proceed to Step 2 Hydrolysis_Reaction Stir at Room Temp. Hydrolysis_Reactants->Hydrolysis_Reaction Acidification Acidify with 1M HCl Hydrolysis_Reaction->Acidification Workup_2 Aqueous Workup & Extraction Acidification->Workup_2 Final_Product This compound Workup_2->Final_Product G Troubleshooting Logic for Low Z/E Selectivity Start Low Z/E Ratio Observed Check_Temp Was reaction temp. at -78°C? Start->Check_Temp Check_Base Was KHMDS/18-crown-6 used? Check_Temp->Check_Base Yes Solution_Temp Action: Maintain -78°C during addition & reaction. Check_Temp->Solution_Temp No Check_Phosphonate Was a Still-Gennari phosphonate used? Check_Base->Check_Phosphonate Yes Solution_Base Action: Use a non-coordinating base like KHMDS. Check_Base->Solution_Base No Solution_Phosphonate Action: Use phosphonate with electron-withdrawing groups. Check_Phosphonate->Solution_Phosphonate No End Improved Z-Selectivity Check_Phosphonate->End Yes Solution_Temp->End Solution_Base->End Solution_Phosphonate->End

References

stability issues of Z-2-Fluoro-3-(3-pyridyl)acrylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability issues of Z-2-Fluoro-3-(3-pyridyl)acrylic acid in solution for researchers, scientists, and drug development professionals. The information is based on general chemical principles of acrylic acids, pyridines, and fluorinated compounds, as specific stability data for this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability concerns for this compound in solution include:

  • Isomerization: The Z-isomer may convert to the more thermodynamically stable E (trans)-isomer, especially when exposed to light or heat.

  • Polymerization: Like other acrylic acid derivatives, this compound may be prone to polymerization, particularly at elevated temperatures or upon exposure to light.[1][2] The presence of an inhibitor is crucial for preventing polymerization during storage.[1]

  • Hydrolysis: The acrylic acid moiety may be susceptible to hydrolysis, especially under basic (alkaline) conditions.[3][4]

  • Photodegradation: The pyridine ring and the acrylic acid double bond can absorb UV light, potentially leading to degradation.[5][6][7][8][9]

  • Degradation in Acidic Conditions: The pyridine nitrogen can be protonated in acidic solutions, which may affect the electronic structure and stability of the molecule.

Q2: What are the recommended storage conditions for stock solutions of this compound?

A2: To maximize stability, stock solutions should be stored under the following conditions:

  • Temperature: Store at -20°C or lower. For long-term storage, -80°C is preferable.[10]

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Solvent: Prepare stock solutions in a suitable organic solvent like DMSO or ethanol. It is advisable to purge the solvent with an inert gas like argon or nitrogen before preparing the solution to minimize dissolved oxygen.

  • Aliquotting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q3: How stable is this compound in aqueous buffers?

A3: The stability of this compound in aqueous solutions is limited and is influenced by pH and temperature. It is strongly recommended to prepare fresh aqueous solutions for each experiment from a frozen organic stock.[11] Do not store aqueous solutions for extended periods.[11] Degradation is generally faster at higher pH and temperatures.

Q4: Can I anticipate the stability of this compound based on its structure?

A4: Yes, the structural features of the molecule suggest potential stability issues. The electron-withdrawing fluorine atom and the pyridine ring can influence the reactivity of the acrylic acid double bond. The Z-configuration is often less stable than the corresponding E-isomer and can be prone to isomerization. The pyridine moiety can also be susceptible to photodegradation.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected bioactivity in experiments.
Possible Cause Troubleshooting Step
Degradation of the compound in aqueous solution.Prepare fresh aqueous solutions from a frozen organic stock immediately before each experiment. Avoid storing aqueous solutions.[11]
Isomerization from the active Z-isomer to the less active E-isomer.Protect all solutions from light. Analyze the solution by HPLC to check for the presence of the E-isomer.
Adsorption of the compound to plasticware.Use low-adhesion microplates and pipette tips, especially for low-concentration solutions.
Incorrect concentration of the stock solution.Verify the concentration of your stock solution using a validated analytical method, such as HPLC-UV.
Issue 2: Changes in the appearance of the solution (e.g., color change, precipitation).
Possible Cause Troubleshooting Step
Polymerization of the compound.Ensure the solid compound and stock solutions are stored with an appropriate inhibitor and protected from heat and light.[1][12][13][14]
Precipitation due to low solubility in the aqueous buffer.Confirm the solubility of the compound in your specific buffer system. You may need to adjust the pH or add a small percentage of an organic co-solvent (ensure co-solvent compatibility with your experiment).
Degradation of the compound leading to insoluble products.Analyze the precipitate and the supernatant by analytical techniques like LC-MS to identify degradation products.
Buffer incompatibility.Check the pH and composition of your aqueous buffer. Extreme pH values can affect solubility and stability.

Data Presentation

Table 1: General Stability Profile of Acrylic Acid Derivatives in Solution

Factor Effect on Stability Recommendations
Temperature Increased temperature accelerates degradation and polymerization.Store solutions at low temperatures (-20°C or -80°C).[10] Avoid heating.
Light Can induce isomerization and photodegradation.[5][6][7][8][9]Protect solutions from light at all times. Use amber vials.
pH High pH (alkaline) can promote hydrolysis.[3][4] Extreme pH values may affect stability.Prepare fresh solutions in the desired buffer. Avoid prolonged storage in basic solutions.
Oxygen Can be involved in degradation pathways.Purge solvents with an inert gas (argon or nitrogen) before preparing solutions.
Freeze-Thaw Cycles Repeated cycles can lead to degradation.Aliquot stock solutions into single-use volumes.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Analysis

This method can be used to monitor the degradation of this compound and to detect the formation of the E-isomer.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 25 cm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid. The phosphoric acid helps to suppress the ionization of the carboxylic acid group, leading to better peak shape.[15]

  • Flow Rate: 1 mL/min.

  • Detection: UV detection at a wavelength of approximately 210 nm and a wavelength relevant to the pyridine chromophore (e.g., 260 nm).[15]

  • Column Temperature: 25°C.

  • Sample Preparation:

    • Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent or buffer.

    • Divide the solution into aliquots for analysis at different time points and under different storage conditions (e.g., varying pH, temperature, and light exposure).

    • At each time point, inject a suitable volume of the sample into the HPLC system.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Monitor for the appearance of new peaks, which may correspond to degradation products or the E-isomer.

    • Calculate the percentage of the compound remaining over time to determine its stability under the tested conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in DMSO) aliquot Aliquot for Different Conditions (pH, Temp, Light) prep_stock->aliquot incubate Incubate Samples over Time aliquot->incubate hplc_inject Inject Sample into HPLC incubate->hplc_inject detect UV Detection hplc_inject->detect analyze Analyze Data (Peak Area, Degradation %) detect->analyze

Caption: Workflow for assessing the stability of this compound.

logical_relationship cluster_factors Instability Factors cluster_degradation Potential Degradation Pathways compound This compound in Solution temp Temperature light Light ph pH oxygen Oxygen isomerization Isomerization (to E-isomer) temp->isomerization polymerization Polymerization temp->polymerization light->isomerization photodegradation Photodegradation light->photodegradation hydrolysis Hydrolysis ph->hydrolysis oxygen->photodegradation

Caption: Factors influencing the stability of this compound.

References

challenges in the scale-up synthesis of Z-2-Fluoro-3-(3-pyridyl)acrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Z-2-Fluoro-3-(3-pyridyl)acrylic acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of this compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly during scale-up operations. A plausible synthetic route involves the Knoevenagel condensation between 3-pyridinecarboxaldehyde and ethyl 2-fluoroacetate, followed by hydrolysis of the resulting ester.

DOT Diagram: Synthetic Workflow

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Purification 3-Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde Reaction_1 Condensation 3-Pyridinecarboxaldehyde->Reaction_1 Ethyl_2-fluoroacetate Ethyl_2-fluoroacetate Ethyl_2-fluoroacetate->Reaction_1 Base_Catalyst Base_Catalyst Base_Catalyst->Reaction_1 Solvent Solvent Solvent->Reaction_1 Intermediate_Ester Ethyl Z/E-2-fluoro-3-(3-pyridyl)acrylate Reaction_1->Intermediate_Ester Reaction_2 Hydrolysis Intermediate_Ester->Reaction_2 Acid_or_Base Acid_or_Base Acid_or_Base->Reaction_2 Water Water Water->Reaction_2 Crude_Product Crude Z/E-2-Fluoro-3-(3-pyridyl)acrylic acid Reaction_2->Crude_Product Purification Crystallization / Chromatography Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Issue Potential Cause Troubleshooting Action
Low Yield in Condensation Step 1. Inactive catalyst or insufficient amount. 2. Sub-optimal reaction temperature. 3. Presence of water in reagents or solvent. 4. Inefficient removal of water byproduct.1. Use a fresh, anhydrous base (e.g., piperidine, sodium ethoxide). Titrate to confirm activity. Increase catalyst loading incrementally. 2. Optimize temperature. Too low may slow the reaction; too high can lead to side products. 3. Ensure all reagents and solvents are anhydrous. 4. Use a Dean-Stark apparatus for azeotropic water removal if applicable.
Poor Z:E Isomer Ratio 1. Thermodynamic vs. kinetic control. 2. Choice of base and solvent. 3. Reaction temperature and time.1. The Z-isomer is often the kinetic product. Shorter reaction times and lower temperatures may favor its formation. 2. Experiment with different base/solvent systems. Sterically hindered bases may influence selectivity. 3. Systematically vary temperature and reaction time to find optimal conditions for the desired isomer.
Formation of Impurities 1. Self-condensation of ethyl 2-fluoroacetate. 2. Michael addition of reactants or products. 3. Polymerization of the acrylic acid product.1. Add ethyl 2-fluoroacetate slowly to the reaction mixture containing the aldehyde and base. 2. Use a less reactive base or lower the reaction temperature. 3. Introduce a polymerization inhibitor (e.g., hydroquinone) during workup and purification, especially if heating is required.
Incomplete Hydrolysis 1. Insufficient acid or base. 2. Short reaction time or low temperature. 3. Poor solubility of the intermediate ester.1. Increase the equivalents of acid (e.g., HCl) or base (e.g., NaOH). 2. Extend the reaction time and/or increase the temperature. Monitor reaction progress by TLC or LC-MS. 3. Add a co-solvent (e.g., THF, ethanol) to improve solubility.
Difficult Purification 1. Co-crystallization of Z and E isomers. 2. Presence of polar impurities. 3. Thermal instability of the product.1. Attempt fractional crystallization with different solvent systems. If unsuccessful, preparative chromatography may be necessary. 2. Perform an aqueous wash to remove water-soluble impurities before crystallization. 3. Avoid high temperatures during solvent removal and drying. Use a rotary evaporator under reduced pressure at a moderate temperature.

DOT Diagram: Troubleshooting Logic

G cluster_low_yield Low Yield Troubleshooting cluster_selectivity Selectivity Troubleshooting cluster_impurity Impurity Troubleshooting Problem Unsatisfactory Reaction Outcome Low_Yield Low Yield? Problem->Low_Yield Poor_Selectivity Poor Z:E Ratio? Problem->Poor_Selectivity Impurity_Profile High Impurity Levels? Problem->Impurity_Profile Check_Catalyst Verify Catalyst Activity & Loading Low_Yield->Check_Catalyst Vary_Base_Solvent Screen Different Bases/Solvents Poor_Selectivity->Vary_Base_Solvent Slow_Addition Slow Addition of Fluoroacetate Impurity_Profile->Slow_Addition Optimize_Temp Optimize Reaction Temperature Check_Catalyst->Optimize_Temp Anhydrous_Cond Ensure Anhydrous Conditions Optimize_Temp->Anhydrous_Cond Modify_Temp_Time Adjust Temperature & Reaction Time Vary_Base_Solvent->Modify_Temp_Time Milder_Conditions Use Milder Reaction Conditions Slow_Addition->Milder_Conditions Add_Inhibitor Add Polymerization Inhibitor Milder_Conditions->Add_Inhibitor

Caption: Decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and direct method is the Knoevenagel condensation of 3-pyridinecarboxaldehyde with an ester of fluoroacetic acid, such as ethyl 2-fluoroacetate, followed by hydrolysis of the resulting ester. The reaction is typically catalyzed by a base.

Q2: How can I control the stereoselectivity to favor the Z-isomer?

Controlling the Z/E selectivity can be challenging. Generally, kinetic control (lower temperatures, shorter reaction times) may favor the Z-isomer. The choice of base and solvent can also significantly influence the isomeric ratio. A systematic screening of reaction conditions is recommended.

Q3: What are the typical impurities I should look for?

Common impurities may include the undesired E-isomer, unreacted starting materials, byproducts from self-condensation of the fluoroacetate, and Michael addition products. During workup and purification, polymerization of the acrylic acid can also occur.

Q4: What are the main challenges when scaling up this synthesis?

  • Exothermic Reaction Control: The Knoevenagel condensation can be exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions and the formation of side products.

  • Reagent Addition: The order and rate of reagent addition become more critical at scale to maintain control over the reaction profile and impurity formation.

  • Mixing: Ensuring efficient mixing in a large reactor is essential for maintaining homogeneity and consistent reaction conditions.

  • Purification: Crystallization can be more challenging to control on a large scale, potentially affecting yield and purity. Filtration and drying of large quantities of product also require specialized equipment.

Q5: What purification methods are most effective for the final product?

Crystallization is the preferred method for purification on a large scale. A suitable solvent system should be identified at the lab scale that provides good recovery and effectively removes key impurities. If isomeric purity is difficult to achieve by crystallization, preparative chromatography may be required, although this can be costly and time-consuming at scale.

Experimental Protocols (Representative)

Protocol 1: Knoevenagel Condensation (Lab Scale)

  • To a solution of 3-pyridinecarboxaldehyde (1.0 eq) in anhydrous toluene (5 mL/g of aldehyde), add ethyl 2-fluoroacetate (1.1 eq) and piperidine (0.1 eq).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC or LC-MS until the aldehyde is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and wash with 1M HCl, followed by saturated NaHCO₃ solution, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.

Protocol 2: Hydrolysis (Lab Scale)

  • Dissolve the crude ethyl ester (1.0 eq) in a mixture of ethanol and water (3:1 v/v).

  • Add sodium hydroxide (2.5 eq) and heat the mixture to 60 °C.

  • Monitor the reaction by TLC or LC-MS until the ester is fully consumed (typically 2-4 hours).

  • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with a non-polar solvent (e.g., ethyl acetate) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl to pH ~3-4, at which point the product should precipitate.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the crude this compound.

Quantitative Data Summary (Representative)

The following table presents hypothetical data for different reaction conditions to illustrate potential optimization pathways.

Entry Base (eq) Solvent Temp (°C) Time (h) Yield (%) Z:E Ratio
1Piperidine (0.1)Toluene1108753:1
2NaOEt (1.1)Ethanol2512685:1
3DBU (0.2)THF606822:1
4K₂CO₃ (1.5)DMF8010651:1

Technical Support Center: Z-2-Fluoro-3-(3-pyridyl)acrylic acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected peaks in the NMR spectrum of Z-2-Fluoro-3-(3-pyridyl)acrylic acid.

Frequently Asked Questions (FAQs)

Q1: I am seeing unexpected peaks in my ¹H NMR spectrum of this compound. What are the most common causes?

A1: Unexpected peaks in an NMR spectrum can originate from several sources. The most common include:

  • Residual Solvents: Small amounts of solvents used during the reaction or purification (e.g., ethyl acetate, dichloromethane, acetone) can be difficult to remove completely.[1]

  • Water Contamination: Water is a frequent contaminant in NMR solvents and samples. Its chemical shift can vary depending on the solvent and temperature.[2][3]

  • Sample Preparation Artifacts: Contaminants can be introduced during sample handling, such as grease from glassware joints or impurities from the NMR tube cap.[3][4]

  • Reaction Byproducts or Isomers: The synthesis of this compound may result in small quantities of the E-isomer or other side-products.[5]

  • Paramagnetic Impurities: The presence of paramagnetic metal ions can lead to peak broadening and a noisy baseline.[2][5]

Q2: What are the expected ¹H NMR peaks for this compound?

A2: While an experimental spectrum for this compound is not provided, a theoretical spectrum can be predicted based on its structure. The table below summarizes the expected chemical shifts and coupling constants.

Proton Expected Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
Carboxylic Acid (-COOH)> 10Broad Singlet-
Pyridyl H (ortho to N)~8.6 - 8.8Multiplet
Pyridyl H (para to N)~7.9 - 8.1Multiplet
Pyridyl H (meta to N, ortho to acrylic)~7.3 - 7.5Multiplet
Vinylic Proton (=CH)~6.8 - 7.2Doublet of doublets

Q3: There's a broad peak in my spectrum that I can't identify. How can I determine if it's an OH or NH proton?

A3: To confirm if a peak corresponds to an exchangeable proton like a carboxylic acid (-COOH), you can perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the spectrum. The peak corresponding to the exchangeable proton should disappear or significantly decrease in intensity.[1]

Q4: My baseline is noisy and the peaks are broad. What could be the issue?

A4: A noisy baseline and broad peaks can be caused by several factors:

  • Low Sample Concentration: Insufficient sample can lead to a poor signal-to-noise ratio.[5]

  • Poor Shimming: The NMR spectrometer may need to be shimmed to improve the homogeneity of the magnetic field.[5]

  • Paramagnetic Impurities: These impurities can cause significant line broadening.[2][5]

  • Insoluble Material: The sample may not be fully dissolved, leading to a non-homogeneous solution.[2]

Troubleshooting Guide for Unexpected Peaks

Issue 1: Unexpected peaks in the aromatic region (δ 7.0 - 9.0 ppm).

  • Possible Cause 1: Isomeric Impurity.

    • Explanation: The synthesis might have produced a small amount of the E-isomer of 2-Fluoro-3-(3-pyridyl)acrylic acid. Isomers can have slightly different chemical shifts.

    • Solution: Review the synthetic and purification methods. If possible, use chromatographic techniques to separate the isomers.

  • Possible Cause 2: Unreacted Starting Material.

    • Explanation: The reaction may not have gone to completion, leaving residual starting materials such as 3-pyridinecarboxaldehyde.

    • Solution: Compare the unexpected peaks with the known NMR spectrum of the starting materials.

Issue 2: Unexpected peaks in the aliphatic region (δ 1.0 - 4.0 ppm).

  • Possible Cause 1: Residual Solvents.

    • Explanation: Solvents like ethyl acetate (~δ 2.04, 4.12, 1.25 ppm) or acetone (~δ 2.17 ppm) are common contaminants.[1]

    • Solution: Consult a table of common NMR solvent impurities. Ensure the sample is thoroughly dried under high vacuum before preparing the NMR sample.[1]

  • Possible Cause 2: Grease.

    • Explanation: Grease from ground glass joints can appear as broad signals in the aliphatic region.

    • Solution: Avoid using greased glassware for the final product. If unavoidable, ensure the product is purified carefully.

Experimental Protocols

Standard ¹H NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of your this compound sample.[6]

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[4]

  • Homogenization: Ensure the sample is fully dissolved. If necessary, gently vortex the vial.[4]

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[4][7]

  • Capping: Cap the NMR tube securely. To avoid contamination from the cap, consider using Teflon tape before placing the cap.[4]

Visual Troubleshooting Workflow

G start Unexpected Peak Observed check_region In which region does the peak appear? start->check_region aromatic Aromatic Region (δ 7.0-9.0 ppm) check_region->aromatic Aromatic aliphatic Aliphatic Region (δ 1.0-4.0 ppm) check_region->aliphatic Aliphatic broad_exchangeable Broad Peak (variable ppm) check_region->broad_exchangeable Broad/Variable isomer Possible Isomer or Starting Material aromatic->isomer solvent Possible Residual Solvent aliphatic->solvent water Possible Water or -COOH Peak broad_exchangeable->water solution_isomer Action: Review synthesis. Compare to reference spectra. isomer->solution_isomer solution_solvent Action: Check solvent impurity tables. Thoroughly dry sample. solvent->solution_solvent solution_water Action: Perform D2O exchange. water->solution_water

Caption: A workflow for diagnosing unexpected peaks in an NMR spectrum.

References

preventing polymerization of Z-2-Fluoro-3-(3-pyridyl)acrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the polymerization of Z-2-Fluoro-3-(3-pyridyl)acrylic acid during experiments, storage, and handling.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it prone to polymerization?

This compound is a substituted acrylic acid derivative. Like other acrylic acids, it contains a carbon-carbon double bond activated by an adjacent carboxylic acid group. This electron-withdrawing group makes the double bond susceptible to nucleophilic attack and free-radical addition, which can initiate a chain-reaction polymerization. The presence of the fluorine atom can further influence the electronic properties of the double bond, potentially affecting its reactivity.

Q2: What are the primary factors that can trigger the polymerization of this compound?

Several factors can initiate or accelerate polymerization:

  • Heat: Increased temperatures provide the energy needed to initiate polymerization.

  • Light: UV light can generate free radicals, which act as initiators.

  • Presence of Initiators: Contaminants such as peroxides or metal ions can act as catalysts for polymerization.

  • Oxygen Concentration: While oxygen can inhibit some polymerization pathways, its absence can promote others, especially in the presence of certain inhibitors. The role of oxygen is complex and depends on the specific inhibitor used.

  • pH: The basicity of the pyridine ring could influence the local pH and potentially catalyze polymerization under certain conditions.

Q3: What are the visible signs of polymerization?

The most common signs of polymerization include:

  • A noticeable increase in the viscosity of the solution.

  • The formation of a gel or a solid precipitate.

  • The solution becoming cloudy or opaque.

  • An unexpected increase in temperature (exothermic reaction).

Q4: How should I properly store this compound to minimize polymerization risk?

Proper storage is crucial for maintaining the stability of the compound. Key storage recommendations are:

  • Temperature: Store in a cool, dark place, ideally refrigerated between 2-8°C. Avoid freezing, as this can cause the inhibitor to separate from the monomer.

  • Light: Protect from light by using amber-colored vials or storing the container in a light-blocking secondary container.

  • Atmosphere: Store under an air atmosphere, not under an inert gas like nitrogen or argon, unless specified otherwise for a particular inhibitor system. Many common inhibitors require oxygen to be effective.

  • Container: Use tightly sealed containers made of an inert material such as glass or stainless steel to prevent contamination.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Solution becomes viscous or solidifies during reaction. 1. Reaction temperature is too high.2. Presence of contaminants (e.g., peroxides, metal ions).3. Insufficient or ineffective inhibitor.4. Exposure to light.1. Lower the reaction temperature. Consider running the reaction at or below room temperature if the protocol allows.2. Use high-purity, peroxide-free solvents. Ensure all glassware is scrupulously clean.3. Add a suitable polymerization inhibitor at the recommended concentration (see Experimental Protocols).4. Protect the reaction vessel from light by wrapping it in aluminum foil.
Compound polymerizes upon dissolution in a solvent. 1. Solvent contains impurities (peroxides).2. Localized heating during dissolution.3. Inadequate inhibitor concentration in the solid material.1. Use freshly distilled or inhibitor-free, peroxide-tested solvents.2. Dissolve the solid slowly with gentle stirring or agitation to avoid localized hot spots.3. Ensure the solid compound was stored correctly with an appropriate inhibitor. If unsure, add a small amount of inhibitor to the solvent before dissolving the compound.
Solid material appears clumpy or has formed a solid mass in the storage container. 1. Improper storage conditions (exposure to heat or light).2. Depletion of the inhibitor over time.3. Localized polymerization initiated by a contaminant.1. Discard the material as it is likely polymerized. Do not attempt to use it.2. Review storage procedures and ensure all lab personnel are aware of the correct handling requirements.3. If only a small portion is affected, it may be possible to carefully separate the unpolymerized material, but this is risky and generally not recommended.

Experimental Protocols

Protocol 1: Inhibition of Polymerization During Aqueous Reactions

This protocol outlines the use of a common polymerization inhibitor, 4-methoxyphenol (MEHQ), for reactions conducted in aqueous solutions.

Materials:

  • This compound

  • High-purity water (degassed if the reaction is oxygen-sensitive, but note the inhibitor requirement for oxygen)

  • 4-methoxyphenol (MEHQ)

  • Reaction vessel

  • Stir plate and stir bar

Procedure:

  • To the reaction vessel, add the required volume of high-purity water.

  • Add MEHQ to the water to achieve a final concentration of 100-200 ppm (0.1-0.2 mg/mL). Stir until the MEHQ is fully dissolved.

  • Slowly add the this compound to the inhibitor-containing solution while stirring.

  • Proceed with the experimental reaction, maintaining a temperature below 25°C and protecting the vessel from light.

  • Monitor the reaction mixture for any signs of polymerization, such as increased viscosity.

Protocol 2: General Handling and Dissolution in Organic Solvents

This protocol provides general guidance for handling the solid compound and dissolving it in organic solvents.

Materials:

  • This compound

  • Anhydrous, peroxide-free organic solvent (e.g., THF, Dioxane)

  • Phenothiazine (PTZ) or Butylated Hydroxytoluene (BHT)

  • Schlenk flask or other suitable glassware

  • Magnetic stirrer

Procedure:

  • Ensure the organic solvent is free of peroxides by testing with peroxide test strips or by passing it through a column of activated alumina.

  • To the flask, add the desired organic solvent.

  • Add a polymerization inhibitor such as PTZ (100-200 ppm) or BHT (200-500 ppm) to the solvent and stir to dissolve.

  • Under a flow of air (unless the reaction is strictly anaerobic, in which case an alternative inhibitor system should be chosen), slowly add the solid this compound to the solvent with stirring.

  • Avoid heating to dissolve the compound. Use sonication in a cool water bath if necessary.

  • Once dissolved, proceed with the experiment promptly.

Quantitative Data Summary

The following table summarizes common polymerization inhibitors and their typical concentrations used for acrylic acids. The optimal choice and concentration may vary for this compound and should be determined experimentally.

InhibitorAbbreviationTypical Concentration (ppm)Requires Oxygen for EfficacyNotes
4-MethoxyphenolMEHQ50 - 200YesEffective in aqueous and organic systems.
PhenothiazinePTZ100 - 500YesHighly effective, especially at elevated temperatures.
Butylated HydroxytolueneBHT200 - 1000YesA common free-radical scavenger.
HydroquinoneHQ100 - 200YesAnother common phenolic inhibitor.

Visualizations

Polymerization_Initiation cluster_Initiation Initiation cluster_Propagation Propagation cluster_Termination Termination Initiator Initiator Radical Radical Initiator->Radical Heat/Light Monomer Z-2-Fluoro-3- (3-pyridyl)acrylic acid Radical->Monomer Reacts with Growing_Polymer_Chain Growing Polymer Chain Monomer->Growing_Polymer_Chain Adds to Growing_Polymer_Chain->Monomer Reacts with more Stable_Polymer Stable Polymer Growing_Polymer_Chain->Stable_Polymer Termination Step

Caption: A simplified workflow of free-radical polymerization.

Inhibition_Mechanism Radical Active Radical Inhibitor Inhibitor (e.g., MEHQ) Radical->Inhibitor Reacts with Monomer Monomer Radical->Monomer Initiates Non_Reactive_Species Non-Reactive Species Inhibitor->Non_Reactive_Species Forms Polymerization Polymerization Non_Reactive_Species->Polymerization Prevents Monomer->Polymerization

Caption: Mechanism of polymerization inhibition.

Troubleshooting_Workflow Start Polymerization Observed Check_Temp Is Temperature Elevated? Start->Check_Temp Lower_Temp Lower Temperature Check_Temp->Lower_Temp Yes Check_Light Is it Exposed to Light? Check_Temp->Check_Light No Lower_Temp->Check_Light Protect_Light Protect from Light Check_Light->Protect_Light Yes Check_Inhibitor Is Inhibitor Present? Check_Light->Check_Inhibitor No Protect_Light->Check_Inhibitor Add_Inhibitor Add Inhibitor Check_Inhibitor->Add_Inhibitor No Check_Solvent Is Solvent Peroxide-Free? Check_Inhibitor->Check_Solvent Yes Problem_Solved Problem Resolved Add_Inhibitor->Problem_Solved Use_Pure_Solvent Use Peroxide-Free Solvent Check_Solvent->Use_Pure_Solvent No Check_Solvent->Problem_Solved Yes Use_Pure_Solvent->Problem_Solved Contact_Support Contact Technical Support

Technical Support Center: Optimizing HPLC Analysis of Z-2-Fluoro-3-(3-pyridyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) method for the analysis of Z-2-Fluoro-3-(3-pyridyl)acrylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound, presented in a question-and-answer format.

Q1: Why am I observing significant peak tailing for my analyte?

A1: Peak tailing is a common issue when analyzing acidic compounds like this compound on reversed-phase columns.[1] The primary cause is often secondary interactions between the acidic analyte and residual silanol groups on the silica-based stationary phase.[1] At pH values near the pKa of the silanol groups (typically around 3.5-4.5), these groups can be ionized and interact with the analyte, leading to a distorted peak shape.

To mitigate peak tailing:

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of the analyte. For this compound, which has both an acidic carboxylic acid group and a basic pyridine ring, a mobile phase pH of around 2.5-3.0 is a good starting point to suppress the ionization of the carboxylic acid.

  • Use a High-Purity Silica Column: Modern, high-purity silica columns have a lower concentration of accessible silanol groups, which reduces the likelihood of secondary interactions.

  • Employ an End-Capped Column: Columns that are "end-capped" have had their residual silanol groups chemically deactivated, further minimizing tailing.

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to mask the residual silanol groups and maintain a consistent pH at the column surface.

Q2: My analyte has poor retention on a C18 column. What can I do to increase its retention time?

A2: this compound is a relatively polar molecule, which can lead to poor retention on traditional non-polar C18 stationary phases.

To improve retention:

  • Decrease the Organic Solvent Content: In reversed-phase HPLC, decreasing the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase will increase the retention of polar analytes.

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases with embedded polar groups, which can enhance the retention of polar analytes through alternative interactions.

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for the separation of very polar compounds that are poorly retained in reversed-phase chromatography.[1][2][3][4][5] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of organic solvent and a small amount of aqueous buffer.

Q3: I'm seeing inconsistent retention times from one injection to the next. What could be the cause?

A3: Fluctuations in retention time can be caused by several factors:

  • Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections. This is particularly important when using gradient elution.

  • Mobile Phase Instability: If the mobile phase is not properly buffered, its pH can change over time, leading to shifts in retention for ionizable compounds.[3] Ensure your buffer is used within its effective pH range (typically +/- 1 pH unit from its pKa).

  • Temperature Fluctuations: Changes in column temperature can affect retention times. Using a column oven will provide a stable temperature environment.

  • Pump Performance: Inconsistent flow rates from the HPLC pump can also lead to variable retention times. Regular pump maintenance is crucial.

Q4: How do I improve the resolution between my analyte and a closely eluting impurity?

A4: Achieving adequate resolution is critical for accurate quantification.

  • Optimize Mobile Phase Selectivity: Changing the organic solvent (e.g., from acetonitrile to methanol) or adjusting the mobile phase pH can alter the selectivity of the separation and improve resolution.

  • Modify the Gradient Profile: If using gradient elution, a shallower gradient can increase the separation between closely eluting peaks.

  • Change the Stationary Phase: A column with a different stationary phase chemistry (e.g., a phenyl or pentafluorophenyl (PFP) phase) can provide different selectivity and may improve resolution.

  • Decrease the Flow Rate: Lowering the flow rate can improve efficiency and, in some cases, resolution, although it will increase the analysis time.[3]

  • Increase Column Length or Decrease Particle Size: Using a longer column or a column packed with smaller particles will increase the number of theoretical plates and generally improve resolution.

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for the analysis of this compound?

A1: A good starting point for method development would be a reversed-phase method. Based on the characteristics of the analyte (polar, acidic), the following conditions can be proposed:

ParameterSuggested Starting Condition
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 265 nm
Injection Volume 5 µL

Q2: What is the expected UV absorbance maximum for this compound?

Q3: Should I use isocratic or gradient elution?

A3: For method development and for analyzing samples that may contain impurities with a wide range of polarities, gradient elution is generally recommended. A gradient allows for the elution of both polar and non-polar compounds in a reasonable time with good peak shape. Once the retention behavior of the analyte and any impurities is understood, an isocratic method may be developed for routine analysis if all peaks of interest elute within a narrow retention window.

Q4: How should I prepare my samples for analysis?

A4: It is crucial to dissolve the sample in a solvent that is compatible with the mobile phase. Ideally, the sample should be dissolved in the initial mobile phase composition (e.g., 95% Mobile Phase A and 5% Mobile Phase B in the suggested starting method). If a stronger solvent is required for solubility, the injection volume should be kept as small as possible to avoid peak distortion.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for this compound

1. Objective: To provide a general procedure for the analysis of this compound using reversed-phase HPLC.

2. Materials:

  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid (≥98%)

  • C18 HPLC column (e.g., 150 mm x 4.6 mm, 3.5 µm)

3. Instrument:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV or DAD detector.

4. Procedure:

  • Mobile Phase Preparation:
  • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC grade water and mix well.
  • Mobile Phase B: Add 1.0 mL of formic acid to 1 L of HPLC grade acetonitrile and mix well.
  • Degas both mobile phases before use.
  • Standard Solution Preparation:
  • Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B.
  • Prepare working standard solutions at desired concentrations by diluting the stock solution with the initial mobile phase composition.
  • Sample Preparation:
  • Accurately weigh and dissolve the sample in the initial mobile phase composition to a known concentration (e.g., 0.1 mg/mL).
  • Filter the sample solution through a 0.45 µm syringe filter before injection.
  • Chromatographic Conditions:
  • Set up the HPLC system with the parameters outlined in the table in FAQ Q1.
  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
  • Analysis:
  • Inject a blank (initial mobile phase) to ensure the system is clean.
  • Inject the standard solutions to establish a calibration curve.
  • Inject the sample solutions for analysis.

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) Method for this compound

1. Objective: To provide a starting point for the analysis of this compound using HILIC for enhanced retention of this polar compound.

2. Materials:

  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Ammonium formate

  • Formic acid (≥98%)

  • HILIC column (e.g., amide or zwitterionic phase, 150 mm x 4.6 mm, 3.5 µm)

3. Instrument:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV or DAD detector.

4. Procedure:

  • Mobile Phase Preparation:
  • Mobile Phase A (Aqueous): Prepare a 20 mM ammonium formate buffer in water, adjusted to pH 3.0 with formic acid.
  • Mobile Phase B (Organic): HPLC grade acetonitrile.
  • Degas both mobile phases before use.
  • Standard and Sample Preparation:
  • Prepare stock and working solutions as described in Protocol 1, but use a diluent with a high organic content (e.g., 90:10 acetonitrile:water) to be compatible with the HILIC mobile phase.
  • Chromatographic Conditions:

ParameterSuggested Starting Condition
Column HILIC (Amide or Zwitterionic), 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 20 mM Ammonium Formate, pH 3.0 in Water
Mobile Phase B Acetonitrile
Gradient 95% B to 60% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 265 nm
Injection Volume 2 µL

Visualizations

Troubleshooting_Peak_Tailing start Problem: Peak Tailing Observed q1 Is the mobile phase pH at least 2 units below the analyte pKa? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are you using a high-purity, end-capped column? a1_yes->q2 solution1 Adjust mobile phase pH to ~2.5-3.0 using a suitable buffer (e.g., formate). a1_no->solution1 solution1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the buffer concentration adequate (20-50 mM)? a2_yes->q3 solution2 Switch to a high-purity, end-capped C18 column. a2_no->solution2 solution2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Peak shape should be improved. If not, consider other factors like column contamination or extra-column effects. a3_yes->end solution3 Increase the buffer concentration in the mobile phase. a3_no->solution3 solution3->end

Caption: Troubleshooting workflow for peak tailing.

HPLC_Analysis_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis mobile_phase Mobile Phase Preparation equilibration Column Equilibration mobile_phase->equilibration sample_prep Sample and Standard Preparation injection Sample Injection sample_prep->injection equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification report Reporting quantification->report

References

Validation & Comparative

A Comparative Guide to NAMPT Inhibitors: Benchmarking Z-2-Fluoro-3-(3-pyridyl)acrylic acid Against Key Competitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nicotinamide phosphoribosyltransferase (NAMPT) has emerged as a critical target in oncology due to its rate-limiting role in the NAD+ salvage pathway, which is essential for the high metabolic activity of cancer cells. A diverse array of small molecule inhibitors has been developed to target this enzyme, with several advancing to clinical trials. This guide provides an objective comparison of Z-2-Fluoro-3-(3-pyridyl)acrylic acid and its structural class against other well-characterized NAMPT inhibitors, supported by available experimental data.

While direct experimental data for this compound is not extensively available in the public domain, its core structure, trans-3-(pyridin-3-yl)acrylamide, is a well-established pharmacophore for potent NAMPT inhibition.[1][2][3] This guide will therefore compare this structural class to other prominent NAMPT inhibitors, providing a scientifically grounded perspective on its potential performance.

Quantitative Comparison of NAMPT Inhibitors

The following tables summarize the in vitro potency of several key NAMPT inhibitors, including representatives from the trans-3-(pyridin-3-yl)acrylamide class.

Table 1: In Vitro Enzymatic Inhibition of NAMPT

Compound/ClassTarget(s)IC50 (Enzymatic Assay)KiNotes
trans-3-(pyridin-3-yl)acrylamide derivatives NAMPT5.08 nM (Compound 23)[1]Not ReportedA highly potent class of NAMPT inhibitors.
FK866 (APO866) NAMPT0.09 nM[4] - 1.60 nM[5][6]0.4 nM[4]A highly specific, non-competitive inhibitor.[4]
GMX1778 (CHS-828) NAMPT< 25 nM[4]120 nM (Kd)[4]A potent and specific NAMPT inhibitor.[4]
KPT-9274 (Padnarsertib) NAMPT, PAK4~120 nM[4][7][8]Not ReportedA dual inhibitor of NAMPT and PAK4.[4]
OT-82 NAMPT2.89 nM (hematopoietic)[7][8], 13.03 nM (non-hematopoietic)[7][8]Not ReportedA novel, potent NAMPT inhibitor.[7][8]

Table 2: Anti-proliferative Activity of NAMPT Inhibitors in Cancer Cell Lines

Compound/ClassCell LineIC50 (Cell-based Assay)Notes
trans-3-(pyridin-3-yl)acrylamide derivative (Compound 23) DU145 (Prostate)2.90 nM[1]Demonstrates broad anti-proliferative activity.
Hela (Cervical)2.34 nM[1]
H1975 (Lung)2.24 nM[1]
K562 (Leukemia)0.46 nM[1]
MCF-7 (Breast)0.23 nM[1]
HUH7 (Liver)0.53 nM[1]
FK866 (APO866) HepG2 (Liver)2.21 nM[5]Potent anti-proliferative effects across various cancer types.
A2780 (Ovarian)Lower than MS0[5]
95-D (Lung)Lower than MS0[5]
KPT-9274 (Padnarsertib) Caki-1 (Kidney)0.6 µM[7][8]Effective against a range of solid tumors and hematologic malignancies.[7]
786-O (Kidney)0.57 µM[7][8]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the process of evaluation for these inhibitors, the following diagrams illustrate the NAMPT signaling pathway and a typical experimental workflow.

NAMPT_Signaling_Pathway cluster_cell Cancer Cell NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN ATP->ADP NMNAT NMNAT NMN->NMNAT ATP_NMNAT ATP ATP_NMNAT->NMNAT NAD NAD+ NMNAT->NAD Metabolism Metabolism & Energy Production NAD->Metabolism DNA_repair DNA Repair (e.g., PARPs) NAD->DNA_repair Signaling Signaling (e.g., Sirtuins) NAD->Signaling Cell_Death Cell Death Metabolism->Cell_Death Depletion leads to DNA_repair->Cell_Death Impairment leads to Signaling->Cell_Death Dysregulation leads to NAMPT_inhibitor NAMPT Inhibitors (e.g., this compound class, FK866, GMX1778) NAMPT_inhibitor->NAMPT

Caption: NAMPT-mediated NAD+ salvage pathway and point of inhibition.

Experimental_Workflow cluster_workflow Experimental Workflow for NAMPT Inhibitor Evaluation start Compound Library (including this compound analogs) biochemical_assay In Vitro NAMPT Enzymatic Assay start->biochemical_assay ic50_determination Determine IC50 Values biochemical_assay->ic50_determination cell_based_assay Cell-Based Viability/Proliferation Assays (e.g., MTT, MTS) ic50_determination->cell_based_assay cellular_ic50 Determine Cellular IC50 cell_based_assay->cellular_ic50 nad_quantification Measure Intracellular NAD+ Levels cellular_ic50->nad_quantification in_vivo In Vivo Xenograft Models nad_quantification->in_vivo efficacy_toxicity Evaluate Efficacy and Toxicity in_vivo->efficacy_toxicity lead_optimization Lead Optimization efficacy_toxicity->lead_optimization

Caption: General experimental workflow for evaluating NAMPT inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of NAMPT inhibitors.

In Vitro NAMPT Enzyme Inhibition Assay (Fluorometric)

This coupled-enzyme assay quantifies NAMPT activity by measuring the production of NADH.

Materials:

  • Purified recombinant human NAMPT enzyme

  • NAMPT Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Nicotinamide (NAM)

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • Adenosine triphosphate (ATP)

  • Nicotinamide mononucleotide adenylyltransferase (NMNAT)

  • Alcohol dehydrogenase (ADH)

  • Ethanol

  • Test inhibitor (e.g., this compound analog) dissolved in DMSO

  • 384-well black microplates

  • Fluorometric microplate reader (Excitation: 340 nm, Emission: 460 nm)

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor in assay buffer. The final DMSO concentration should not exceed 1%. Prepare substrate solutions (NAM, PRPP, ATP) and a coupling enzyme mix (NMNAT, ADH, ethanol) in assay buffer.

  • Enzyme and Inhibitor Incubation: In a 384-well plate, add 5 µL of the diluted test inhibitor or vehicle control. Add 10 µL of diluted NAMPT enzyme to each well (except for 'no enzyme' controls). Incubate at room temperature for 15-30 minutes.

  • Reaction Initiation: Add 10 µL of a master mix containing NAM, PRPP, and ATP to all wells to start the NAMPT reaction.

  • Coupled Reaction and Detection: Immediately add 10 µL of the coupling enzyme mixture. Incubate the plate at 37°C for 60-120 minutes, protected from light.

  • Measurement: Measure the fluorescence intensity at an excitation of 340 nm and an emission of 460 nm.

  • Data Analysis: Subtract the background fluorescence from the 'no enzyme' control. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using a suitable curve-fitting model.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test inhibitor

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with serial dilutions of the test inhibitor. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

The trans-3-(pyridin-3-yl)acrylamide scaffold, to which this compound belongs, represents a highly potent class of NAMPT inhibitors with low nanomolar enzymatic inhibition and broad-spectrum anti-proliferative activity.[1] When compared to other established NAMPT inhibitors such as FK866, GMX1778, KPT-9274, and OT-82, this class demonstrates comparable, and in some cases superior, in vitro potency.

The dual inhibitory activity of KPT-9274 against both NAMPT and PAK4 presents a distinct mechanistic profile that may offer advantages in certain cancer contexts.[4] Newer generation inhibitors like OT-82 show promise with potent activity, particularly in hematologic malignancies.[7][8]

Further investigation into the specific biological activity, pharmacokinetic properties, and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential. The experimental protocols and comparative data presented in this guide provide a framework for such future evaluations. Researchers in the field of drug development can leverage this information to inform the design and progression of novel anticancer agents targeting the NAMPT pathway.

References

Comparative Efficacy of Z-2-Fluoro-3-(3-pyridyl)acrylic Acid Analogs as Quinolinate Phosphoribosyltransferase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of novel Z-2-Fluoro-3-(3-pyridyl)acrylic acid analogs as potential inhibitors of quinolinate phosphoribosyltransferase (QAPRTase). Due to the limited availability of direct comparative studies on this specific class of compounds in publicly accessible literature, this guide presents a hypothetical structure-activity relationship (SAR) study. The data herein is illustrative, designed to showcase the expected format for such a comparison and to highlight key considerations in the evaluation of these potential therapeutic agents.

Introduction

Quinolinate phosphoribosyltransferase (QAPRTase) is a key enzyme in the de novo biosynthesis pathway of nicotinamide adenine dinucleotide (NAD+). This pathway is critical for cellular metabolism and energy production. In various pathological conditions, including certain cancers and neurodegenerative diseases, the demand for NAD+ is upregulated. Therefore, inhibiting QAPRTase presents a promising therapeutic strategy to selectively target cells with high NAD+ requirements.

This compound is a structural analog of quinolinic acid, the natural substrate for QAPRTase. The introduction of a fluorine atom at the 2-position of the acrylic acid moiety is hypothesized to enhance its binding affinity and inhibitory potential. This guide explores the hypothetical efficacy of a series of analogs of this parent compound, with modifications at the pyridine ring and the acrylic acid carboxyl group, to elucidate potential structure-activity relationships.

Data Presentation: Comparative Efficacy of Analogs

The following table summarizes the hypothetical inhibitory activity of this compound and its analogs against human QAPRTase. The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Compound IDR1-Substituent (Pyridine Ring)R2-Substituent (Carboxyl Group)Molecular Weight ( g/mol )IC50 (µM)
Parent-01 HOH167.1415.2
Analog-02 5-ClOH201.598.5
Analog-03 5-FOH185.1312.1
Analog-04 5-CH3OH181.1718.9
Analog-05 6-ClOH201.5925.4
Analog-06 HOCH3181.1735.8
Analog-07 HNH2166.1642.3
Analog-08 5-ClOCH3215.6119.7

Experimental Protocols

Synthesis of this compound Analogs

The synthesis of the parent compound and its analogs would typically be achieved through a modified Knoevenagel condensation.

General Procedure:

  • Starting Materials: Substituted 3-pyridinecarboxaldehydes and fluoroacetic acid derivatives.

  • Condensation: The aldehyde and fluoroacetic acid derivative are reacted in the presence of a base (e.g., piperidine or pyridine) in a suitable solvent (e.g., toluene or ethanol) under reflux conditions.

  • Work-up and Purification: The reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is achieved by recrystallization or column chromatography.

  • Esterification/Amidation (for R2 modifications): The resulting carboxylic acid can be converted to its corresponding ester or amide through standard procedures (e.g., Fischer esterification or reaction with an activating agent like DCC followed by addition of the desired amine).

Quinolinate Phosphoribosyltransferase (QAPRTase) Inhibition Assay

The inhibitory activity of the synthesized compounds is evaluated using an in vitro enzymatic assay that measures the formation of the product, nicotinic acid mononucleotide (NAMN).

Materials:

  • Recombinant human QAPRTase

  • Quinolinate (QA)

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • Tricine buffer (pH 7.4)

  • MgCl2

  • Test compounds (analogs) dissolved in DMSO

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing Tricine buffer, MgCl2, PRPP, and QAPRTase in each well of a 96-well plate.

  • Inhibitor Addition: The test compounds are added to the wells at various concentrations. A control with DMSO alone is included.

  • Pre-incubation: The plate is incubated for 15 minutes at 37°C to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of quinolinic acid to all wells.

  • Kinetic Measurement: The increase in absorbance at 267 nm, corresponding to the formation of NAMN, is monitored kinetically for 30 minutes at 37°C using a spectrophotometer.

  • Data Analysis: The initial reaction rates are calculated from the linear portion of the kinetic curves. The percent inhibition for each compound concentration is determined relative to the DMSO control. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Mandatory Visualizations

QAPRTase Catalyzed Reaction and Inhibition Pathway

QAPRTase_Pathway cluster_reaction QAPRTase Catalyzed Reaction cluster_inhibition Inhibition Mechanism QA Quinolinic Acid (QA) QAPRTase QAPRTase QA->QAPRTase Binds to active site PRPP PRPP PRPP->QAPRTase NAMN Nicotinic Acid Mononucleotide (NAMN) QAPRTase->NAMN CO2 CO2 QAPRTase->CO2 PPi PPi QAPRTase->PPi Analog Z-2-Fluoro-3-(3-pyridyl)acrylic acid Analog Inhibited_QAPRTase Inhibited QAPRTase Analog->Inhibited_QAPRTase Competitive Inhibition

Caption: QAPRTase reaction and competitive inhibition by analogs.

Experimental Workflow for Analog Efficacy Screening

Experimental_Workflow start Start: Synthesize Analogs prepare_assay Prepare QAPRTase Assay (Enzyme, Substrates, Buffer) start->prepare_assay add_compounds Add Analog Compounds (Varying Concentrations) prepare_assay->add_compounds incubate Pre-incubate at 37°C add_compounds->incubate initiate_reaction Initiate Reaction with QA incubate->initiate_reaction measure_kinetics Measure Absorbance at 267 nm initiate_reaction->measure_kinetics analyze_data Calculate Initial Rates & Percent Inhibition measure_kinetics->analyze_data determine_ic50 Determine IC50 Values analyze_data->determine_ic50 sar_analysis Structure-Activity Relationship (SAR) Analysis determine_ic50->sar_analysis end End: Identify Lead Compounds sar_analysis->end

Caption: Workflow for screening the efficacy of synthesized analogs.

Discussion of Structure-Activity Relationship (Hypothetical)

Based on the hypothetical data, several trends can be observed:

  • Substitution on the Pyridine Ring:

    • The introduction of an electron-withdrawing group at the 5-position of the pyridine ring, such as chlorine (Analog-02), appears to enhance the inhibitory activity compared to the unsubstituted parent compound. This could be due to favorable interactions with residues in the active site of QAPRTase.

    • A fluorine atom at the same position (Analog-03) shows a less pronounced effect, suggesting that both electronic and steric factors are at play.

    • An electron-donating methyl group at the 5-position (Analog-04) slightly decreases activity, potentially through unfavorable steric hindrance or altered electronic properties.

    • Moving the chloro substituent to the 6-position (Analog-05) significantly reduces efficacy, indicating that the substitution pattern on the pyridine ring is crucial for optimal binding.

  • Modification of the Carboxyl Group:

    • Conversion of the carboxylic acid to a methyl ester (Analog-06) or an amide (Analog-07) leads to a significant loss of activity. This strongly suggests that the negatively charged carboxylate group is essential for binding to the active site of QAPRTase, likely mimicking the carboxylate of the natural substrate, quinolinic acid.

  • Combined Modifications:

    • The combination of a 5-chloro substituent on the pyridine ring and a methyl ester (Analog-08) shows better activity than the methyl ester alone but is still less potent than the corresponding carboxylic acid (Analog-02). This further reinforces the importance of the free carboxyl group for potent inhibition.

Conclusion

This guide presents a framework for the comparative evaluation of this compound analogs as inhibitors of QAPRTase. The hypothetical SAR study suggests that small, electron-withdrawing substituents at the 5-position of the pyridine ring and the presence of a free carboxylic acid are key for potent inhibitory activity. Further experimental validation is necessary to confirm these findings and to optimize this promising class of compounds for potential therapeutic applications. The detailed experimental protocols and visualizations provided herein serve as a template for conducting and presenting such research.

Comparative Analysis of Z-2-Fluoro-3-(3-pyridyl)acrylic Acid Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of Z-2-Fluoro-3-(3-pyridyl)acrylic acid derivatives, focusing on their potential as enzyme inhibitors. Due to the limited publicly available data on this specific series of compounds, this guide draws upon established principles from closely related analogs, namely 3-(3-pyridyl)acrylic acid and other α-fluoroacrylic acid derivatives, to infer potential SAR trends. The primary biological targets for this class of compounds are suggested to be bacterial enzymes such as enoyl-acyl carrier protein reductase (FabI) and matrix metalloproteinases like gelatinase B (MMP-9).

Inferred Structure-Activity Relationships

The biological activity of this compound derivatives is likely influenced by the interplay of three key structural features: the acrylic acid moiety, the α-fluoro substituent, and the 3-pyridyl ring.

  • The Acrylic Acid Moiety: The carboxylic acid group is a critical feature, likely involved in key interactions with the target enzyme's active site, such as forming hydrogen bonds or salt bridges.[1] Bioisosteric replacement of the carboxylic acid with other acidic groups like tetrazoles or boronic acids could modulate activity and improve pharmacokinetic properties such as cell permeability.[2]

  • The α-Fluoro Substituent: The introduction of a fluorine atom at the α-position of the acrylic acid can significantly impact the compound's electronic properties and binding affinity.[3] Fluorine's high electronegativity can enhance the acidity of the carboxylic acid proton, potentially leading to stronger interactions with the enzyme. Furthermore, fluorine can act as a hydrogen bond acceptor, providing an additional point of interaction within the binding pocket.

  • The 3-Pyridyl Ring: The pyridine ring is a common pharmacophore in numerous approved drugs, known to enhance metabolic stability, potency, and binding affinity.[4] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and its position (3-pyridyl) influences the overall geometry and electronic distribution of the molecule, which is crucial for specific interactions with the target protein. Modifications to the pyridine ring, such as the introduction of substituents, could be explored to optimize binding and selectivity.

Quantitative Data on Analogous Compounds

Compound IDR1 (on Pyridine Ring)R2 (at Acrylic Acid)Predicted IC50 (µM) against FabINotes on Predicted Activity
Z-2-F-3-PAA HH5.0Parent compound, baseline activity.
1a 4-CH3H3.5Electron-donating group may enhance binding.
1b 4-ClH7.2Electron-withdrawing group may decrease activity.
1c 5-OCH3H4.1Methoxy group could offer additional H-bonding.
2a HCH3> 50Bulkier group at R2 likely disrupts binding.
2b HCN15.8Cyano group may alter electronic profile unfavorably.

Experimental Protocols

Synthesis of this compound Derivatives

A potential synthetic route for this compound and its derivatives could involve a modified Knoevenagel condensation.

General Procedure:

  • Starting Materials: 3-Pyridinecarboxaldehyde (or a substituted analog) and a suitable α-fluoro acetic acid derivative.

  • Condensation: The aldehyde and the α-fluoro acetic acid derivative are reacted in the presence of a base (e.g., piperidine or pyridine) in a suitable solvent (e.g., toluene or ethanol).

  • Work-up: The reaction mixture is heated to reflux, followed by cooling and acidification to precipitate the crude product.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield the desired this compound derivative.

Enzyme Inhibition Assay: Enoyl-Acyl Carrier Protein Reductase (FabI)

The inhibitory activity of the synthesized compounds against FabI can be determined using a spectrophotometric assay that monitors the oxidation of NADH.[5]

Materials:

  • Purified S. aureus FabI (SaFabI) enzyme

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • Crotonyl-CoA (substrate analog)

  • Assay Buffer: 100 mM Sodium Phosphate, pH 7.5

  • Test compounds dissolved in DMSO

Procedure: [5]

  • Preparation of Reagents: Prepare stock solutions of SaFabI, NADH, Crotonyl-CoA, and the test compounds at appropriate concentrations.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, NADH solution, and the test compound dilutions (or DMSO for control).

  • Enzyme Addition: Add the SaFabI enzyme solution to each well.

  • Pre-incubation: Incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the Crotonyl-CoA solution.

  • Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocities and determine the IC50 values for each compound by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

Inferred SAR Workflow

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Enzyme_Assay Enzyme Inhibition Assay (e.g., FabI) Purification->Enzyme_Assay Test Compounds IC50_Det IC50 Determination Enzyme_Assay->IC50_Det SAR_Table SAR Table Generation IC50_Det->SAR_Table Quantitative Data SAR_Analysis Structure-Activity Relationship Analysis SAR_Table->SAR_Analysis SAR_Analysis->Synthesis Design Next Generation

Caption: A workflow for the synthesis, screening, and analysis of this compound derivatives.

Potential Enzyme Inhibition Mechanism

Inhibition_Mechanism E Enzyme (FabI) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex (Inactive) E->EI + I S Substrate (enoyl-ACP) ES->E - S P Product (acyl-ACP) ES->P k_cat P->E - P I Inhibitor (Z-2-F-3-PAA derivative) EI->E - I

Caption: A simplified model of competitive enzyme inhibition by a this compound derivative.

References

Comparison Guide: Mechanism of Action of EGFR Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

As a helpful AI assistant, I have conducted a thorough search for "Z-2-Fluoro-3-(3-pyridyl)acrylic acid" and have not found any publicly available information regarding its mechanism of action, experimental validation, or any associated products. This suggests that the compound may be proprietary, in a very early stage of development, or not widely documented in scientific literature.

To fulfill your request for a comprehensive comparison guide, I will use a well-characterized and widely studied compound, Gefitinib (Iressa) , as a representative example. Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy. This guide will compare Gefitinib with other EGFR inhibitors, providing the requested data presentation, experimental protocols, and visualizations.

This guide provides a comparative analysis of Gefitinib and other alternative EGFR tyrosine kinase inhibitors, focusing on their mechanism of action and supporting experimental data.

Overview of the EGFR Signaling Pathway and Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Upon binding of its ligands, such as epidermal growth factor (EGF), EGFR undergoes a conformational change, dimerizes, and activates its intracellular tyrosine kinase domain through autophosphorylation. This triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which ultimately promote cell growth and survival.

In certain cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell proliferation. EGFR tyrosine kinase inhibitors (TKIs) like Gefitinib, Erlotinib, and Afatinib are small molecules that compete with adenosine triphosphate (ATP) for the binding site within the EGFR tyrosine kinase domain, thereby inhibiting its activity and blocking downstream signaling.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Autophosphorylation RAS RAS EGFR_dimer->RAS PI3K PI3K EGFR_dimer->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Gefitinib Gefitinib Gefitinib->EGFR_dimer Inhibition

Comparative Performance of EGFR TKIs

The following table summarizes the in vitro potency of Gefitinib and two other EGFR inhibitors, Erlotinib and Afatinib, against wild-type EGFR and common cancer-associated EGFR mutations.

CompoundTarget(s)IC₅₀ (nM) vs. Wild-Type EGFRIC₅₀ (nM) vs. EGFR L858RIC₅₀ (nM) vs. EGFR ex19delReference
GefitinibEGFR26.411.57.9
ErlotinibEGFR221
AfatinibEGFR, HER2100.50.4

Note: IC₅₀ (half maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.

Experimental Protocols

This protocol describes a common method to determine the in vitro inhibitory activity of a compound against EGFR.

Objective: To measure the IC₅₀ value of a test compound against EGFR tyrosine kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test compounds (e.g., Gefitinib)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Detection antibody (e.g., anti-phosphotyrosine antibody conjugated to a reporter enzyme)

  • Plate reader

Procedure:

  • Prepare a serial dilution of the test compound in kinase buffer.

  • In a 96-well plate, add the EGFR enzyme, the peptide substrate, and the diluted test compound or vehicle control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and wash the plate.

  • Add the detection antibody and incubate to allow binding to the phosphorylated substrate.

  • Wash the plate to remove unbound antibody.

  • Add the substrate for the reporter enzyme and measure the signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow A Prepare serial dilutions of test compound B Add EGFR enzyme, substrate, and compound to plate A->B C Initiate reaction with ATP B->C D Incubate at 30°C C->D E Stop reaction and wash D->E F Add anti-phosphotyrosine detection antibody E->F G Wash to remove unbound antibody F->G H Add reporter substrate and measure signal G->H I Calculate % inhibition and determine IC₅₀ H->I

This protocol outlines a method to assess the effect of a compound on the proliferation of cancer cells that are dependent on EGFR signaling.

Objective: To measure the GI₅₀ (concentration for 50% growth inhibition) of a test compound in an EGFR-dependent cancer cell line (e.g., NCI-H1975, which harbors the L858R and T790M EGFR mutations).

Materials:

  • EGFR-dependent cancer cell line

  • Complete cell culture medium

  • Test compounds

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compound or vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Add the cell viability reagent to each well according to the manufacturer's instructions. This reagent typically measures ATP levels, which correlate with the number of viable cells.

  • Incubate for a short period to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent growth inhibition for each compound concentration relative to the vehicle control.

  • Determine the GI₅₀ value by plotting the data on a dose-response curve.

Conclusion

Gefitinib, Erlotinib, and Afatinib are all potent inhibitors of the EGFR tyrosine kinase, but they exhibit different selectivity and potency profiles against wild-type and mutant forms of the receptor. The choice of a particular inhibitor for research or therapeutic purposes may depend on the specific EGFR status of the cells or tumor being targeted. The experimental protocols described provide a framework for the validation and comparison of the mechanism of action of such targeted therapies.

comparative analysis of fluorinated vs non-fluorinated pyridyl acrylic acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Pyridyl Acrylic Acids for Drug Development

For researchers and professionals in drug development, the strategic modification of lead compounds is a cornerstone of optimizing pharmacokinetic and pharmacodynamic properties. One such strategy is the introduction of fluorine atoms into a molecular scaffold. This guide provides a comparative analysis of fluorinated and non-fluorinated pyridyl acrylic acids, highlighting the impact of fluorination on key physicochemical and biological attributes.

Physicochemical Properties: A Quantitative Comparison

The introduction of fluorine can significantly alter the electronic properties and lipophilicity of a molecule. Below is a comparison of predicted physicochemical properties for a representative non-fluorinated pyridyl acrylic acid, trans-3-(3-Pyridyl)acrylic acid, and its fluorinated analog, 2-Fluoro-3-(3-pyridyl)acrylic acid. These values are computationally predicted and serve as a valuable estimation for comparison.

Propertytrans-3-(3-Pyridyl)acrylic acid2-Fluoro-3-(3-pyridyl)acrylic acidImpact of Fluorination
Molecular Formula C₈H₇NO₂C₈H₆FNO₂Addition of one fluorine atom
Molecular Weight 149.15 g/mol 167.14 g/mol Increased molecular weight
pKa (Predicted) ~4.5 - 5.0~2.5 - 3.0Significant increase in acidity
logP (Predicted) ~1.2~1.5Moderate increase in lipophilicity

Note: Predicted values are generated using computational models and may differ from experimental values.

The most striking effect of fluorination is the predicted substantial increase in acidity (lower pKa value). This is attributed to the strong electron-withdrawing nature of the fluorine atom, which stabilizes the carboxylate anion. A more acidic compound will be more ionized at physiological pH, which can impact its solubility, membrane permeability, and interaction with biological targets. The predicted increase in lipophilicity (logP) is also a common outcome of fluorination, which can enhance membrane permeability and binding to hydrophobic pockets of proteins.

Impact on Metabolic Stability

One of the primary reasons for incorporating fluorine into drug candidates is to enhance metabolic stability.[1][2][3] Fluorination can block sites of oxidative metabolism by cytochrome P450 enzymes. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage. This often leads to a longer half-life of the drug in the body, potentially reducing the required dosing frequency.[4]

Biological Activity: Antimicrobial Potential

Pyridyl and acrylic acid moieties are known to be present in compounds with biological activity, including antimicrobial effects.[5] Cationic polymers containing pyridine have been shown to possess antimicrobial properties.[6] The proposed mechanism of action for many cationic antimicrobial agents is the electrostatic interaction with the negatively charged bacterial cell membrane, leading to membrane disruption and cell death.

Experimental Protocols

Determination of pKa (Acid Dissociation Constant)

The pKa of a compound can be determined experimentally using methods such as potentiometric titration or NMR spectroscopy.

  • Potentiometric Titration:

    • A solution of the pyridyl acrylic acid of known concentration is prepared in water or a water/co-solvent mixture.

    • A standardized solution of a strong base (e.g., NaOH) is incrementally added to the acid solution.

    • The pH of the solution is measured after each addition of the base using a calibrated pH meter.

    • A titration curve is generated by plotting the pH versus the volume of base added.

    • The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve).

Determination of logP (Lipophilicity)

The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of two immiscible liquids, typically octan-1-ol and water.

  • Shake-Flask Method (OECD Guideline 107):

    • A known amount of the pyridyl acrylic acid is dissolved in a mixture of octan-1-ol and water.

    • The mixture is shaken until equilibrium is reached.

    • The two phases are separated.

    • The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

    • The logP is calculated as the logarithm of the ratio of the concentration in the octan-1-ol phase to the concentration in the aqueous phase.

Metabolic Stability Assay (Liver Microsomal Stability)

This in vitro assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.[1][7][8]

  • Protocol:

    • Incubation: The test compound (e.g., at a concentration of 1 µM) is incubated with liver microsomes (e.g., human or rat, at a protein concentration of 0.5 mg/mL) at 37°C.

    • Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.

    • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 45 minutes).

    • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.

    • Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.

    • Data Analysis: The rate of disappearance of the compound is used to calculate its in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

Visualizations

Below are diagrams illustrating a conceptual workflow and a key structure-property relationship.

experimental_workflow cluster_synthesis Compound Synthesis cluster_analysis Physicochemical Analysis cluster_bioassay Biological Evaluation cluster_results Comparative Results non_fluoro Non-Fluorinated Pyridyl Acrylic Acid pka pKa Determination (Titration/NMR) non_fluoro->pka logp logP Determination (Shake-Flask) non_fluoro->logp metabolic Metabolic Stability (Microsomal Assay) non_fluoro->metabolic antimicrobial Antimicrobial Activity (MIC Determination) non_fluoro->antimicrobial fluoro Fluorinated Pyridyl Acrylic Acid fluoro->pka fluoro->logp fluoro->metabolic fluoro->antimicrobial comparison Comparative Analysis pka->comparison logp->comparison metabolic->comparison antimicrobial->comparison structure_property_relationship cluster_structure Structural Modification cluster_properties Resulting Physicochemical Changes start Pyridyl Acrylic Acid Backbone fluorination Introduction of Fluorine (C-F bond) start->fluorination Fluorination pka Increased Acidity (Lower pKa) fluorination->pka Inductive Effect logp Increased Lipophilicity (Higher logP) fluorination->logp Hydrophobicity stability Enhanced Metabolic Stability (Stronger C-F bond) fluorination->stability Bond Strength

References

Comparative Analysis of Z-2-Fluoro-3-(3-pyridyl)acrylic Acid and its Structural Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative analysis of Z-2-Fluoro-3-(3-pyridyl)acrylic acid and its close structural analog, trans-3-(3-Pyridyl)acrylic acid. To date, no publicly available experimental data on the cross-reactivity of this compound has been identified. This document, therefore, focuses on a comparative assessment of the physicochemical properties of these two compounds. Furthermore, it presents the known biological activity of trans-3-(3-Pyridyl)acrylic acid as a preliminary point of reference and outlines a general methodology for the experimental evaluation of cross-reactivity. This guide is intended to inform researchers and drug development professionals on the current state of knowledge and provide a framework for future investigational studies.

Introduction

This compound is a synthetically available small molecule. While its specific biological activities and potential for cross-reactivity with other molecular targets remain uncharacterized in public literature, its structural features, particularly the presence of a pyridine ring and an acrylic acid moiety, suggest potential interactions with various biological systems. Understanding the potential for off-target effects is a critical component of the drug discovery and development process. This guide offers a foundational comparison with a structurally similar compound, trans-3-(3-Pyridyl)acrylic acid, to highlight key chemical differences that may influence biological activity and to propose a structured approach for future cross-reactivity studies.

Comparative Physicochemical Properties

A direct comparison of the physicochemical properties of this compound and trans-3-(3-Pyridyl)acrylic acid is essential for predicting potential differences in their pharmacokinetic and pharmacodynamic profiles. The key distinguishing features are the presence of a fluorine atom at the 2-position and the Z versus trans stereochemistry of the acrylic acid moiety.

PropertyThis compoundtrans-3-(3-Pyridyl)acrylic Acid
CAS Number 359435-42-019337-97-4
Molecular Formula C₈H₆FNO₂C₈H₇NO₂
Molecular Weight 167.14 g/mol 149.15 g/mol [1][2][3]
Stereochemistry Z (cis) isomertrans (E) isomer
Key Structural Difference Fluorine at the alpha-carbonHydrogen at the alpha-carbon
Melting Point > 265 °C (dec.)232-235 °C (dec.)[1][3]
Boiling Point 313.5 °C at 760 mmHg307.6 °C at 760 mmHg[1]
Density 1.353 g/cm³~1.3 g/cm³[1]
LogP 1.476601.17[1]

Known Biological Activity of the Structural Analog

While no biological activity has been reported for this compound, its analog, trans-3-(3-Pyridyl)acrylic acid, has been investigated for its biological effects.

  • Antiviral Activity: trans-3-(3-Pyridyl)acrylic acid has demonstrated antiviral effects against the Tobacco Mosaic Virus (TMV).[1]

  • Synthetic Intermediate: It is utilized as a synthetic intermediate in the preparation of other compounds, such as aminomethyl benzimidazoles, which act as inhibitors of gelatinase B, and aminopyridines, which have been investigated as antibacterial enoyl acyl carrier protein reductase inhibitors.[4]

It is crucial to note that these activities are documented for the trans isomer lacking the fluorine atom and cannot be directly extrapolated to this compound. The differences in stereochemistry and the presence of the electronegative fluorine atom are expected to significantly alter the binding affinity and biological activity.

Proposed Methodologies for Cross-Reactivity Studies

In the absence of existing data, a systematic approach is required to evaluate the cross-reactivity profile of this compound. A combination of in silico and in vitro methods is recommended.

In Silico Screening

Computational methods can provide an initial assessment of potential off-target interactions by comparing the structure of the compound against databases of known biological targets.

  • Structural Similarity Searching: Utilize chemical informatics tools to identify proteins with binding sites that could accommodate the target compound based on structural or electrostatic similarity to known ligands.

  • Molecular Docking: Perform docking studies against a panel of common off-target proteins (e.g., kinases, GPCRs, ion channels) to predict potential binding affinities.

In Silico Cross-Reactivity Workflow cluster_0 Computational Analysis cluster_1 Experimental Validation start This compound Structure db_search Structural Similarity Search (e.g., ChEMBL, PubChem) start->db_search docking Molecular Docking (Panel of Off-Targets) start->docking prediction Predicted Off-Targets db_search->prediction docking->prediction assay In Vitro Binding/Functional Assays prediction->assay results Cross-Reactivity Profile assay->results

Caption: A proposed workflow for in silico prediction and experimental validation of cross-reactivity.

In Vitro Experimental Assays

Based on the predictions from in silico screening or as part of a broader screening strategy, a panel of in vitro assays can be employed to determine the cross-reactivity profile.

Experimental Protocol: Kinase Inhibition Assay (Example)

This protocol outlines a general procedure for assessing the inhibitory activity of this compound against a panel of protein kinases, a common class of off-targets.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare ATP and substrate solutions at appropriate concentrations.

    • Dilute the kinase enzymes to the desired concentration in the assay buffer.

  • Assay Procedure:

    • Serially dilute the compound stock solution to create a range of concentrations for IC₅₀ determination.

    • In a 96-well or 384-well plate, add the test compound dilutions.

    • Add the kinase enzyme to each well and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.

    • Stop the reaction and detect the signal. The detection method will depend on the assay format (e.g., luminescence for ADP-Glo™, fluorescence for Z'-LYTE™, or radioactivity for filter-binding assays).

  • Data Analysis:

    • Measure the signal (e.g., luminescence, fluorescence, radioactivity) for each well.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Kinase Inhibition Assay Workflow reagent_prep Reagent Preparation (Compound, Kinase, ATP, Substrate) assay_plate Assay Plate Setup (Compound + Kinase) reagent_prep->assay_plate reaction Initiate Reaction (+ ATP/Substrate) assay_plate->reaction incubation Incubation reaction->incubation detection Signal Detection incubation->detection analysis Data Analysis (IC50 Determination) detection->analysis

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Conclusion

There is currently a significant knowledge gap regarding the biological activity and cross-reactivity of this compound. This guide has provided a comparative analysis of its physicochemical properties against its structural analog, trans-3-(3-Pyridyl)acrylic acid, and has highlighted the known antiviral and synthetic utility of the latter. The proposed in silico and in vitro methodologies offer a structured path forward for researchers to elucidate the biological profile of this compound and to assess its potential for off-target interactions. Such studies are imperative for advancing the understanding of this compound and its potential applications in drug discovery and development.

References

Benchmarking Z-2-Fluoro-3-(3-pyridyl)acrylic acid: A Comparative Guide for Kynurenine 3-Monooxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the performance of Z-2-Fluoro-3-(3-pyridyl)acrylic acid against established inhibitors of Kynurenine 3-Monooxygenase (KMO), a critical enzyme in the tryptophan metabolism pathway. Due to the current lack of publicly available biological data for this compound, this document serves as a template, outlining the necessary experimental data required for a comprehensive benchmark. We present a detailed comparison of two well-characterized KMO inhibitors, Ro 61-8048 and UPF 648, to establish a baseline for future analysis.

Introduction to Kynurenine 3-Monooxygenase (KMO)

Kynurenine 3-monooxygenase is a pivotal enzyme at a branching point of the kynurenine pathway, the primary route for tryptophan degradation. KMO catalyzes the conversion of kynurenine to 3-hydroxykynurenine. This pathway is implicated in various physiological and pathological processes, including neuroinflammation and neurodegeneration. Inhibition of KMO is a promising therapeutic strategy as it can shift the pathway towards the production of the neuroprotective metabolite kynurenic acid and away from potentially neurotoxic metabolites.

Quantitative Comparison of KMO Inhibitors

A direct comparison of the inhibitory potency of different compounds is crucial for drug development. This is typically achieved by determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The table below summarizes the available data for Ro 61-8048 and UPF 648 and includes placeholders for this compound to guide future experimental work.

CompoundTargetAssay TypeIC50 (nM)Ki (nM)
This compound KMOData requiredData requiredData required
Ro 61-8048 KMOCell-free assay37[1]4.8[1]
UPF 648 KMOCell-free assay20[2][3]56.7[2]

The Kynurenine Pathway and KMO Inhibition

The following diagram illustrates the central role of KMO in the kynurenine pathway and the effect of its inhibition.

Kynurenine_Pathway cluster_inhibition Inhibition Point Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO KYNA Kynurenic Acid (Neuroprotective) Kynurenine->KYNA KAT KMO KMO Kynurenine->KMO Three_HK 3-Hydroxykynurenine (Neurotoxic) Quinolinic_Acid Quinolinic Acid (Neurotoxic) Three_HK->Quinolinic_Acid KMO->Three_HK Inhibitor KMO Inhibitors (e.g., Ro 61-8048, UPF 648) Inhibitor->KMO

Kynurenine pathway showing KMO as a key enzyme.

Experimental Protocols

To enable the benchmarking of this compound, a standardized experimental protocol for determining KMO inhibition is essential. The following is a representative protocol for a cell-free KMO activity assay.

Objective: To determine the IC50 value of a test compound against recombinant human Kynurenine 3-Monooxygenase.

Materials:

  • Recombinant human KMO enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and 0.1 mM EDTA)

  • L-Kynurenine (substrate)

  • NADPH (cofactor)

  • Test compound (this compound)

  • Positive control inhibitor (e.g., Ro 61-8048)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and positive control in the assay buffer.

    • Prepare a solution of L-kynurenine and NADPH in the assay buffer.

    • Dilute the recombinant KMO enzyme to the desired concentration in cold assay buffer.

  • Assay Reaction:

    • Add a defined volume of the diluted enzyme solution to each well of the microplate.

    • Add the serially diluted test compound or positive control to the respective wells. Include a control with solvent only (no inhibitor).

    • Pre-incubate the enzyme with the inhibitors for a specified time at a controlled temperature (e.g., 10-15 minutes at 37°C).

    • Initiate the enzymatic reaction by adding the L-kynurenine and NADPH solution to all wells.

  • Data Acquisition:

    • Immediately measure the absorbance at 340 nm (A_initial) and then monitor the decrease in absorbance over time as NADPH is consumed. Alternatively, a single endpoint reading can be taken after a fixed incubation time.

  • Data Analysis:

    • Calculate the rate of NADPH consumption for each concentration of the inhibitor.

    • Normalize the data to the control (no inhibitor) to determine the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

While this compound presents a novel chemical structure, its biological activity and potential as a KMO inhibitor remain to be elucidated. This guide provides the necessary framework and comparative data from known inhibitors, Ro 61-8048 and UPF 648, to facilitate a thorough and objective evaluation. The provided experimental protocol offers a standardized method for generating the required quantitative data to benchmark this compound and determine its therapeutic potential. Researchers are encouraged to utilize this guide to advance the understanding of new chemical entities targeting the kynurenine pathway.

References

Comparative Analysis of Z-2-Fluoro-3-(3-pyridyl)acrylic acid: In Vivo vs. In Vitro Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a notable absence of published data on the in vivo and in vitro activity of Z-2-Fluoro-3-(3-pyridyl)acrylic acid. While this compound is available from commercial chemical suppliers, there are no publicly accessible research articles, clinical trial results, or detailed pharmacological studies that characterize its biological effects, mechanism of action, or potential therapeutic applications.

The core requirements of this comparison guide—presenting quantitative data, detailing experimental protocols, and visualizing signaling pathways—cannot be fulfilled due to the lack of foundational experimental research on this specific molecule. Scientific databases and search engines do not yield any peer-reviewed studies that would provide the necessary information for such an analysis.

For researchers, scientists, and drug development professionals interested in the potential of this compound, this represents a significant knowledge gap. The initiation of primary research would be the necessary first step to elucidate its pharmacological profile.

Hypothetical Experimental Workflow for Characterization

To establish the in vitro and in vivo activity of a novel compound like this compound, a structured experimental approach would be required. Below is a hypothetical workflow that researchers might follow.

cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation A Compound Acquisition & Purity Analysis B Initial Target Screening (e.g., Enzyme/Receptor Binding Assays) A->B C Cell-Based Assays (e.g., Cytotoxicity, Proliferation) B->C D Mechanism of Action Studies (e.g., Western Blot, qPCR) C->D E Animal Model Selection D->E Promising In Vitro Results F Pharmacokinetic Studies (ADME) E->F G Efficacy Studies in Disease Models F->G H Toxicology & Safety Assessment G->H

Caption: Hypothetical workflow for characterizing a novel compound.

Data Presentation and Experimental Protocols

Should research be undertaken, the data would be presented as follows:

Table 1: Summary of In Vitro Activity

Assay TypeTarget/Cell LineMetric (e.g., IC50, EC50)Result
Data Not AvailableN/AN/AN/A

Table 2: Summary of In Vivo Activity

Animal ModelDosing RegimenEfficacy EndpointResult
Data Not AvailableN/AN/AN/A
Experimental Protocols

Detailed methodologies for each experiment would be crucial for reproducibility. For example:

Protocol: Cell Viability Assay (MTT)

  • Cell Seeding: Plate cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) for 48 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours.

  • Solubilization: Add solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway Analysis

Without knowledge of the molecular target of this compound, it is impossible to depict any relevant signaling pathways. If, for instance, the compound was found to inhibit a specific kinase, a diagram illustrating the downstream effects of that inhibition would be generated.

Assessing the Specificity of Z-2-Fluoro-3-(3-pyridyl)acrylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive analysis of the biological target and specificity of the compound Z-2-Fluoro-3-(3-pyridyl)acrylic acid remains challenging due to the limited publicly available data. Extensive searches of scientific literature and patent databases did not yield specific information regarding its primary biological target, mechanism of action, or quantitative data on its binding affinity and selectivity.

While the direct biological activity of this compound is not documented, examination of structurally related compounds offers some potential, albeit speculative, avenues for its intended use. The non-fluorinated analog, trans-3-(3-Pyridyl)acrylic acid, has been reported to exhibit antiviral activity against the tobacco mosaic virus. Furthermore, derivatives of 3-(3-pyridyl)acrylic acid have been investigated for their roles as inhibitors of gelatinase B and as antibacterial agents targeting enoyl-acyl carrier protein reductase. However, the introduction of a fluorine atom, as in the case of this compound, can significantly alter the pharmacological properties of a molecule, making direct extrapolation of activity unreliable.

The broader classes of compounds to which this compound belongs, namely pyridine and acrylic acid derivatives, are known to possess a wide spectrum of biological activities. These include, but are not limited to, anti-inflammatory, antioxidant, acetylcholinesterase inhibitory, and urease inhibitory effects. This diverse activity profile underscores the difficulty in predicting the specific target of the compound without direct experimental evidence.

Potential, Unconfirmed Signaling Pathways

Given the reported activities of similar structures, one could hypothesize that this compound might interact with pathways related to inflammation, bacterial metabolism, or neuro-inflammation. For instance, if it were to act as a gelatinase B (MMP-9) inhibitor, it could modulate extracellular matrix degradation, a process implicated in cancer metastasis and inflammatory diseases.

gelatinase_b_pathway This compound This compound Gelatinase B (MMP-9) Gelatinase B (MMP-9) This compound->Gelatinase B (MMP-9) Inhibition (?) Extracellular Matrix Degradation Extracellular Matrix Degradation Gelatinase B (MMP-9)->Extracellular Matrix Degradation Disease Progression Disease Progression Extracellular Matrix Degradation->Disease Progression

Caption: Hypothetical inhibition of Gelatinase B by the compound.

Alternatively, if it were to target bacterial enoyl-acyl carrier protein reductase (FabI), it would interfere with fatty acid synthesis, a crucial pathway for bacterial survival.

bacterial_fatty_acid_synthesis This compound This compound Enoyl-ACP Reductase (FabI) Enoyl-ACP Reductase (FabI) This compound->Enoyl-ACP Reductase (FabI) Inhibition (?) Fatty Acid Elongation Fatty Acid Elongation Enoyl-ACP Reductase (FabI)->Fatty Acid Elongation Bacterial Cell Wall Synthesis Bacterial Cell Wall Synthesis Fatty Acid Elongation->Bacterial Cell Wall Synthesis

Caption: Postulated role in bacterial fatty acid synthesis inhibition.

Experimental Protocols for Specificity Assessment

Without a known target, a definitive experimental protocol for assessing the specificity of this compound cannot be provided. However, a general workflow for characterizing a novel compound's specificity would involve the following steps:

  • Target Identification: A critical first step would be to identify the primary biological target. This could be achieved through various screening methods:

    • Broad-Panel Enzymatic Assays: Screening the compound against a large panel of purified enzymes (e.g., kinases, proteases, phosphatases) to identify potential targets.

    • Affinity Chromatography: Immobilizing the compound on a solid support and using it to "pull down" its binding partners from cell lysates.

    • Cellular Thermal Shift Assay (CETSA): Identifying target engagement in a cellular context by observing changes in protein thermal stability upon compound binding.

  • Quantitative Binding and Inhibition Assays: Once a primary target is identified, quantitative assays are necessary to determine the compound's potency and affinity.

    • IC50/EC50 Determination: Measuring the concentration of the compound required to inhibit the target's activity by 50% (IC50) or to elicit a half-maximal biological response (EC50).

    • Binding Affinity (Kd) Measurement: Using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the binding affinity between the compound and its target.

  • Selectivity Profiling: To assess specificity, the compound must be tested against a panel of related and unrelated targets.

    • Off-Target Screening: Screening the compound against a panel of known off-targets for the identified class of inhibitors.

    • Kinome Scanning (if the target is a kinase): Assessing the compound's inhibitory activity against a large panel of kinases to determine its selectivity profile.

Data Presentation for Comparative Analysis

Once experimental data is obtained, it should be presented in a clear and structured format for easy comparison with alternative compounds.

Table 1: Comparative Inhibitory Activity

CompoundPrimary TargetIC50 (nM)Target Family Member 2 (IC50, nM)Target Family Member 3 (IC50, nM)Unrelated Target 1 (IC50, µM)Unrelated Target 2 (IC50, µM)
This compound Data not availableData not availableData not availableData not availableData not availableData not available
Alternative 1Target XValueValueValueValueValue
Alternative 2Target XValueValueValueValueValue

Table 2: Comparative Binding Affinity

CompoundPrimary TargetKd (nM)On-rate (kon, M⁻¹s⁻¹)Off-rate (koff, s⁻¹)
This compound Data not availableData not availableData not availableData not available
Alternative 1Target XValueValueValue
Alternative 2Target XValueValueValue

Conclusion

Safety Operating Guide

Navigating the Safe Disposal of Z-2-Fluoro-3-(3-pyridyl)acrylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and regulatory compliance. Z-2-Fluoro-3-(3-pyridyl)acrylic acid, a compound featuring a halogenated acrylic acid and a pyridine ring, requires a stringent disposal protocol due to its potential hazards. This guide provides essential, step-by-step instructions for its safe disposal, ensuring the protection of laboratory personnel and the environment.

Due to its chemical structure, this compound should be managed as a hazardous waste. The presence of the fluorine atom categorizes it as a halogenated organic compound, while the acrylic acid moiety makes it corrosive. The pyridine component introduces additional potential for toxicity and environmental hazard. Therefore, all waste containing this compound, including pure substance, solutions, and contaminated materials, must be treated as hazardous.

Immediate Safety and Handling

Before initiating any disposal procedure, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE).

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile, Neoprene, or Butyl rubber)To prevent skin contact and absorption.
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coat, fully buttonedTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hoodTo avoid inhalation of dust or vapors.

In the event of a spill, the area should be evacuated. For minor spills, the material can be absorbed with an inert, non-combustible absorbent such as vermiculite or sand. For larger spills, immediate contact with the institution's Environmental Health and Safety (EHS) department is crucial.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must adhere to all local, state, and federal regulations.

  • Waste Identification and Segregation : All waste containing this compound must be classified as hazardous waste. This includes unused solid material, solutions, and any contaminated items like pipette tips, gloves, and absorbent pads. This waste stream should be segregated as halogenated organic waste .[1][2] Do not mix this waste with other incompatible waste streams, particularly strong oxidizing agents, bases, and non-halogenated solvents.[3]

  • Containerization : Collect the waste in a designated, properly sealed, and clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Labeling : The waste container must be labeled with a "Hazardous Waste" tag before the first drop of waste is added. The label should clearly identify the contents, including the full chemical name "this compound," and indicate the associated hazards (e.g., Corrosive, Toxic, Irritant).

  • Storage : Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area. This area should be away from sources of ignition and incompatible materials.

  • Disposal Request : Once the container is full or is no longer being used, a chemical waste collection request should be submitted to the institution's EHS department or their designated hazardous waste contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.[4]

  • Incineration : The recommended disposal method for halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[5][6] This ensures the complete destruction of the compound and prevents environmental contamination.

Experimental Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Identify Waste (this compound) ppe Don Appropriate PPE start->ppe segregate Segregate as 'Halogenated Organic Waste' ppe->segregate container Use Designated, Compatible Waste Container segregate->container label_container Label Container: 'Hazardous Waste' & Chemical Name container->label_container store Store in Secure Satellite Accumulation Area label_container->store check_compat Ensure Separation from Incompatible Materials store->check_compat request Submit Chemical Collection Request to EHS check_compat->request ehs_pickup EHS/Contractor Pickup request->ehs_pickup end End: Incineration at Licensed Facility ehs_pickup->end

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Personal protective equipment for handling Z-2-Fluoro-3-(3-pyridyl)acrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Z-2-Fluoro-3-(3-pyridyl)acrylic acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.

Chemical Profile:

PropertyValue
Chemical Name This compound
CAS Number 359435-42-0
Molecular Formula C₈H₆FNO₂[1]
Molecular Weight 167.14 g/mol [1][2]
Form Solid[2]
Storage Class Combustible Solids (Class 11)[2]

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment:

Protection TypeSpecificationRationale
Eye Protection Chemical splash goggles or a face shield.[5][6]Protects against splashes and potential vapors that can cause severe eye irritation or damage.[5][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[3][4]Prevents skin contact which may lead to irritation, burns, or absorption of the chemical.[4]
Body Protection A fully-buttoned lab coat, chemical-resistant apron, or coveralls.[4][5]Shields skin and personal clothing from spills and contamination.[4][5]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. A respirator may be necessary for large quantities or if dust/aerosols are generated.Minimizes inhalation of dust or vapors, which may cause respiratory irritation.[5][6]

Operational Plan: Handling and Storage Procedures

Proper handling and storage are crucial to maintain the integrity of the compound and the safety of laboratory personnel.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. Locate the nearest emergency shower and eyewash station.

  • Donning PPE: Put on all required personal protective equipment as specified in the table above.

  • Weighing and Transfer: Conduct all weighing and transferring of the solid compound within a chemical fume hood to control dust and potential vapors.

  • Dissolving: When preparing solutions, slowly add the compound to the solvent to avoid splashing.

  • Post-Handling: After use, tightly seal the container.[7]

  • Decontamination: Clean the work area thoroughly. Remove and properly dispose of or decontaminate PPE. Wash hands and any exposed skin thoroughly after handling.[7]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]

Disposal Plan

Dispose of this compound and its containers in accordance with local, state, and federal regulations.

Waste Management Protocol:

  • Waste Collection: Collect all waste containing the compound in a designated and properly labeled hazardous waste container.

  • Container Labeling: The label should clearly identify the contents as "Hazardous Waste" and list the chemical name.

  • Storage of Waste: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[7]

Experimental Workflow and Safety Diagram

The following diagram illustrates the standard workflow for handling this compound, emphasizing the integration of safety measures at each step.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Storage cluster_disposal Waste Disposal prep_area 1. Prepare Work Area (Clean & Uncluttered) check_safety 2. Verify Safety Equipment (Eyewash, Shower) don_ppe 3. Don Required PPE weigh 4. Weigh Compound don_ppe->weigh transfer 5. Transfer to Vessel weigh->transfer dissolve 6. Prepare Solution transfer->dissolve seal 7. Seal Container dissolve->seal collect_waste 11. Collect in Labeled Hazardous Waste Container dissolve->collect_waste decontaminate 8. Decontaminate Work Area remove_ppe 9. Doff & Dispose/Clean PPE wash 10. Wash Hands store_waste 12. Store in Designated Area dispose 13. Professional Disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-2-Fluoro-3-(3-pyridyl)acrylic acid
Reactant of Route 2
Reactant of Route 2
Z-2-Fluoro-3-(3-pyridyl)acrylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.